CKR-49-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c22-12-15-3-6-18-19(11-15)28-21(25-18)26-20(27)16-4-1-14(2-5-16)13-24-17-7-9-23-10-8-17/h1-6,11,17,23-24H,7-10,13H2,(H,25,26,27) |
InChI Key |
HOBCGEYJXOAAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of C-C Chemokine Receptor 4 (CCR4) in T-Cell Migration: A Technical Guide
Executive Summary: C-C Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in orchestrating the migration of specific T-cell subsets. Primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T lymphocytes, CCR4 and its ligands, CCL17 and CCL22, are central to immune surveillance in the skin and the pathogenesis of various inflammatory diseases and malignancies.[1][2][3] This document provides an in-depth examination of the molecular mechanisms, signaling pathways, and functional consequences of CCR4-mediated T-cell migration, intended for researchers, scientists, and professionals in drug development.
Introduction to CCR4
Chemokine receptors are critical for directing leukocyte trafficking throughout the body in both homeostatic and inflammatory conditions.[4] CCR4, also known as CD194, is a key receptor in this system, recognized for its specific role in guiding T-cells to particular tissues, most notably the skin.[3][5] Its function is mediated through interaction with its two high-affinity ligands: CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, or Macrophage-Derived Chemokine (MDC).[3][6] The CCR4-ligand axis is implicated in skin-homing of T-cells, the pathology of allergic conditions like atopic dermatitis, and the progression of certain cancers, particularly Cutaneous T-cell Lymphomas (CTCL).[6][7][8]
CCR4 Expression and Ligands
CCR4 is not uniformly expressed across all T-cell populations. Its selective expression is fundamental to its specific biological functions.
T-Cell Subsets Expressing CCR4
CCR4 expression is predominantly found on the following T-cell subsets:
-
Skin-Homing T-Cells : A significant majority of memory T-cells that patrol the skin express CCR4, often in conjunction with the Cutaneous Lymphocyte-Associated Antigen (CLA).[3][4][9] This co-expression is a hallmark of skin-tropic T-cells.[4]
-
Regulatory T-Cells (Tregs) : A large proportion of CD4+CD25+FOXP3+ Tregs express CCR4.[1][3][10][11] This is crucial for their recruitment into the tumor microenvironment (TME), where they can suppress anti-tumor immune responses.[10][11]
-
T helper 2 (Th2) Cells : CCR4 is considered a canonical marker for Th2 cells, which are involved in allergic responses and immunity against extracellular parasites.[1][3][6]
-
Other T-cell Subsets : Lower levels of CCR4 expression are also reported on Th17 cells and some central memory CD8+ T-cells.[5][6][12][13][14]
The Ligands: CCL17 and CCL22
CCL17 and CCL22 are the two exclusive chemokine ligands for CCR4.[3][15] While both bind to the same receptor, they are produced by different cell types and exhibit distinct roles in T-cell trafficking.
-
CCL17 (TARC) is constitutively expressed by dermal endothelial cells and is crucial for the initial extravasation of CCR4+ T-cells from the blood into the skin.[6][16]
-
CCL22 (MDC) is primarily produced by dendritic cells and macrophages within tissues.[16][17] It creates a chemotactic gradient within the dermis, guiding the infiltrated T-cells to sites of inflammation or antigen presentation.[6] Studies have shown that CCL22 is often a more potent chemoattractant than CCL17 for CCR4+ cells.[2][10]
Quantitative Data on CCR4 Expression and Function
Quantitative analysis is essential for understanding the precise role of the CCR4 axis. The following tables summarize key data on receptor expression and ligand-induced migration.
Table 1: CCR4 Expression Across Human T-Cell Subsets
| T-Cell Subset | Marker Profile | Typical CCR4+ Percentage | Primary Function | Reference(s) |
| Skin-Homing T-Cells | CD4+ CLA+ | ~90% | Skin Immune Surveillance | [3],[9] |
| Regulatory T-Cells (Tregs) | CD4+ CD25high FOXP3+ | >90% | Immune Suppression | [10] |
| T helper 2 (Th2) | CD4+ CXCR3- CCR5- | High | Allergic Inflammation | [1],[3] |
| T helper 17 (Th17) | CD4+ IL-17+ | Moderate | Autoimmunity, Inflammation | [6],[13],[14] |
| T helper 1 (Th1) | CD4+ CXCR3+ | Low / Negative | Cell-mediated Immunity | [18] |
| Central Memory T-Cells (TCM) | CD8+ CCR7+ CD45RA- | Moderate | Memory Response, Skin-Tropic | [5],[12] |
Table 2: Chemotactic Potency of CCR4 Ligands
| Cell Type | Ligand | EC50 (nM) for Chemotaxis | Experimental Method | Reference(s) |
| CCR4+ T-Cells | CCL17 | ~0.3 nM | Transwell Assay with Image Cytometry | [19] |
| CCR4+ T-Cells | CCL22 | ~0.5 nM | Transwell Assay with Image Cytometry | [19] |
| MJ (CTCL Cell Line) | CCL22 | Peak at 10 nM | Chemotaxis Assay | [2] |
| HuT 78 (CTCL Cell Line) | CCL22 | Peak at 10 nM | Chemotaxis Assay | [2] |
| Human Tregs | CCL17 / CCL22 | IC50 ~30-40 nM (for antagonist) | Treg Chemotaxis Assay | [10] |
CCR4 Signaling Pathway
Upon binding of CCL17 or CCL22, CCR4, a G protein-coupled receptor (GPCR), undergoes a conformational change that initiates intracellular signaling cascades. While some studies in specific cell lines suggest CCR4 may signal preferentially through β-arrestin pathways, the canonical pathway in T-cells involves Gαi protein activation.[20] This activation leads to the dissociation of the Gαi and Gβγ subunits, triggering downstream effectors that culminate in directed cell movement.
Key steps in the pathway include:
-
G-Protein Activation : Ligand binding activates the heterotrimeric G-protein associated with CCR4.
-
Downstream Effectors : The dissociated Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), leading to the generation of PIP3.
-
Actin Polymerization : PIP3 recruits downstream kinases like Akt and small GTPases such as Rac and Rho, which orchestrate the reorganization of the actin cytoskeleton.
-
Cell Migration : This cytoskeletal rearrangement drives the formation of lamellipodia and filopodia, resulting in cellular polarization and chemotaxis toward the chemokine source.
Caption: CCR4 signaling cascade leading to T-cell chemotaxis.
Functional Roles of CCR4 in T-Cell Migration
Physiological Role: Skin Homing
CCR4 is indispensable for the migration of memory T-cells to the skin under normal physiological conditions.[5][21] The process ensures effective immune surveillance against pathogens.
Caption: The role of CCR4 in directing T-cells to the skin.
Pathological Roles
The CCR4-ligand axis is frequently dysregulated in disease, contributing to pathology by directing inappropriate T-cell accumulation.
-
Cutaneous T-Cell Lymphoma (CTCL) : Malignant T-cells in CTCL subtypes like Mycosis Fungoides (MF) and Sézary Syndrome (SS) highly express CCR4.[1][2][7] This drives their migration to and accumulation in the skin, a defining feature of the disease.[4] Consequently, CCR4 is a major therapeutic target, with the approved anti-CCR4 monoclonal antibody, mogamulizumab, showing significant efficacy.[1][7]
-
Allergic Inflammation : In conditions like atopic dermatitis and asthma, CCR4 mediates the recruitment of Th2 cells to the skin and lungs, respectively, perpetuating the inflammatory response.[6][22][23]
-
Tumor Microenvironment (TME) : Many solid tumors secrete CCL17 and CCL22, which recruit CCR4+ Tregs into the TME.[10][11][24] These Tregs suppress the activity of cytotoxic T-cells, enabling the tumor to evade immune destruction.[11] Small molecule CCR4 antagonists are being investigated to block this Treg infiltration and enhance the efficacy of immunotherapies.[10][24][25]
Experimental Protocols: T-Cell Chemotaxis Assay
The Transwell migration assay is the gold standard for quantifying chemotaxis in vitro. Below is a detailed protocol for assessing CCR4-mediated T-cell migration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCR4 and its ligands: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased CCR4 expression in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CCR4+ Skin-Tropic Phenotype as a Feature of Central Memory CD8+ T Cells in Healthy Subjects and Psoriasis Patients [frontiersin.org]
- 6. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR4 in cutaneous T-cell lymphoma: Therapeutic targeting of a pathogenic driver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR4+ Skin-Tropic Phenotype as a Feature of Central Memory CD8+ T Cells in Healthy Subjects and Psoriasis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCR4 predicts the efficacy of abatacept in rheumatoid arthritis patients through the estimation of Th17 and Treg cell abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T regulatory cell migration during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cutting Edge: Chemokine Receptor CCR4 Is Necessary for Antigen-Driven Cutaneous Accumulation of CD4 T Cells under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. rapt.com [rapt.com]
- 25. pubs.acs.org [pubs.acs.org]
CCR4 signaling pathway in regulatory T cells
An In-depth Technical Guide to the CCR4 Signaling Pathway in Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are critical mediators of immune suppression and play a pivotal role in maintaining self-tolerance and preventing autoimmune diseases. However, in the context of oncology, the infiltration of Tregs into the tumor microenvironment (TME) represents a significant mechanism of immune evasion, dampening anti-tumor immune responses. A key orchestrator of Treg trafficking to the TME is the C-C chemokine receptor 4 (CCR4). This technical guide provides a comprehensive overview of the CCR4 signaling pathway in Tregs, including its molecular mechanisms, quantitative aspects, and detailed experimental protocols for its investigation.
The CCR4-Ligand Axis in Treg Biology
CCR4, a G protein-coupled receptor (GPCR), is highly expressed on the most immunosuppressive subsets of Tregs, particularly effector Tregs (eTregs).[1][2] Its primary ligands, CCL17 (thymus and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC), are frequently secreted by tumor cells and tumor-associated macrophages.[3] This chemokine-receptor interaction is a dominant axis guiding the recruitment of Tregs into the TME, where they suppress the function of effector T cells, such as CD8+ cytotoxic T lymphocytes, leading to a poor prognosis for patients.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the CCR4 signaling pathway in human Tregs.
Table 1: CCR4 Expression on Human T Cell Subsets
| T Cell Subset | Marker Phenotype | CCR4 Expression Level | Reference |
| Effector Tregs (eTregs) | CD4+CD45RA-FOXP3hi | High | [2] |
| Naive Tregs (nTregs) | CD4+CD45RA+FOXP3lo | Low/Scarcely Expressed | [2] |
| Tregs in Active Rheumatoid Arthritis (PBMCs) | CD4+CD25highFoxP3+ | 91.13 ± 2.98% | [4] |
| Tregs in Healthy Controls (PBMCs) | CD4+CD25highFoxP3+ | 79.45 ± 4.72% | [4] |
| Tumor-Infiltrating Tregs (Breast Cancer) | CD4+CD25+FOXP3+ | Higher than peripheral Tregs | [5] |
Table 2: Ligand-Receptor Interactions
| Ligand | Receptor | Binding Affinity (Kd) | Functional Notes | Reference |
| CCL22 (MDC) | CCR4 | Higher affinity than CCL17 | Potent inducer of CCR4 internalization. | [6][7] |
| CCL17 (TARC) | CCR4 | Lower affinity than CCL22 | Weaker inducer of CCR4 internalization. | [6][7] |
The CCR4 Signaling Cascade in Tregs
Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. As a Gαi-coupled receptor, this activation results in the dissociation of the Gαi subunit from the Gβγ dimer.[1][8] Both subunits then act as second messengers, initiating a cascade of downstream signaling events that culminate in cellular responses, primarily chemotaxis.
Key Downstream Pathways
-
PI3K/Akt Pathway : The Gβγ subunit can activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The activation of the PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.
-
Vav1-Rac1 Pathway and Actin Cytoskeleton Remodeling : Chemokine signaling is a potent activator of the Vav1, a guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases.[9] Vav1, in concert with other signaling intermediates, activates Rac1. Activated Rac1 then promotes the polymerization of actin filaments, leading to the formation of lamellipodia and the cytoskeletal rearrangements necessary for directed cell migration.[6][10]
-
Calcium Mobilization : Ligand binding to CCR4 can also induce a transient increase in intracellular calcium concentration ([Ca2+]i).[11] This calcium flux is a common feature of GPCR signaling and contributes to the activation of various downstream effectors involved in cell motility.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CCR4 signaling pathway in Tregs.
Isolation of Human Tregs from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of CD4+CD25+ Tregs.
Materials:
-
Ficoll-Paque
-
PBS (Phosphate Buffered Saline)
-
CD4+ T Cell Isolation Kit, human (negative selection)
-
CD25 MicroBeads II, human
-
MACS Separation Columns (LD and MS) and separator
-
Separation Buffer (PBS with 0.5% BSA and 2 mM EDTA)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CD4+ T Cell Enrichment (Negative Selection):
-
Resuspend PBMCs and label with the CD4+ T Cell Biotin-Antibody Cocktail.
-
Add Anti-Biotin MicroBeads and incubate.
-
Apply the cell suspension to an LD column in a magnetic separator. The unlabeled CD4+ T cells are collected in the flow-through.
-
-
CD25+ Treg Isolation (Positive Selection):
-
Centrifuge the enriched CD4+ T cells and resuspend in separation buffer.
-
Add CD25 MicroBeads II and incubate.
-
Apply the cells to an MS column in a magnetic separator.
-
Wash the column three times with separation buffer.
-
Remove the column from the separator and elute the magnetically labeled CD4+CD25+ Tregs by firmly pushing the plunger into the column with 1 mL of separation buffer.[12]
-
For higher purity, repeat the MS column separation.
-
Flow Cytometry for Treg Phenotyping and CCR4 Expression
Materials:
-
Isolated Tregs or PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc-block (e.g., human IgG)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD25
-
Anti-human CD127
-
Anti-human CCR4
-
-
Foxp3/Transcription Factor Staining Buffer Set
-
Anti-human Foxp3 antibody
-
(Optional) Viability dye
Procedure:
-
Surface Staining:
-
Resuspend 1x10^6 cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc-block and incubate for 10 minutes at room temperature.
-
Add the cocktail of surface antibodies (CD3, CD4, CD25, CD127, CCR4) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining for Foxp3:
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Add the anti-human Foxp3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in staining buffer and acquire on a flow cytometer.
-
Gating Strategy:
-
In Vitro Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp).
Materials:
-
Isolated Tregs and Tresp (CD4+CD25-) cells
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
T cell activation stimulus (e.g., anti-CD3/CD28-coated beads or soluble anti-CD3 with APCs)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
Procedure:
-
Labeling of Responder T cells:
-
Resuspend Tresp cells in PBS at 1-10 x 10^6 cells/mL.
-
Add CellTrace Violet to a final concentration of 1 µM and incubate.
-
Quench the reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Co-culture Setup:
-
Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
Add Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, etc.). Include a control well with no Tregs.
-
Add the T cell activation stimulus to all wells.
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Incubation and Analysis:
Treg Transwell Migration Assay
This assay quantifies the chemotactic response of Tregs to CCR4 ligands.
Materials:
-
Isolated Tregs
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Chemoattractants: recombinant human CCL17 and CCL22
-
Assay medium (e.g., RPMI with 0.5% BSA)
Procedure:
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., CCL22 at various concentrations) to the lower chamber of the 24-well plate. Include a negative control with medium alone.
-
Resuspend Tregs in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the Treg suspension (1 x 10^5 cells) to the upper chamber of the transwell insert.[17]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2.[17]
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell insert.
-
Collect the cells from the lower chamber.
-
Count the number of migrated cells using a hemocytometer or by flow cytometry with counting beads.
-
Calculate the migration index (number of cells migrating towards chemoattractant / number of cells migrating towards medium alone).[18]
-
Experimental Workflow Diagrams
Conclusion
The CCR4 signaling pathway is a critical regulator of Treg trafficking and function, particularly in the context of cancer immunity. A thorough understanding of this pathway, from ligand binding to downstream cellular responses, is essential for the development of novel therapeutic strategies aimed at modulating Treg activity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the role of CCR4 in Tregs and to evaluate the efficacy of potential therapeutic interventions targeting this pathway.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-CCR4 mAb selectively depletes effector-type FoxP3+CD4+ regulatory T cells, evoking antitumor immune responses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The abnormal expression of CCR4 and CCR6 on Tregs in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vav1 and Rac Control Chemokine-promoted T Lymphocyte Adhesion Mediated by the Integrin α4β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of actin cytoskeletal dynamics in T cell development and function [frontiersin.org]
- 11. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity [mdpi.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. 4.2. Immunolabeling of Tregs in peripheral blood and flow cytometry [bio-protocol.org]
- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Dichotomous Role of CCL17 and CCL22 in CCR4 Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of specific leukocyte subsets, particularly T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its activity is primarily governed by two endogenous chemokine ligands: CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, or Macrophage-Derived Chemokine (MDC).[3] These chemokines, despite binding to the same orthosteric site on CCR4, elicit distinct downstream signaling cascades and functional outcomes.[4][5] This functional divergence, often termed biased agonism, presents both challenges and opportunities in the therapeutic targeting of the CCR4 axis, which is implicated in allergic inflammatory diseases like asthma and atopic dermatitis, as well as in various cancers.[6][7] This guide provides an in-depth examination of the differential roles of CCL17 and CCL22 in CCR4 activation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways.
The CCR4 Receptor and Its Ligands
CCR4 and its ligands are central to immune cell trafficking. The genes encoding CCL17 and CCL22 are located in close proximity on human chromosome 16q13, suggesting they arose from a gene duplication event, yet they share less than 40% amino acid sequence identity.[3][6] Both chemokines are highly expressed in the thymus, pointing to a role in T-cell development.[3][8]
-
CCL17 (TARC): Originally identified in the thymus and stimulated peripheral blood mononuclear cells.[8] Its expression can be induced by various factors and is associated with several inflammatory conditions.[9]
-
CCL22 (MDC): Shares 37% amino acid identity with CCL17 and is produced by macrophages, dendritic cells, and some B cells.[6][8] It is a potent chemoattractant for Th2 cells, NK cells, and Tregs.[6]
-
CCR4: The shared receptor for CCL17 and CCL22. It is predominantly expressed on Th2 cells, Tregs, and skin-homing T cells.[10] Evidence suggests that CCR4 may exist in at least two distinct conformational states, with CCL17 binding only to the major conformation, while CCL22 can bind to both, potentially explaining some of their functional differences.[1][6]
Mechanism of CCR4 Activation: A Tale of Two Ligands
Activation of CCR4 by CCL17 and CCL22 initiates a cascade of intracellular events. However, the magnitude and nature of these events differ significantly between the two ligands, particularly concerning G protein-dependent signaling versus β-arrestin-mediated pathways.
Ligand Binding and G Protein Coupling
Both CCL17 and CCL22 bind to CCR4 with low nanomolar affinity, though CCL22 is generally considered the more potent and efficacious ligand.[3] Upon binding, the receptor couples to pertussis toxin-sensitive Gαi proteins. This coupling leads to the dissociation of the Gαi and Gβγ subunits, which activate downstream effectors. A primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca²⁺) stores.[8] This Ca²⁺ influx is a critical signal for cell migration.[5] Concurrently, G protein activation can stimulate the PI3K/Akt pathway, which is crucial for cell survival and migration.[5]
Studies comparing the two ligands show that CCL22 is more efficient at stimulating GTPγS binding, a measure of G protein activation, than CCL17.[4]
β-Arrestin Recruitment and Receptor Internalization
A key distinction in the signaling profiles of CCL17 and CCL22 lies in their ability to recruit β-arrestin. Following agonist binding, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestins.
-
CCL22 is a potent inducer of β-arrestin recruitment to CCR4.[2][4][8] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling and triggers rapid receptor internalization via clathrin-coated pits.[4][10]
-
CCL17 , in contrast, is a very weak inducer of β-arrestin recruitment and, consequently, is much less effective at causing CCR4 internalization.[4][8][10]
This differential β-arrestin engagement is central to the concept of biased agonism at the CCR4 receptor. CCL22-induced chemotaxis in Th2 cells has been shown to be partially dependent on a β-arrestin-2-mediated signaling pathway that involves the activation of p38 and Rho-associated protein kinase (ROCK).[2][11] The potent ability of CCL22 to induce internalization leads to a rapid loss of functional responsiveness of the cell, while the receptor can be recycled back to the surface upon ligand removal to restore chemotactic sensitivity.[10]
Quantitative Data Summary
While precise binding and potency values can vary by cell type and assay conditions, a consistent pattern of differential activity has been established. The following table summarizes the comparative quantitative and qualitative effects of CCL17 and CCL22 on CCR4 activation.
| Parameter | CCL17 (TARC) | CCL22 (MDC) | References |
| Binding Affinity (to CCR4) | Low Nanomolar | Low Nanomolar (Generally higher affinity than CCL17) | [1][3][4] |
| G Protein Activation (GTPγS) | Partial / Weak | Potent | [4] |
| β-Arrestin Recruitment | Very Weak / None | Potent and Efficient | [2][4][8][12] |
| CCR4 Internalization | Weak Inducer | Potent and Rapid Inducer | [4][8][10] |
| Calcium (Ca²⁺) Influx | Induces | Induces | [8] |
| Chemotaxis Efficacy | Efficacious | More Efficacious than CCL17 | [3][7] |
| Receptor Desensitization | Weak | Potent | [1][10] |
Experimental Protocols
The characterization of the CCL17/CCL22-CCR4 axis relies on a suite of established cellular assays. Methodologies for the key experiments are outlined below.
Chemotaxis Assay
This assay measures the directed migration of cells toward a chemokine gradient. The transwell migration assay is the most common format.
Methodology:
-
Cell Preparation: CCR4-expressing cells (e.g., human Th2 cells, or a cell line like HUT78) are washed and resuspended in serum-free assay medium to a concentration of 1-5 x 10⁶ cells/mL.[2][13]
-
Assay Plate Setup: A multi-well plate with permeable membrane inserts (e.g., Transwell®, 5 µm pore size) is used. The lower chamber is filled with assay medium containing various concentrations of CCL17 or CCL22 (e.g., 0.1-100 nM). The control wells contain medium only.[13]
-
Cell Addition: A 100 µL aliquot of the cell suspension is added to the upper chamber of each insert.
-
Incubation: The plate is incubated for a period of 90 minutes to 3 hours at 37°C in a 5% CO₂ incubator.[2][13]
-
Quantification of Migration: The inserts are removed. The cells that have migrated through the membrane into the lower chamber are collected and counted using a flow cytometer or a hemocytometer.[13] The results are typically expressed as a percentage of the total input cells that migrated.
Receptor Binding Assay
These assays determine the affinity and specificity of ligand binding to the receptor, often in a competitive format.
Methodology:
-
Reagents:
-
Assay Procedure: A fixed, low concentration of radiolabeled chemokine is incubated with the cells/membranes in the presence of increasing concentrations of unlabeled competitor chemokine.
-
Incubation: The reaction is incubated at room temperature or 4°C to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the cells/membranes.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus the concentration of the unlabeled competitor. IC₅₀ values are determined and can be converted to inhibition constants (Ki) to reflect binding affinity.
Receptor Internalization Assay
This assay quantifies the ligand-induced disappearance of receptors from the cell surface.
Methodology:
-
Cell Treatment: CCR4-expressing cells are incubated with saturating concentrations of CCL17 or CCL22 (e.g., 100 nM) for various time points (e.g., 0-60 minutes) at 37°C.[4] A control group is left untreated.
-
Staining: After incubation, cells are washed with cold PBS containing sodium azide (B81097) to stop internalization. They are then stained with a fluorophore-conjugated anti-CCR4 antibody (e.g., PE-anti-CCR4) on ice to label the remaining surface receptors.[4]
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the cell population is measured by flow cytometry.
-
Data Analysis: The MFI of treated cells is compared to that of untreated cells. A decrease in MFI indicates receptor internalization. The percentage of internalization is calculated as: [1 - (MFI_treated / MFI_control)] * 100.
β-Arrestin Recruitment Assay
These assays directly measure the interaction between the activated CCR4 receptor and β-arrestin. Reporter-based systems are commonly used.
Methodology (Example using a complemented enzyme reporter):
-
Cell Line: A cell line engineered to co-express CCR4 fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment is used.[12][15]
-
Cell Stimulation: Cells are plated and stimulated with a dose-response of CCL17 or CCL22.
-
Lysis and Substrate Addition: After incubation, a lysis buffer containing the chemiluminescent substrate for the reporter enzyme is added.
-
Signal Detection: If CCR4 and β-arrestin have been brought into proximity by ligand binding, the enzyme fragments complement, forming an active enzyme that converts the substrate, generating a luminescent signal. The signal is read on a luminometer.[15]
-
Data Analysis: The luminescence intensity is directly proportional to the extent of β-arrestin recruitment. EC₅₀ values can be calculated to determine ligand potency.
Conclusion and Therapeutic Implications
The activation of CCR4 is not a monolithic process. Its two primary ligands, CCL17 and CCL22, act as biased agonists, eliciting distinct signaling signatures. CCL22 is a potent, balanced agonist that strongly engages both G protein and β-arrestin pathways, leading to robust chemotaxis and rapid receptor internalization.[2][4] CCL17, conversely, is a weaker activator, particularly with respect to the β-arrestin pathway, resulting in less potent induction of internalization.[4][8]
This understanding has profound implications for drug development.
-
Targeting Specific Outcomes: Small molecules or antibodies could be designed to be biased agonists, antagonists, or allosteric modulators that selectively promote or inhibit either the G protein or β-arrestin pathway. This could allow for fine-tuning of the immune response, for instance, by blocking chemotaxis without affecting other receptor functions.
-
Selective Ligand Blockade: Given the differential expression patterns and activities of CCL17 and CCL22 in various diseases, selectively neutralizing one ligand over the other could offer a more targeted therapeutic approach with fewer side effects than complete CCR4 blockade.[7][9] For example, monoclonal antibodies that specifically block CCL17 are being explored for pain management.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CCL17/CCL22–CCR4 Axis in Pain Pathogenesis: A Comprehensive Review of Immune-Mediated Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of CCR4 Ligands, CCL17 and CCL22, During Schistosoma mansoni Egg-Induced Pulmonary Granuloma Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Arrestin-2-Dependent Signaling Promotes CCR4-mediated Chemotaxis of Murine T-Helper Type 2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
The Discovery and Cloning of the Human CC Chemokine Receptor 4 (CCR4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C motif chemokine receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of specific leukocyte populations, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its involvement in allergic inflammatory diseases and cancer has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and cloning of the human CCR4 gene, detailing the experimental methodologies, quantitative data on its interactions, and its primary signaling pathway.
Discovery and Cloning of the Human CCR4 Gene
The human CCR4 gene was first cloned and characterized in 1995 by Power et al. from a human basophilic cell line, KU-812.[2] Initially designated K5-5, the novel receptor was identified through the screening of a cDNA library. Subsequent studies identified its primary ligands and elucidated its function in the immune system.
Experimental Protocol: Cloning of Human CCR4 from a KU-812 cDNA Library
This protocol is based on the methodologies described by Power et al. (1995) and established molecular cloning techniques.
Objective: To isolate the full-length cDNA sequence of the human CCR4 gene.
Materials:
-
Human immature basophilic cell line (KU-812)
-
mRNA purification kit (e.g., Oligo(dT)-cellulose spin columns)
-
cDNA synthesis kit (including reverse transcriptase, dNTPs, and oligo(dT) primers)
-
λgt10 vector and packaging extracts
-
E. coli C600Hfl host strain
-
Nitrocellulose or nylon membranes for plaque lifts
-
³²P-labeled dCTP
-
Random priming DNA labeling kit
-
Hybridization buffer (e.g., 5x SSC, 5x Denhardt's solution, 0.5% SDS, 100 µg/mL denatured salmon sperm DNA)
-
Wash buffers (e.g., 2x SSC/0.1% SDS; 0.1x SSC/0.1% SDS)
-
X-ray film and cassette
-
pBluescript plasmid vector
-
Restriction enzymes
-
DNA ligase
-
Competent E. coli for transformation (e.g., DH5α)
-
Sequencing primers and reagents
Methodology:
-
RNA Isolation and cDNA Library Construction:
-
Total RNA was extracted from the KU-812 human basophilic cell line.
-
Poly(A)⁺ RNA was purified using oligo(dT)-cellulose chromatography.
-
First-strand cDNA was synthesized from the poly(A)⁺ RNA using reverse transcriptase and oligo(dT) primers.
-
Second-strand synthesis was performed to generate double-stranded cDNA.
-
The double-stranded cDNA was ligated into the λgt10 vector.
-
The ligated DNA was packaged into phage particles using packaging extracts.
-
The resulting cDNA library was titered on E. coli C600Hfl.
-
-
cDNA Library Screening:
-
The KU-812 cDNA library was plated on E. coli C600Hfl to generate approximately 5 x 10⁵ plaques.
-
Plaques were lifted onto nitrocellulose or nylon membranes.
-
A degenerate oligonucleotide probe was designed based on conserved sequences of known chemokine receptors.
-
The probe was radiolabeled with ³²P-dCTP using a random priming labeling kit.
-
The membranes were prehybridized in hybridization buffer for 4-6 hours at 42°C.
-
The radiolabeled probe was added to the hybridization buffer, and the membranes were incubated overnight at 42°C.
-
Membranes were washed with increasing stringency, starting with 2x SSC/0.1% SDS at room temperature, followed by 0.1x SSC/0.1% SDS at 50°C.
-
The washed membranes were exposed to X-ray film to identify positive plaques.
-
-
Positive Plaque Purification and Subcloning:
-
Positive plaques were isolated and subjected to secondary and tertiary rounds of screening to obtain a pure clone.
-
Phage DNA from the purified plaque was isolated.
-
The cDNA insert was excised from the λgt10 vector using appropriate restriction enzymes and subcloned into the pBluescript plasmid vector.
-
-
Sequencing and Analysis:
-
The nucleotide sequence of the cDNA insert was determined using the dideoxy chain termination method.
-
The resulting sequence was analyzed to identify the open reading frame and deduce the amino acid sequence of the encoded protein.
-
Quantitative Data
Tissue Distribution of Human CCR4 mRNA
Northern blot analysis was performed to determine the tissue distribution of human CCR4 mRNA.[2] A ³²P-labeled cDNA probe corresponding to the full-length CCR4 coding sequence was hybridized to a blot containing poly(A)⁺ RNA from various human tissues. The relative expression levels are summarized in the table below.
| Tissue | Relative mRNA Expression Level |
| Peripheral Blood Leukocytes | +++ |
| Spleen | ++ |
| Thymus | ++ |
| Small Intestine | + |
| Placenta | + |
| Brain | - |
| Heart | - |
| Lung | - |
| Liver | - |
| Skeletal Muscle | - |
| Kidney | - |
| Pancreas | - |
(+++: High expression; ++: Moderate expression; +: Low expression; -: Not detected)
Ligand Binding Affinity
The binding of chemokines to human CCR4 has been characterized using radioligand binding assays. The dissociation constants (Kd) for the primary ligands, CCL17 (TARC) and CCL22 (MDC), are presented below.
| Ligand | Cell Type | Radioligand | Kd (nM) |
| CCL17 (TARC) | CCR4-transfected L1.2 cells | ¹²⁵I-CCL17 | ~1.0 |
| CCL22 (MDC) | CCR4-transfected L1.2 cells | ¹²⁵I-CCL22 | ~0.5 |
Experimental Protocols
Northern Blot Analysis of CCR4 mRNA
Objective: To determine the relative abundance of CCR4 mRNA in different human tissues.
Materials:
-
Human multiple tissue Northern blot (containing poly(A)⁺ RNA)
-
Full-length human CCR4 cDNA probe
-
³²P-dCTP
-
Random priming DNA labeling kit
-
Hybridization buffer (as described in section 1.1)
-
Wash buffers (as described in section 1.1)
-
Phosphorimager screen and scanner
Methodology:
-
Probe Preparation:
-
The full-length human CCR4 cDNA was used as a template for generating a radiolabeled probe.
-
The cDNA was labeled with ³²P-dCTP using a random priming labeling kit according to the manufacturer's instructions.
-
-
Hybridization:
-
The human multiple tissue Northern blot was prehybridized in hybridization buffer for 4-6 hours at 42°C.
-
The ³²P-labeled CCR4 cDNA probe was denatured and added to the hybridization buffer.
-
The blot was incubated with the probe overnight at 42°C with gentle agitation.
-
-
Washing and Detection:
-
The blot was washed twice with 2x SSC/0.1% SDS for 15 minutes at room temperature.
-
The blot was then washed twice with 0.1x SSC/0.1% SDS for 15 minutes at 50°C.
-
The blot was exposed to a phosphorimager screen overnight.
-
The screen was scanned, and the signal intensity in each lane was quantified to determine the relative abundance of CCR4 mRNA. A housekeeping gene probe (e.g., GAPDH) was used for normalization.
-
Radioligand Binding Assay
Objective: To determine the binding affinity of chemokines to human CCR4.
Materials:
-
Human cell line stably transfected with human CCR4 (e.g., L1.2-CCR4)
-
Untransfected parental cell line (for non-specific binding control)
-
Radiolabeled chemokine (e.g., ¹²⁵I-CCL17 or ¹²⁵I-CCL22)
-
Unlabeled chemokine (for competition binding)
-
Binding buffer (e.g., RPMI 1640 with 25 mM HEPES and 0.1% BSA)
-
96-well filter plates
-
Scintillation counter and fluid
Methodology:
-
Cell Preparation:
-
CCR4-expressing cells and control cells were harvested and washed with binding buffer.
-
Cells were resuspended in binding buffer to a concentration of 2 x 10⁶ cells/mL.
-
-
Saturation Binding Assay:
-
A series of dilutions of the radiolabeled chemokine were prepared in binding buffer.
-
50 µL of the cell suspension was added to each well of a 96-well filter plate.
-
50 µL of the radiolabeled chemokine dilution was added to each well.
-
For determination of non-specific binding, a parallel set of wells included a high concentration (e.g., 1 µM) of the corresponding unlabeled chemokine.
-
The plate was incubated at room temperature for 60-90 minutes to reach equilibrium.
-
The contents of the wells were filtered and washed rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
The filters were collected, and the radioactivity was measured using a scintillation counter.
-
Specific binding was calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were determined by Scatchard analysis or non-linear regression of the specific binding data.
-
Signaling Pathways and Visualizations
Upon ligand binding, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. CCR4 primarily couples to the Gαi subunit of heterotrimeric G proteins.
CCR4 Signaling Pathway
-
Ligand Binding: Chemokines such as CCL17 and CCL22 bind to the extracellular domain of CCR4.
-
G Protein Activation: This induces a conformational change in CCR4, facilitating the exchange of GDP for GTP on the associated Gαi subunit.
-
G Protein Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer and from the receptor.
-
Downstream Effector Modulation:
-
Gαi-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ dimer: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
-
Second Messenger Action:
-
IP₃: Binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG: Activates protein kinase C (PKC).
-
-
Cellular Response: The increase in intracellular calcium and the activation of PKC lead to various cellular responses, including chemotaxis, cell adhesion, and gene transcription.
Visualizations
Caption: Workflow for the discovery and cloning of the human CCR4 gene.
Caption: The CCR4-mediated Gαi signaling pathway.
References
Structural Analysis of the CCR4 Chemokine Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of specific leukocyte subsets, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[1] Its involvement in various physiological and pathological processes, such as immune responses, inflammation, and cancer, has made it an attractive target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the structural analysis of CCR4, detailing its ligands, signaling pathways, and the experimental and computational methodologies employed to elucidate its structure and function.
CCR4: Structural Characteristics
As of late 2025, a high-resolution experimental structure of the full-length human CCR4 receptor has not been determined by X-ray crystallography or cryo-electron microscopy (cryo-EM). This absence of a definitive three-dimensional structure necessitates the use of computational modeling techniques to gain structural insights.
Homology Modeling and AlphaFold
To overcome the lack of an experimental structure, researchers have relied on homology modeling and, more recently, advanced machine learning-based approaches like AlphaFold.
-
Homology Modeling: This technique involves building a 3D model of CCR4 based on the experimentally determined structures of related chemokine receptors, such as CCR2, CCR5, CCR7, and CCR9. The sequence identity between CCR4 and these templates ranges from 30% to 46%.[3]
-
AlphaFold: The AlphaFold2 protein structure database provides a predicted model of human CCR4 (AF-A0N0Q1-F1), which serves as a valuable resource for structural analysis and drug design efforts.[3] While these models are highly accurate, they represent a single conformational state and may not fully capture the dynamic nature of the receptor.[4]
These computational models are crucial for identifying potential ligand binding sites, understanding the structural basis of ligand recognition, and guiding site-directed mutagenesis studies to validate these predictions.
Ligands of CCR4
CCR4 is primarily activated by two endogenous chemokine ligands: CCL17 (also known as TARC) and CCL22 (also known as MDC).[1] Additionally, CCL2 has been suggested to act as a non-selective ligand.[2]
Binding Affinities and Differential Effects
While both CCL17 and CCL22 bind to the same orthosteric site on CCR4, they exhibit different binding affinities and induce distinct functional responses, a phenomenon known as biased agonism.[3][5] CCL22 is generally considered the more potent ligand.
| Ligand | Binding Affinity (IC50/pIC50/K_d) | Cell Type/Assay Condition | Reference |
| CCL17 (TARC) | pEC50: 7.98 ± 0.23 (Internalization) | HUT78 cells | |
| IC50: ~3-fold higher than CCL22 (Displacement of [¹²⁵I]-CCL22) | CEM-4 cells and CCR4-L1.2 transfectants | ||
| CCL22 (MDC) | pEC50: 8.77 ± 0.08 (Internalization) | HUT78 cells | |
| More effective displacement of [¹²⁵I]-CCL22 than CCL17 | CEM-4 cells and CCR4-L1.2 transfectants | ||
| CCL2 | Lower affinity compared to CCL17 and CCL22 | Varies | [2] |
Note: Direct K_d or K_i values for CCL17 and CCL22 binding to CCR4 are not consistently reported across the literature. The table reflects the relative affinities and potencies observed in functional assays.
CCR4 Antagonists
A variety of small-molecule antagonists have been developed to target CCR4. These compounds often exhibit allosteric modulatory effects, binding to sites distinct from the orthosteric ligand-binding pocket.[3]
| Antagonist | Binding Affinity (IC50/pIC50/pK_i) | Binding Site | Reference |
| GSK2239633A | pIC50 > 7.9 | Intracellular | |
| Compound 1 | pK_i: 8.70 ± 0.21 | Allosteric Site 1 (Extracellular) | |
| Compound 2 | pK_i: 9.10 ± 0.09 | Allosteric Site 1 (Extracellular) | |
| Compound 3 | pK_i: 9.04 ± 0.17 | Allosteric Site 2 (Intracellular) | |
| Compound 4 | pK_i: 8.74 ± 0.09 | Allosteric Site 2 (Intracellular) | |
| C021 | IC50 (chemotaxis, human): 140 nM | Transmembrane | |
| AZD2098 | pIC50 (human): 7.8 | Intracellular |
CCR4 Signaling Pathways
Upon ligand binding, CCR4 undergoes a conformational change that initiates intracellular signaling cascades. CCR4 can signal through both G protein-dependent and β-arrestin-dependent pathways.[2][5]
G Protein-Mediated Signaling
CCR4 couples to G_i/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[2] This signaling cascade is crucial for mediating cellular responses like chemotaxis.
β-Arrestin-Mediated Signaling
Ligand binding also promotes the recruitment of β-arrestins to the receptor. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling events.[5] Studies have shown that CCL22 is a more potent inducer of β-arrestin recruitment and receptor internalization compared to CCL17.[3][5]
References
- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity | MDPI [mdpi.com]
- 4. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
CCR4: A Promising Therapeutic Target in Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 4 (CCR4) has emerged as a critical player in the pathogenesis of various autoimmune diseases. Primarily expressed on T helper 2 (Th2) cells, T helper 17 (Th17) cells, and regulatory T cells (Tregs), CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), orchestrate the migration of these key immune cell populations to sites of inflammation. This targeted leukocyte trafficking contributes significantly to the inflammatory cascades underlying conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Consequently, the inhibition of the CCR4-CCL17/CCL22 axis presents a compelling therapeutic strategy to modulate aberrant immune responses in autoimmunity. This guide provides a comprehensive overview of the role of CCR4 in autoimmune diseases, preclinical and clinical evidence for its therapeutic targeting, detailed experimental protocols for its study, and visualizations of key pathways and workflows.
The CCR4-Ligand Axis in Autoimmunity
CCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands CCL17 and CCL22, initiates a signaling cascade leading to cell migration.[1] This axis is crucial in directing the movement of specific T cell subsets that are central to the pathology of numerous autoimmune disorders.
Key Immune Cells Expressing CCR4:
-
T helper 2 (Th2) cells: These cells are traditionally associated with allergic responses but also contribute to certain autoimmune conditions. CCR4 is a key marker for Th2 cells.[2]
-
T helper 17 (Th17) cells: Known for their pro-inflammatory role in autoimmunity, Th17 cells have been shown to express CCR4, facilitating their recruitment to inflamed tissues such as the joints in rheumatoid arthritis.[3][4]
-
Regulatory T cells (Tregs): While generally considered immunosuppressive, the migration of Tregs to inflammatory sites, mediated by CCR4, can have dual effects. In some contexts, their presence may dampen inflammation, while in others, they may contribute to a complex local immune environment.[5]
The expression of CCR4 on these diverse T cell populations underscores its central role in modulating the adaptive immune response in autoimmune diseases.
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade that ultimately results in chemotaxis, the directed movement of the cell along a chemokine gradient.
CCR4 in Specific Autoimmune Diseases
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, CCR4 is implicated in the recruitment of pathogenic Th17 cells to the inflamed synovium.[3][4] Studies have shown increased levels of CCR4-expressing T cells in the peripheral blood and synovial fluid of RA patients.[2] Furthermore, the CCR4 ligand, CCL22, is upregulated in the synovial tissues of RA patients.[4][6] Preclinical studies using mouse models of collagen-induced arthritis (CIA) have demonstrated that the inhibition of CCR4 can ameliorate disease severity.[3][4]
Multiple Sclerosis (MS)
The role of CCR4 in multiple sclerosis is complex. CCR4 and its ligands are involved in the trafficking of leukocytes into the central nervous system (CNS).[7] Elevated levels of CCL22 have been reported in the cerebrospinal fluid (CSF) of MS patients.[8] Animal studies using the experimental autoimmune encephalomyelitis (EAE) model have shown that CCR4 deficiency can delay and reduce disease incidence.[9] However, the therapeutic utility of a general CCR4 antagonist in EAE has been debated, with some studies showing no significant reduction in clinical scores.[10][11]
Systemic Lupus Erythematosus (SLE)
Increased expression of CCR4 on circulating CD4+ T cells has been observed in patients with active SLE. This increased expression correlates with disease activity, suggesting a role for CCR4 in the pathogenesis of lupus.
Quantitative Data on CCR4 and its Ligands
The following tables summarize the available quantitative data on the expression of CCR4 and the concentration of its ligands in various autoimmune diseases.
Table 1: CCR4 Expression on CD4+ T Cells in Autoimmune Diseases
| Disease | Patient Cohort | % CCR4+ of CD4+ T Cells (Mean ± SD) | Control Group | % CCR4+ of CD4+ T Cells (Mean ± SD) | Reference(s) |
| Rheumatoid Arthritis | Active RA | 22.3 ± 9.7% | Healthy Controls | 9.0 ± 1.6% | [11] |
| Systemic Lupus Erythematosus | Untreated Active SLE | Significantly Higher vs. Controls | Healthy Controls | Not specified | [12][13] |
Table 2: Concentration of CCR4 Ligands in Autoimmune Diseases
| Disease | Ligand | Fluid | Patient Concentration (pg/mL) | Control Concentration (pg/mL) | Reference(s) |
| Rheumatoid Arthritis | CCL17 | Synovial Fluid | Median: 100 (Range: 30-300) | Not Applicable | [8][14] |
| Rheumatoid Arthritis | CCL17 | Plasma | Median: 240 (Range: 40-580) | Not specified | [8][14] |
| Rheumatoid Arthritis | CCL22 | Synovial Fluid | Elevated in RA patients | Not specified | [4][6] |
| Multiple Sclerosis | CCL22 | Cerebrospinal Fluid | Elevated in some studies | Not consistently different | [8] |
| Multiple Sclerosis | CCL17 | Cerebrospinal Fluid | Not detected in one study | Not detected in one study | [15] |
Therapeutic Strategies Targeting CCR4
Given the role of CCR4 in immune cell trafficking in autoimmune diseases, several therapeutic strategies have been explored, ranging from small molecule antagonists to monoclonal antibodies.
Small Molecule Antagonists
A number of small molecule CCR4 antagonists have been developed and evaluated in preclinical models. These molecules typically act by binding to the receptor and preventing the binding of its natural ligands, thereby inhibiting downstream signaling and cell migration.
Table 3: In Vitro Potency of Select CCR4 Antagonists
| Compound | Assay Type | Cell Type | IC50 | Reference(s) |
| C021 | Chemotaxis (CCL17) | MJ (CTCL cell line) | 186 nM | [10][11] |
| C021 | Chemotaxis (CCL22) | MJ (CTCL cell line) | 1300 nM | [10][11] |
| AZD-2098 | Chemotaxis (CCL17) | HuT 78 (CTCL cell line) | 120 nM | [10][11] |
| AZD-2098 | Chemotaxis (CCL22) | HuT 78 (CTCL cell line) | 866 nM | [10][11] |
| FLX-A | Calcium Flux (10% Serum) | Primary Human Tregs | 103 nM | [3] |
| FLX-A | Chemotaxis (100% Serum) | Primary Human Tregs | 164 nM | [3] |
| FLX-B | Calcium Flux (10% Serum) | Primary Human Tregs | 93 nM | [3] |
| FLX-B | Chemotaxis (100% Serum) | Primary Human Tregs | 65 nM | [3] |
Note: IC50 values for CTCL cell lines are provided as a reference for antagonist activity, as specific data for primary immune cells in autoimmune contexts is limited.
Monoclonal Antibodies
Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It has been approved for the treatment of certain T-cell malignancies.[6][16][17] Its mechanism of action involves antibody-dependent cellular cytotoxicity (ADCC), leading to the depletion of CCR4-expressing cells.[16] While not approved for autoimmune diseases, the use of Mogamulizumab has been associated with immune-related adverse events, including autoimmune-like conditions, which paradoxically highlights the potent immunomodulatory effects of targeting CCR4.[13][17][18][19] There is ongoing interest in exploring its potential in autoimmune disorders, though clinical trial data in this area is currently limited.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CCR4 in autoimmune diseases.
Flow Cytometry for CCR4 Expression on Human PBMCs
Objective: To quantify the percentage of CD4+ T cells expressing CCR4 in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly collected human whole blood with anticoagulant (e.g., heparin or EDTA)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3 (e.g., PerCP-Cy5.5)
-
Anti-human CD4 (e.g., APC)
-
Anti-human CCR4 (e.g., PE)
-
Isotype control for CCR4 (e.g., PE-conjugated mouse IgG)
-
-
Flow cytometer
Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.
-
-
Staining:
-
Aliquot approximately 1 x 10^6 PBMCs per tube.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of anti-CD3, anti-CD4, and anti-CCR4 antibodies (or the isotype control for CCR4 in a separate tube).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
From the lymphocyte gate, identify the CD3+ T cells.
-
From the CD3+ gate, identify the CD4+ T helper cells.
-
Within the CD4+ gate, determine the percentage of cells positive for CCR4, using the isotype control to set the gate.
-
In Vitro Chemotaxis Assay
Objective: To assess the migration of CCR4-expressing cells in response to CCL17 or CCL22 and to evaluate the inhibitory effect of CCR4 antagonists.
Materials:
-
CCR4-expressing cells (e.g., primary T cells, or a cell line such as Hut78)
-
Transwell inserts (5 µm pore size for T cells)
-
24-well plates
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Recombinant human CCL17 and CCL22
-
CCR4 antagonist
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Harvest CCR4-expressing cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
If using an antagonist, pre-incubate the cells with the compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing various concentrations of CCL17 or CCL22 to the lower wells of a 24-well plate. Include a buffer-only control for spontaneous migration.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 1 µg/mL and incubate for 30 minutes.
-
Measure the fluorescence in a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Alternatively, count the migrated cells using a hemocytometer or a flow cytometer.
-
-
Data Analysis:
-
Subtract the fluorescence of the spontaneous migration control from all other readings.
-
Plot the fluorescence intensity against the chemokine concentration to generate a dose-response curve.
-
For antagonist studies, calculate the percent inhibition of migration at each antagonist concentration and determine the IC50 value.[14]
-
Induction of Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis model in mice that mimics many features of human rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
Protocol:
-
Preparation of Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the booster emulsion intradermally at a site different from the primary injection.
-
-
Disease Assessment:
-
Beginning around day 21, monitor the mice daily for signs of arthritis.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).
-
The maximum score per mouse is 16.
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
Objective: To induce an animal model of multiple sclerosis characterized by CNS inflammation and demyelination.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 peptide in CFA.
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.
-
On the same day, and again two days later, inject pertussis toxin intraperitoneally.
-
-
Disease Monitoring:
Conclusion and Future Directions
The CCR4-CCL17/CCL22 axis is a pivotal pathway in the recruitment of pathogenic T cells to inflammatory sites in a range of autoimmune diseases. The evidence presented in this guide strongly supports CCR4 as a viable therapeutic target. While the anti-CCR4 antibody Mogamulizumab has demonstrated the clinical potential of targeting this receptor, its development for autoimmune indications requires careful consideration of its potent cell-depleting mechanism and the associated risk of immune-related adverse events.
The development of small molecule CCR4 antagonists offers an alternative strategy that may provide more nuanced immunomodulation. Future research should focus on:
-
Optimizing the selectivity and potency of small molecule CCR4 antagonists.
-
Conducting comprehensive preclinical studies to quantify the efficacy of these antagonists in various autoimmune disease models.
-
Investigating the potential for biased agonism or antagonism at the CCR4 receptor to fine-tune therapeutic effects.
-
Exploring the use of CCR4-targeted therapies in combination with other immunomodulatory agents.
A deeper understanding of the intricate role of the CCR4 axis in different autoimmune contexts will be crucial for the successful translation of CCR4-targeted therapies from the bench to the bedside, ultimately offering new hope for patients with these debilitating conditions.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. rapt.com [rapt.com]
- 4. Role of the Chemokine CCL22 in Rheumatoid Arthritis Development - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Elevated Levels of Proinflammatory Cytokines in Cerebrospinal Fluid of Multiple Sclerosis Patients [frontiersin.org]
- 9. bu.edu [bu.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical study on CXCL13, CCL17, CCL20 and IL-17 as immune cell migration navigators in relapsing-remitting multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical and Real-World Effectiveness of Mogamulizumab: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mogamulizumab‐Associated Autoimmune Diseases: Insights From FAERS Database Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
The Evolution of the C-C Motif Chemokine Receptor 4 (CCR4) Gene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The C-C Motif Chemokine Receptor 4 (CCR4), a G-protein coupled receptor (GPCR), plays a pivotal role in immune cell trafficking, particularly of T helper 2 (Th2) cells and regulatory T cells (Tregs). Its involvement in a myriad of physiological and pathological processes, including allergic inflammation and cancer, has made it a subject of intense research and a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the evolution of the CCR4 gene across various species, detailing its structure, function, and the signaling pathways it governs.
Evolutionary History and Phylogenetics of CCR4
The chemokine system, including its receptors, is a critical component of the mammalian immune system. The origin of the chemokine system can be traced back approximately 650 million years, with a significant expansion of chemokine and chemokine receptor genes observed in fish compared to mammals. The CCR4 gene, along with its primary ligands, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22), is part of this complex and evolving system. The genes for CCL17 and CCL22 are located in close proximity on human chromosome 16q13, suggesting they arose from a gene duplication event. Despite this, the mature protein sequences of CCL17 and CCL22 share less than 40% identity.[1]
Orthologs and Paralogs
The evolution of the CCR4 gene can be understood through the analysis of its orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome). Identification of orthologous and paralogous relationships is crucial for inferring gene function and for understanding the evolutionary pressures that have shaped the chemokine receptor family. For instance, CCR5 is an important paralog of CCR4 in humans.[2]
Phylogenetic Analysis
Phylogenetic analysis of GPCRs like CCR4 is essential to understand their evolutionary relationships. This is typically achieved through the alignment of protein sequences, followed by the construction of a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining. The software MEGA (Molecular Evolutionary Genetics Analysis) is a widely used tool for this purpose.
Quantitative Data on CCR4 Across Species
Quantitative analysis of CCR4 across different species reveals insights into its conserved functions and species-specific adaptations. This includes examining sequence homology and the binding affinities of its ligands.
Sequence Homology of CCR4 Protein
The following table summarizes the percentage of sequence identity of the CCR4 protein between humans and other selected species. High sequence conservation, particularly in the transmembrane domains, is indicative of conserved function.
| Species Comparison | CCR4 Protein Sequence Identity (%) |
| Human vs. Mouse | 89%[3] |
| Human vs. Rat | (Data not available in search results) |
| Human vs. Rabbit | (Data not available in search results) |
| Human vs. Chimpanzee | (Data not available in search results) |
Note: This table is populated with available data from the search results. Further research would be required to fill in the missing values.
Ligand Binding Affinities
The binding of chemokines CCL17 and CCL22 to CCR4 initiates downstream signaling. The affinity of these interactions, often measured by the dissociation constant (Kd), can vary between species. Both CCL17 and CCL22 bind to human CCR4 with low nanomolar affinity, with CCL22 generally exhibiting slightly higher efficacy.[1]
| Ligand | Species | Receptor | Kd (nM) |
| CCL17 | Human | CCR4 | Low nanomolar affinity[1] |
| CCL22 | Human | CCR4 | Low nanomolar affinity[1] |
| CCL17 | Mouse | CCR4 | (Data not available in search results) |
| CCL22 | Mouse | CCR4 | (Data not available in search results) |
Note: Specific Kd values were not available in the provided search results. The table reflects the qualitative descriptions of binding affinities found.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolution and function of the CCR4 gene and its protein product.
Multiple Sequence Alignment and Phylogenetic Tree Construction
Objective: To align CCR4 protein sequences from different species and construct a phylogenetic tree to infer evolutionary relationships.
Protocol:
-
Sequence Retrieval: Obtain CCR4 protein sequences from various species of interest from public databases such as NCBI GenBank or UniProt. Save the sequences in FASTA format.
-
Multiple Sequence Alignment (MSA):
-
Use a multiple sequence alignment tool such as Clustal Omega.
-
Input the FASTA file containing the CCR4 sequences.
-
Run the alignment with default parameters. The algorithm will introduce gaps to maximize the alignment of conserved residues.
-
-
Phylogenetic Tree Construction using MEGA:
-
Open the aligned sequences in MEGA software.
-
Go to the "Phylogeny" menu and select "Construct/Test Maximum Likelihood Tree" (or another desired method like Neighbor-Joining).
-
In the analysis preferences, select the appropriate substitution model. MEGA can help determine the best-fit model for the data.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Click "Compute" to generate the phylogenetic tree.
-
The resulting tree can be visualized and edited for publication.[4][5][6][7]
-
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of unlabeled ligands to CCR4 by measuring their ability to compete with a radiolabeled ligand.
Protocol:
-
Cell Preparation: Use a cell line endogenously expressing CCR4 or a cell line transiently or stably transfected with a CCR4 expression vector.
-
Membrane Preparation (Optional): Cell membranes can be prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled CCR4 ligand (e.g., [125I]-CCL17).
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Add the cell membranes or whole cells.
-
Incubate at room temperature or 37°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a cell harvester to rapidly filter the assay mixture through a glass fiber filter mat, which traps the cell membranes (and bound radioligand).
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.[8][9]
-
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration upon CCR4 activation, a key downstream signaling event.
Protocol:
-
Cell Preparation: Culture CCR4-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FlexStation) to measure baseline fluorescence.
-
Inject the CCR4 agonist (e.g., CCL17 or CCL22) into the wells while continuously monitoring the fluorescence intensity.
-
-
Data Analysis:
Western Blot for ERK and p38 MAPK Phosphorylation
Objective: To detect the phosphorylation and activation of downstream kinases ERK and p38 MAPK following CCR4 stimulation.
Protocol:
-
Cell Stimulation and Lysis:
-
Starve CCR4-expressing cells of serum for several hours to reduce basal kinase activity.
-
Stimulate the cells with a CCR4 agonist for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK or anti-phospho-p38).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
CCR4 Signaling Pathways
CCR4 activation by its ligands, CCL17 and CCL22, triggers a cascade of intracellular signaling events that are crucial for its biological functions, primarily chemotaxis. These signaling pathways can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.
G-protein Dependent Signaling
Upon ligand binding, CCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi family. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation.
β-Arrestin Dependent Signaling
Following G-protein activation, CCR4 can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2) to the receptor. β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization of the G-protein-mediated signal. However, β-arrestins can also act as signal transducers themselves, initiating a second wave of signaling. For CCR4, β-arrestin-2 has been shown to be crucial for chemotaxis by activating signaling pathways involving p38 MAPK.
Experimental Workflow for Studying CCR4 Signaling
The following diagram illustrates a typical workflow for investigating CCR4-mediated signaling pathways in a laboratory setting.
Conclusion
The evolution of the CCR4 gene has resulted in a receptor with a crucial and conserved role in the immune systems of various species. Understanding the evolutionary relationships, the nuances of ligand binding, and the intricacies of its signaling pathways is paramount for researchers in immunology and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for further investigation into the biology of CCR4 and its potential as a therapeutic target. As our knowledge of the chemokine system continues to expand, so too will our ability to modulate its activity for the treatment of a wide range of human diseases.
References
- 1. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity and Inter-Connections in the CXCR4 Chemokine Receptor/Ligand Family: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. megasoftware.net [megasoftware.net]
- 5. researchgate.net [researchgate.net]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. youtube.com [youtube.com]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. bu.edu [bu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Cellular Migration: An In-depth Technical Guide to Chemokine Receptor Signaling
For Immediate Release
A comprehensive whitepaper detailing the fundamental principles of chemokine receptor signaling, designed for researchers, scientists, and drug development professionals. This guide provides a deep dive into the molecular mechanisms governing cell migration, offering a critical resource for the development of novel therapeutics targeting a multitude of diseases, including cancer, inflammatory disorders, and autoimmune conditions.
Introduction
Chemokine receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in orchestrating the directed migration of cells, a process known as chemotaxis. This intricate signaling system is fundamental to a vast array of physiological and pathological processes, from immune surveillance and wound healing to tumor metastasis and inflammation. Understanding the core principles of chemokine receptor signaling is therefore paramount for the development of targeted therapies. This technical guide elucidates the canonical and non-canonical signaling pathways, mechanisms of receptor activation and regulation, and provides a summary of key quantitative data. Furthermore, it includes detailed experimental protocols for studying these complex signaling networks.
Core Principles of Chemokine Receptor Signaling
Chemokine receptor activation is initiated by the binding of their cognate chemokine ligands. This interaction induces a conformational change in the receptor, triggering a cascade of intracellular signaling events. These events can be broadly categorized into G-protein dependent and G-protein independent pathways.
G-Protein Dependent Signaling
The canonical signaling pathway is mediated by heterotrimeric G-proteins. Upon ligand binding, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then activate a variety of downstream effector molecules.
Chemokine receptors predominantly couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The liberated Gβγ subunits are crucial for chemotaxis and can activate enzymes such as phospholipase C-β (PLC-β) and phosphoinositide 3-kinase (PI3K).[1]
Activation of PLC-β results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key signal for cell migration. DAG, in conjunction with calcium, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets involved in cellular processes like degranulation and changes in cell adhesion.[2]
G-Protein Independent Signaling: The Role of β-Arrestins
Following activation, chemokine receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[3] The binding of β-arrestin to the receptor has two major consequences:
-
Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively terminating G-protein mediated signaling. This is a critical mechanism for preventing overstimulation and for allowing cells to sense chemokine gradients.[4]
-
Internalization and β-Arrestin-Mediated Signaling: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, leading to receptor internalization.[5] Once internalized, the receptor can be either recycled back to the cell surface or targeted for degradation.[6] Importantly, β-arrestins can also initiate their own wave of signaling, independent of G-proteins.[3] They can act as scaffolds for various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascades like ERK1/2.[7] This β-arrestin-mediated signaling can regulate distinct cellular processes, including cell survival and gene expression.
Quantitative Data in Chemokine Receptor Signaling
The following tables summarize key quantitative parameters that are essential for understanding the potency and efficacy of chemokine-receptor interactions. It is important to note that these values can vary depending on the cell type and experimental conditions.
Table 1: Selected Chemokine-Receptor Binding Affinities (Kd)
| Receptor | Ligand | Kd (nM) | Cell Type/System |
| CXCR4 | CXCL12 | 0.2 - 28 | Various |
| CCR5 | CCL5 (RANTES) | 1 - 10 | Various |
| CCR2 | CCL2 (MCP-1) | 0.2 - 2 | Human monocytes |
| CXCR3 | CXCL10 (IP-10) | 0.1 - 1 | Activated T-cells |
| CCR7 | CCL19 | 0.1 - 1 | T-cells, Dendritic cells |
| CCR7 | CCL21 | 1 - 10 | T-cells, Dendritic cells |
Table 2: Selected EC50 Values for Chemokine-Induced Cellular Responses
| Receptor | Ligand | Response Measured | EC50 (nM) | Cell Type |
| CXCR4 | CXCL12 | Calcium Mobilization | 1 - 10 | Jurkat T-cells |
| CXCR4 | CXCL12 | Chemotaxis | 0.1 - 5 | Lymphocytes |
| CCR5 | CCL5 | Calcium Mobilization | 1 - 20 | THP-1 monocytes |
| CCR2 | CCL2 | Chemotaxis | 0.1 - 1 | Human monocytes |
| CCR7 | CCL19 | β-arrestin recruitment | ~1 | HEK293 |
| CCR7 | CCL21 | β-arrestin recruitment | ~10 | HEK293 |
Table 3: G-Protein Coupling Specificity of Selected Chemokine Receptors
| Receptor | Primary Gα Subunit Coupled | Other Gα Subunits |
| CXCR4 | Gαi | Gαq/11 (context-dependent) |
| CCR5 | Gαi | - |
| CCR2 | Gαi | Gα14, Gα16 |
| CXCR1 | Gαi | Gαq/11, Gα16 |
| CXCR2 | Gαi | Gαq/11, Gα16 |
Table 4: Receptor Internalization Rates
| Receptor | Ligand | Internalization Rate | Cell Type |
| CXCR4 | CXCL12 | Rapid (t1/2 < 10 min) | Various |
| CCR5 | CCL5 | Slower (t1/2 > 30 min) | Various |
| CXCR4 | - | Constitutive: 12.1% / hour | RBL cells |
| CCR5 | - | Constitutive: 13.7% / hour | RBL cells |
Detailed Experimental Protocols
A variety of in vitro assays are employed to dissect the intricacies of chemokine receptor signaling. Below are detailed methodologies for key experiments.
Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of cells towards a chemoattractant.
Materials:
-
Transwell inserts (with a porous membrane, typically 5-8 µm pore size for leukocytes)
-
24-well plates
-
Cell culture medium (serum-free for assay)
-
Chemoattractant (chemokine)
-
Cells of interest
-
Staining solution (e.g., DAPI or Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to be assayed. Prior to the assay, starve the cells in serum-free medium for 2-4 hours. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 600 µL of medium containing the desired concentration of chemoattractant to the lower chamber of the 24-well plate. Add 600 µL of serum-free medium without chemoattractant to control wells.
-
Carefully place the Transwell insert into each well, avoiding air bubbles under the membrane.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 1-4 hours).
-
Cell Staining and Quantification:
-
Remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the migrated cells with DAPI or Crystal Violet.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative differences in chemokine receptor engagement generate diversity in integrin-dependent lymphocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of expression profiles of chemokines, chemokine receptors, and components of signaling pathways mediated by chemokines in eight cell types during rat liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What Do Structures Tell Us About Chemokine Receptor Function and Antagonism? | Annual Reviews [annualreviews.org]
- 6. A competitive binding study of chemokine, sulfated receptor, and glycosaminoglycan interactions by nano-electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unlocking Therapeutic Potential: A Technical Guide to Identifying Novel Ligands for the CCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing novel ligands for the C-C chemokine receptor type 4 (CCR4). As a key regulator of immune cell trafficking, CCR4 has emerged as a significant therapeutic target in oncology, inflammatory disorders, and infectious diseases. This document outlines the receptor's signaling pathways, details essential experimental protocols, and presents a framework for the discovery and development of new CCR4-targeted therapeutics.
Introduction to the CCR4 Receptor
The C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), and cutaneous lymphocyte antigen-positive (CLA+) T cells.[1] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The interaction between CCR4 and its ligands plays a crucial role in orchestrating the migration of these immune cells to sites of inflammation and into the tumor microenvironment (TME).[2][3] Consequently, antagonizing CCR4 signaling presents a promising strategy to modulate immune responses in various pathological conditions.[2]
CCR4 Signaling Pathways
Upon ligand binding, CCR4 undergoes a conformational change, initiating intracellular signaling cascades. The primary signaling pathway involves coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of the Gβγ subunit triggers downstream effector pathways, including the activation of phospholipase C (PLC) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. These events culminate in a variety of cellular responses, including chemotaxis, cell activation, and polarization.[4]
Furthermore, CCR4 signaling can also proceed through a G protein-independent pathway involving β-arrestin recruitment.[5][6] Upon phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the intracellular domains of CCR4, leading to receptor desensitization, internalization, and initiation of distinct signaling events.[5] Understanding these divergent pathways is critical for the development of biased ligands that can selectively modulate specific cellular responses.
Strategies for Identifying Novel CCR4 Ligands
A variety of approaches can be employed to discover novel ligands for the CCR4 receptor, ranging from high-throughput screening of large compound libraries to more targeted, structure-based design methods.
High-Throughput Screening (HTS)
High-throughput screening allows for the rapid assessment of large, diverse chemical libraries to identify "hit" compounds that modulate CCR4 activity. This is typically achieved using cell-based functional assays, such as calcium mobilization or chemotaxis assays, in a miniaturized format.
Fragment-Based Ligand Discovery (FBLD)
Fragment-based ligand discovery is an alternative approach that involves screening libraries of low-molecular-weight fragments to identify those that bind to the target receptor.[7][8] These initial fragment hits, although typically exhibiting weak affinity, can be optimized and linked together to generate more potent and selective lead compounds.[8] Biophysical techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) are often employed for fragment screening.[7][9]
Structure-Based Drug Design (SBDD)
With the increasing availability of GPCR crystal structures, structure-based drug design has become a powerful tool for the rational design of novel ligands.[10][11] Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of potential ligands and guide the optimization of their affinity and selectivity.[12][13]
Quantitative Data of Known CCR4 Ligands
The following tables summarize the binding affinities and functional potencies of selected CCR4 ligands. This data is essential for benchmarking new chemical entities and understanding structure-activity relationships (SAR).
Table 1: Small Molecule CCR4 Antagonists
| Compound | Type | Binding Affinity (Ki/IC50) | Functional Potency (IC50) | Reference |
| GSK2239633 | Class II Allosteric Antagonist | - | - | [2][14] |
| FLX475 | Potent and Selective Antagonist | - | - | [2][14] |
| C021 | Class I Allosteric Antagonist | - | Inhibited chemotaxis | [15] |
| AZD-2098 | Class II Allosteric Antagonist | - | Inhibited chemotaxis | [15] |
| K777 | Selective Antagonist | 57 nmol/l ([¹²⁵I]-CCL17 binding) | 8.9 nmol/l (Chemotaxis) | [16] |
| Compound 1 (Pyrimidine Amide) | Antagonist | - | 0.078 µM (Chemotaxis) | [17] |
| Compound 6c (Pyrimidine Amide) | Antagonist | - | 0.064 µM (Chemotaxis) | [17] |
| Compound 12a (Pyrimidine Amide) | Antagonist | - | 0.077 µM (Chemotaxis) | [17] |
| Compound 12b (Pyrimidine Amide) | Antagonist | - | 0.069 µM (Chemotaxis) | [17] |
Table 2: Monoclonal Antibody CCR4 Antagonists
| Antibody | Mechanism | Clinical Status | Reference |
| Mogamulizumab (KW-0761) | Defucosylated anti-CCR4 mAb, enhances ADCC | Approved in Japan and FDA approved for MF/SS | [14][15][18] |
| Affi-5 | Antagonistic anti-CCR4 antibody | Preclinical | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and characterization of novel CCR4 ligands.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the CCR4 receptor, allowing for the determination of binding affinity (Kd) for the radioligand and the inhibitory constant (Ki) for unlabeled test compounds.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CCR4.
-
Assay Buffer: Use a suitable binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of a CCR4-specific radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at room temperature for 1-2 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B).
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CCR4 activation, providing a readout of G protein-dependent signaling.
Protocol:
-
Cell Culture: Culture a stable cell line expressing human CCR4 (e.g., CHO-K1 or HEK293) in appropriate media.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (agonist or antagonist) to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known CCR4 agonist (e.g., CCL17 or CCL22).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[19]
-
Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to the agonist).
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemoattractant, a key physiological function of CCR4.
Protocol:
-
Cell Preparation: Use a CCR4-expressing cell line (e.g., Hut78) or primary T cells.[16] Resuspend the cells in a serum-free migration medium.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.[20][21]
-
Chemoattractant Addition: Add the chemoattractant (e.g., CCL17 or CCL22) to the lower chamber. To test antagonists, add the test compound to both the upper and lower chambers along with the cells and chemoattractant.
-
Cell Addition: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.[16][21]
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a plate-based viability assay (e.g., CellTiter-Glo).[16][20]
-
Data Analysis: Determine the EC50 for agonists and the IC50 for antagonists.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and a receptor.[22][23][24]
Protocol:
-
Receptor Immobilization: Immobilize purified, solubilized CCR4 protein onto a sensor chip surface. This can be achieved through various chemistries, such as amine coupling or capture of a tagged receptor.[25]
-
Ligand Injection: Inject a solution containing the test ligand (analyte) over the sensor surface at various concentrations.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, in real-time.
-
Dissociation: After the association phase, flow buffer over the sensor surface to monitor the dissociation of the ligand-receptor complex.
-
Regeneration: Regenerate the sensor surface to remove the bound ligand, allowing for subsequent binding experiments.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
The identification of novel ligands for the CCR4 receptor holds immense therapeutic promise. A multi-faceted approach, combining high-throughput screening, fragment-based methods, and structure-based design, is crucial for the successful discovery of new chemical entities. The detailed experimental protocols provided in this guide offer a robust framework for the characterization and optimization of these ligands. By leveraging these advanced methodologies, researchers and drug development professionals can accelerate the translation of promising CCR4-targeted therapies from the laboratory to the clinic.
References
- 1. CCR4 and its ligands: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based lead discovery on G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-based design of selective GPCR ligands guided by free energy simulations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based development of antagonists for chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. karger.com [karger.com]
- 17. mdpi.com [mdpi.com]
- 18. A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 22. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 25. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
Methodological & Application
Techniques for Measuring CCR4 Expression on T-cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor that plays a critical role in T-cell trafficking and immune responses. Its ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). CCR4 is predominantly expressed on T-helper 2 (Th2) cells, regulatory T-cells (Tregs), and cutaneous lymphocyte-associated antigen (CLA)+ skin-homing T-cells.[1][2] Due to its specific expression pattern and its role in various pathologies, including T-cell malignancies like Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphoma (CTCL), as well as allergic inflammatory diseases, CCR4 has emerged as a significant therapeutic target.[1][3][4]
Accurate and reliable measurement of CCR4 expression on T-cells is crucial for basic research, clinical diagnostics, and the development of CCR4-targeted therapies. This document provides detailed application notes and protocols for the most common techniques used to quantify CCR4 expression: flow cytometry, quantitative real-time PCR (qPCR), western blotting, and immunohistochemistry (IHC).
Quantitative Data Summary
The following tables summarize quantitative data related to CCR4 expression on T-cells as measured by various techniques.
Table 1: CCR4 Expression on Human T-cell Subsets (Flow Cytometry)
| T-cell Subset | Percentage of CCR4+ Cells (Mean ± SD) | Reference |
| Healthy Donors | ||
| CD3+ T-cells | 5.6% ± 3.2% | [5] |
| CD4+ T-cells | 5.0% ± 3.4% | [5] |
| CD8+ T-cells | 0.7% ± 0.8% | [5] |
| Activated CD4+ T-cells (5 days post-activation) | 13.5% ± 3.8% | [5] |
| Activated CD8+ T-cells (5 days post-activation) | 3.0% ± 3.8% | [5] |
| Memory CD8+ T-cells | 2.3% ± 1.5% (range 0.6-4.8%) | [6] |
| Asthma Patients | ||
| Blood CD4+ T-cells | Significantly higher than healthy controls | [7] |
| Sputum CD3+ T-cells | >60% | [7] |
Table 2: Correlation of CCR4 Measurement Techniques
| Comparison | Observation | Reference |
| Flow Cytometry vs. qPCR | A better correlation was observed between lytic susceptibility of cancer cell lines to CCR4 CAR T-cells and CCR4 mRNA levels (qPCR) than with cell surface CCR4 expression (flow cytometry). | [8] |
| qPCR (mRNA) vs. Western Blot (Protein) | Excellent correlation between CCR4 mRNA and protein levels in murine CD4+ lymphocytes. | [9] |
Signaling Pathway and Experimental Workflows
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 on T-cells initiates a signaling cascade that leads to chemotaxis, cell survival, and proliferation.
Caption: CCR4 signaling cascade in T-cells.
Experimental Protocols
Flow Cytometry for Cell Surface CCR4 Expression
Flow cytometry is the most common method for quantifying the percentage of T-cells expressing CCR4 on their surface.
Caption: Workflow for CCR4 measurement by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
FACS Buffer: Phosphate-Buffered Saline (PBS) with 5% Fetal Bovine Serum (FBS).
-
Fluorochrome-conjugated anti-human CCR4 antibody (e.g., Clone 1G1 or D8SEE).[4][8]
-
Fluorochrome-conjugated antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Isotype control antibody corresponding to the anti-CCR4 antibody.
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For purified T-cells, use a Pan-T cell isolation kit.[8]
-
Cell Counting and Resuspension: Count the cells and assess viability. Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the anti-CCR4 antibody and other T-cell marker antibodies. For the isotype control, use a separate tube with the corresponding isotype antibody.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[4][10]
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step twice.[10]
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure to set up appropriate compensation controls.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Gate on T-cell populations (e.g., CD3+, CD4+, CD8+).
-
Within the T-cell gates, determine the percentage of CCR4-positive cells based on the fluorescence intensity compared to the isotype control.
-
Quantitative Real-Time PCR (qPCR) for CCR4 mRNA Expression
qPCR measures the level of CCR4 mRNA, providing an indication of gene expression. This can be particularly useful as it may correlate better with functional outcomes than cell surface protein levels in some contexts.[8]
Caption: Workflow for CCR4 mRNA measurement by qPCR.
Materials:
-
Isolated T-cells.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for human CCR4 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
RNA Extraction:
-
Start with a known number of T-cells (e.g., 1 x 10^6).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit. Follow the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for CCR4 and a housekeeping gene in separate wells.
-
A typical reaction volume is 20 µL.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for CCR4 and the housekeeping gene in each sample.
-
Calculate the relative expression of CCR4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Western Blotting for Total CCR4 Protein Expression
Western blotting allows for the detection and semi-quantification of the total CCR4 protein (both intracellular and membrane-bound) in a T-cell population.
Caption: Workflow for CCR4 protein measurement by Western Blot.
Materials:
-
Isolated T-cells.
-
RIPA buffer with protease and phosphatase inhibitors.[11]
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).[12]
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary anti-CCR4 antibody.
-
HRP-conjugated secondary antibody.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin).[9]
-
Chemiluminescent substrate (e.g., ECL).
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse T-cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 10-30 µg) by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
-
Antibody Incubation:
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensity for CCR4 and normalize it to the loading control (e.g., GAPDH) for semi-quantitative analysis.
-
Immunohistochemistry (IHC) for CCR4 Expression in Tissue
IHC is used to visualize the expression and localization of CCR4 within tissue sections, which is particularly relevant for studying T-cell infiltration in tissues like skin in CTCL or inflamed airways in asthma.[13][14]
References
- 1. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | The Chemokine Receptor CCR5 Links Memory CD4+ T Cell Metabolism to T Cell Antigen Receptor Nanoclustering [frontiersin.org]
- 12. 2.4. Western blotting [bio-protocol.org]
- 13. Visualizing CD4 T-cell migration into inflamed skin and its inhibition by CCR4/CCR10 blockades using in vivo imaging model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Chemotaxis Assays with CCR4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro chemotaxis assays targeting the C-C chemokine receptor type 4 (CCR4), a key mediator of immune cell trafficking. The methodologies outlined are essential for researchers investigating immune responses, inflammatory diseases, and for professionals in drug development screening for novel CCR4 antagonists.
Introduction
C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor predominantly expressed on Th2 cells, regulatory T cells (Tregs), and skin-homing T cells.[1][2] Its primary ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in recruiting these cells to sites of inflammation and tumors.[2][3][4] Consequently, CCR4 is a significant therapeutic target for allergic diseases and various cancers.[1][5] In vitro chemotaxis assays are fundamental tools to study the migration of CCR4-expressing cells in response to its ligands and to evaluate the efficacy of potential inhibitors. The most common method for this is the Boyden chamber or Transwell assay, which measures the directional migration of cells across a porous membrane towards a chemoattractant.[6][7]
Key Experimental Protocols
Protocol 1: Transwell Chemotaxis Assay for CCR4-Expressing T Cells
This protocol describes a method to measure the chemotactic response of CCR4+ T cells to the chemokines CCL17 and CCL22 using a Transwell system.[3][4]
Materials:
-
CCR4-expressing cells (e.g., human CD4+ T cells, Hut78, or CCRF-CEM cell lines)[8]
-
Recombinant human CCL17 and CCL22 (chemoattractants)
-
24-well or 96-well companion plates
-
Assay medium: RPMI 1640 + 1% BSA[2]
-
Plate reader (fluorescence or absorbance) or image cytometer[3]
Procedure:
-
Cell Preparation:
-
Culture CCR4-expressing cells to a sufficient density.
-
Prior to the assay, serum-starve the cells for 2-4 hours in assay medium to reduce basal migration.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[10]
-
If quantifying with a fluorescent dye, incubate the cells with Calcein-AM or Hoechst stain according to the manufacturer's instructions, then wash and resuspend in assay medium.[3][9]
-
-
Assay Setup:
-
Prepare serial dilutions of CCL17 and CCL22 in assay medium in the lower wells of the companion plate. A typical concentration range would be from 0.1 nM to 100 nM.[2][3][11] Include a negative control well with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top chamber of each insert.[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.[10]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Method A: Image Cytometry: Directly count the migrated, fluorescently labeled cells in the bottom of the lower wells using an image cytometer.[3][4]
-
Method B: Plate Reader:
-
If using a fluorescent dye, measure the fluorescence of the cell suspension in the lower chamber using a plate reader.
-
Alternatively, lyse the cells and use a DNA-intercalating dye to quantify the number of migrated cells.
-
-
Method C: Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer. This method is time-consuming but provides accurate cell counts.[4][12]
-
Protocol 2: Inhibition of CCR4-Mediated Chemotaxis
This protocol is designed to assess the inhibitory activity of test compounds (e.g., small molecules or antibodies) on CCR4-mediated chemotaxis.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay medium.
-
Cell Pre-incubation: Pre-incubate the CCR4-expressing cells with the test compound dilutions for 30-60 minutes at 37°C.
-
Assay Setup:
-
In the lower wells, add a concentration of CCL17 or CCL22 that induces a sub-maximal chemotactic response (typically the EC50 or EC80 concentration, which should be predetermined).[3]
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation and Quantification: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (cells migrated towards the chemokine without any inhibitor). Determine the IC50 value of the inhibitor.
Data Presentation
The following tables summarize quantitative data for CCR4-mediated chemotaxis assays.
Table 1: Ligand Potency in CCR4-Mediated Chemotaxis
| Ligand | Cell Type | Assay Method | EC50 (nM) | Reference |
| CCL17 | CCR4+ T cells | Image Cytometry | 0.163 | [3] |
| CCL22 | CCR4+ T cells | Image Cytometry | 0.339 | [3] |
| CCL17 | Human CD4+ CCR4+ cells | F-actin polymerization | ~0.107 | [1] |
| CCL22 | Human CD4+ CCR4+ cells | F-actin polymerization | ~0.102 | [1] |
| CCL22 | MJ and HuT 78 cells | Transwell Assay | Peak at 10 nM | [2] |
| CCL17 | HuT 78 cells | Transwell Assay | Peak at 100 nM | [2] |
Table 2: Inhibitor Potency in CCR4-Mediated Chemotaxis
| Inhibitor | Target Ligand | Cell Type | IC50 | Reference |
| Anti-CCL17 Antibody | CCL17 | CCR4+ T cells | 0.234 µg/mL (1.56 nM) | [3] |
| Anti-CCL22 Antibody | CCL22 | CCR4+ T cells | 2.304 µg/mL (15.36 nM) | [3] |
| K777 | CCL17 | Hut78 cells | 8.9 nM | [5][13] |
| Various Small Molecules | CCL22 | CCRF-CEM cells | 179 fM - 229 fM | [8] |
Visualizations
CCR4 Signaling Pathway
Caption: CCR4 signaling cascade leading to chemotaxis.
Experimental Workflow for CCR4 Chemotaxis Assay
References
- 1. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. pnas.org [pnas.org]
- 9. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Internalization of CCR4 and inhibition of chemotaxis by K777, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of CCR4 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs)[1][2]. Its ligands, primarily CCL17 and CCL22, are often upregulated in the tumor microenvironment and at sites of allergic inflammation, making CCR4 a compelling target for therapeutic intervention in oncology and immunology[1][3][4][5]. The CRISPR-Cas9 system offers a powerful and precise method for knocking out the CCR4 gene in relevant cell lines, enabling researchers to investigate its function and validate it as a drug target.
These application notes provide a comprehensive guide to performing CRISPR-Cas9 mediated knockout of CCR4 in cell lines, with a focus on the Jurkat T-cell line as a representative model. Detailed protocols for transfection, validation of knockout, and functional assessment are provided, along with expected quantitative outcomes.
Data Presentation
Table 1: Validated sgRNA Sequences for Human CCR4 Knockout
| Target Sequence (5'-3') | Source | Notes |
| GTGGTGTCTGCTATATCCGT | OriGene Technologies | Validated for use in pCas-Guide CRISPR vector[6]. |
| TGGTCCTGTTCAAATACAAG | OriGene Technologies | Validated for use in pCas-Guide CRISPR vector[6]. |
| CACCGTGGTCCTGTTCAAATACAAG | GenScript | Designed by the Feng Zhang laboratory for efficient targeting with minimal off-target effects[7]. |
| AAACTTGTTTGGAACAGGACCAC | GenScript | Reverse complement of the above sequence for cloning[7]. |
Table 2: Illustrative Quantitative Outcomes of CCR4 Knockout in Jurkat Cells
| Assay | Wild-Type Jurkat Cells | CCR4 Knockout Jurkat Cells | Percent Reduction (%) |
| CCR4 Surface Expression (Flow Cytometry) | 85% positive | <5% positive | >94% |
| CCR4 Protein Expression (Western Blot) | Relative band intensity: 1.0 | Relative band intensity: <0.1 | >90% |
| Chemotaxis towards CCL22 (100 ng/mL) | 5 x 10^4 migrated cells | <0.5 x 10^4 migrated cells | >90% |
| Calcium Flux (in response to CCL22) | 2.5-fold increase in fluorescence | No significant change | ~100% |
Note: The data presented in this table are illustrative and compiled from typical results seen in successful knockout experiments. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Maintenance of Jurkat Cells
The Jurkat, Clone E6-1 cell line is a human T lymphocyte line suitable for studying T-cell signaling and is known to express CCR4.
Materials:
-
Jurkat, Clone E6-1 cells (ATCC TIB-152)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS) (ATCC 30-2020)
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
T-75 culture flasks
-
15 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin[8][9][10].
-
Culture Jurkat cells in T-75 flasks at 37°C in a humidified incubator with 5% CO2[11].
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage cells, centrifuge the cell suspension at 150 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired density[11].
CRISPR-Cas9 Mediated Knockout of CCR4 using Lentiviral Transduction
Lentiviral delivery of the CRISPR-Cas9 machinery is an efficient method for gene editing in suspension cells like Jurkat.
Materials:
-
LentiCRISPRv2 plasmid (or similar "all-in-one" vector)
-
Validated CCR4 sgRNA sequences (see Table 1)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Jurkat cells
Protocol:
a) sgRNA Cloning into LentiCRISPRv2:
-
Design and order complementary oligos for the chosen CCR4 sgRNA sequence with appropriate overhangs for cloning into the LentiCRISPRv2 vector.
-
Anneal the oligos and clone them into the BsmBI-digested LentiCRISPRv2 plasmid.
-
Verify the insertion by Sanger sequencing.
b) Lentivirus Production in HEK293T Cells:
-
Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with the LentiCRISPRv2-CCR4-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
c) Transduction of Jurkat Cells:
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 6-well plate in complete growth medium containing 8 µg/mL polybrene[12][13][14][15].
-
Add the lentiviral supernatant at a desired Multiplicity of Infection (MOI).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete growth medium.
-
After 48-72 hours, begin selection with puromycin (the optimal concentration should be determined by a kill curve, typically 1-2 µg/mL for Jurkat cells).
-
Expand the puromycin-resistant cells to establish a stable CCR4 knockout cell pool.
Validation of CCR4 Knockout
a) Flow Cytometry for CCR4 Surface Expression:
Materials:
-
CCR4 knockout and wild-type Jurkat cells
-
PE-conjugated anti-human CCR4 antibody
-
PE-conjugated isotype control antibody
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the PE-conjugated anti-human CCR4 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
b) Western Blot for Total CCR4 Protein Expression:
Materials:
-
CCR4 knockout and wild-type Jurkat cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary anti-CCR4 antibody
-
Primary anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse approximately 2-5 x 10^6 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CCR4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
Functional Assessment of CCR4 Knockout: Chemotaxis Assay
Materials:
-
CCR4 knockout and wild-type Jurkat cells
-
Transwell inserts (5 µm pore size) for a 24-well plate
-
Recombinant human CCL22
-
Serum-free RPMI-1640 medium
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
In the lower chamber of the 24-well plate, add serum-free medium with or without a chemoattractant concentration of CCL22 (e.g., 100 ng/mL).
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the Transwell insert.
-
Quantify the number of migrated cells in the lower chamber by adding Calcein-AM, incubating for 30 minutes, and reading the fluorescence on a plate reader. Alternatively, cells can be directly counted using a hemocytometer or an automated cell counter.
Visualizations
CCR4 Signaling Pathway
Caption: Simplified CCR4 signaling pathway leading to chemotaxis and cell activation.
Experimental Workflow for CCR4 Knockout
Caption: Experimental workflow for generating and validating CCR4 knockout cell lines.
Logical Relationship of Validation Assays
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapt.com [rapt.com]
- 4. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL17 and CCL22/CCR4 signaling is a strong candidate for novel targeted therapy against nasal natural killer/T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. genscript.com [genscript.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 12. journals.hh-publisher.com [journals.hh-publisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CCR4 Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C-C Chemokine Receptor 4 (CCR4) inhibitors in cancer immunotherapy, with a focus on the humanized monoclonal antibody Mogamulizumab. This document includes a summary of clinical trial data, detailed experimental protocols for evaluating CCR4 inhibitors, and diagrams of key biological pathways and experimental workflows.
Introduction to CCR4 in Cancer Immunotherapy
C-C Chemokine Receptor 4 (CCR4) is a key chemokine receptor involved in the migration of various T-cell subsets.[1][2] In the context of cancer, CCR4 is often highly expressed on the surface of malignant T-cells in certain hematological malignancies, such as Cutaneous T-Cell Lymphoma (CTCL) and Adult T-cell Leukemia/Lymphoma (ATLL).[3][4] Furthermore, CCR4 is characteristically expressed on regulatory T-cells (Tregs), which are potent suppressors of the anti-tumor immune response.[1][5] Tumor cells can secrete the CCR4 ligands, CCL17 and CCL22, to recruit Tregs into the tumor microenvironment, thereby creating an immunosuppressive shield that facilitates tumor growth and immune evasion.[6]
CCR4 inhibitors, such as the monoclonal antibody Mogamulizumab, represent a targeted therapeutic strategy. Mogamulizumab exerts its anti-tumor effects through two primary mechanisms:
-
Direct targeting of CCR4-positive malignant T-cells: By binding to CCR4 on cancerous T-cells, Mogamulizumab flags these cells for destruction by the immune system through a process called Antibody-Dependent Cellular Cytotoxicity (ADCC).[1]
-
Depletion of regulatory T-cells (Tregs): Mogamulizumab also binds to CCR4 on Tregs, leading to their depletion within the tumor microenvironment. This reduction in immunosuppressive Tregs can unleash the patient's own anti-tumor immune response.[1]
Data Presentation: Clinical Efficacy of Mogamulizumab
The following tables summarize the quantitative data from key clinical trials of Mogamulizumab in various cancer types.
Table 1: Efficacy of Mogamulizumab in Cutaneous T-Cell Lymphoma (CTCL) - MAVORIC Trial
| Endpoint | Mogamulizumab (n=186) | Vorinostat (B1683920) (n=186) | p-value | Reference |
| Progression-Free Survival (PFS) (Investigator Assessed) | 7.7 months | 3.1 months | < 0.0001 | [7] |
| Overall Response Rate (ORR) (Investigator Assessed) | 28% | 5% | < 0.0001 | [7] |
| Complete Response (CR) | 5 patients | 0 patients | - | [7] |
| Duration of Response (DoR) (Skin) | 20.6 months | 10.7 months | - | [7] |
| Responses lasting ≥6 months (Blood) | 49.2% | 5.6% | - | [8] |
| Responses lasting ≥6 months (Skin) | 27.4% | 7.5% | - | [8] |
Table 2: Efficacy of Mogamulizumab in Relapsed/Refractory Adult T-cell Leukemia/Lymphoma (ATLL)
| Study | Treatment | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| Phase II Study (US, EU, Latin America) | Mogamulizumab | 47 | 11% (confirmed) | 1 | 5.65 months | 0.93 months | [9] |
| Investigator's Choice | 24 | 0% | 0 | - | 0.88 months | [9] | |
| Prospective Observational Study (Japan) | Mogamulizumab (monotherapy or combination) | 101 | 65% | 44 | - | 7.4 months | [10] |
Table 3: Efficacy of Mogamulizumab in Advanced Solid Tumors
| Study | Treatment | Number of Patients | Overall Response Rate (ORR) | Stable Disease (SD) | Notable Responses | Reference |
| Phase Ia/Ib Trials (CCR4-negative solid cancers) | Mogamulizumab | 49 | 1 Partial Response | 9 | Durable clinical response in 2 esophageal and 2 lung cancer patients. | [11][12] |
| Phase I Study (in combination with Nivolumab) | Mogamulizumab + Nivolumab | 90 (expansion part) | - | - | 4 confirmed responses (27%) in 15 hepatocellular carcinoma patients; 1 confirmed and 2 unconfirmed responses in 15 pancreatic adenocarcinoma patients. | [13] |
Mandatory Visualizations
Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is designed to measure the ability of a CCR4 inhibitor to induce the killing of CCR4-expressing target cells by effector cells, such as Natural Killer (NK) cells.
Materials:
-
CCR4-expressing target cancer cells (e.g., a CTCL cell line)
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
CCR4 inhibitor (e.g., Mogamulizumab) and isotype control antibody
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Target cell labeling dye (e.g., Calcein AM or a fluorescent protein)
-
Dead cell stain (e.g., Propidium Iodide or 7-AAD)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Target Cell Preparation:
-
Culture CCR4-expressing target cells to a sufficient density.
-
Label the target cells with a fluorescent dye according to the manufacturer's instructions. This will allow for their identification by flow cytometry.
-
Wash the labeled target cells twice with cell culture medium and resuspend at a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, purify NK cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash the effector cells and resuspend them in cell culture medium at the desired concentration to achieve the desired Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1).
-
-
Assay Setup:
-
Plate 50 µL of labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.
-
Add 50 µL of the CCR4 inhibitor at various concentrations (and the isotype control) to the respective wells.
-
Incubate the plate for 30 minutes at 37°C to allow the antibody to bind to the target cells.
-
Add 100 µL of the effector cell suspension to each well to achieve the desired E:T ratios.
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with effector cells (no antibody)
-
Target cells with isotype control antibody and effector cells
-
Target cells with lysis buffer (maximum release)
-
-
-
Incubation and Staining:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add a dead cell stain (e.g., 7-AAD) to each well and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire events from each well using a flow cytometer.
-
Gate on the target cell population based on their fluorescent label.
-
Within the target cell gate, determine the percentage of dead cells (positive for the dead cell stain).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] * 100
-
In Vitro Treg Depletion Assay by Flow Cytometry
This protocol measures the ability of a CCR4 inhibitor to deplete CCR4-positive Tregs from a mixed population of immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CCR4 inhibitor (e.g., Mogamulizumab) and isotype control antibody
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Fluorescently conjugated antibodies for flow cytometry:
-
Anti-CD3 (T-cell marker)
-
Anti-CD4 (Helper T-cell marker)
-
Anti-CD25 (Treg marker)
-
Anti-FoxP3 (Treg transcription factor)
-
Anti-CCR4
-
-
Fixation/Permeabilization buffer for intracellular staining (for FoxP3)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in cell culture medium.
-
Plate 100 µL of the PBMC suspension into each well of a 96-well U-bottom plate.
-
Add the CCR4 inhibitor at various concentrations (and the isotype control) to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining (Surface Markers):
-
After incubation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the fluorescently conjugated antibodies for surface markers (CD3, CD4, CD25, CCR4).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation, Permeabilization, and Intracellular Staining (FoxP3):
-
Resuspend the cells in fixation/permeabilization buffer according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the anti-FoxP3 antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on CD3+ T-cells.
-
Within the T-cell gate, identify the CD4+ helper T-cell population.
-
Within the CD4+ gate, identify the Treg population as CD25+FoxP3+.
-
Determine the percentage of CCR4+ cells within the Treg population.
-
Calculate the percentage of Treg depletion for each concentration of the CCR4 inhibitor compared to the untreated and isotype controls.
-
In Vivo Mouse Tumor Model for Evaluating CCR4 Inhibitors
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a CCR4 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model)
-
Syngeneic tumor cell line that expresses the CCR4 ligands (CCL17/CCL22) or a tumor model with a high infiltration of Tregs.
-
CCR4 inhibitor (a species-specific anti-mouse CCR4 antibody is required) and isotype control antibody
-
Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell inoculation and antibody administration
Protocol:
-
Tumor Cell Inoculation:
-
Culture the chosen tumor cell line and harvest the cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them at the appropriate concentration for inoculation (e.g., 1 x 10^6 cells in 100 µL of PBS).
-
Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
-
Treatment Administration:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, CCR4 inhibitor).
-
Administer the CCR4 inhibitor and control antibodies via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
-
Endpoint and Analysis:
-
The experiment can be terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as an additional endpoint.
-
Tumors can be processed for further analysis, such as:
-
Immunohistochemistry (IHC): To visualize the infiltration of different immune cell populations (e.g., CD8+ T-cells, Tregs).
-
Flow Cytometry: To quantify the proportions of various immune cell subsets within the tumor microenvironment.
-
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.
-
Analyze the data from IHC and flow cytometry to assess the impact of the CCR4 inhibitor on the tumor immune microenvironment.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CCR4 - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Clinical and Real-World Effectiveness of Mogamulizumab: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The MAVORIC phase III trial: vorinostat versus mogamulizumab for previously treated CTCL [lymphomahub.com]
- 8. New Data from MAVORIC Trial Sheds Light on Key Characteristics of Long-term POTELIGEO® (mogamulizumab-kpkc) Responders with Specific Subtypes of Cutaneous T-cell Lymphoma [prnewswire.com]
- 9. Mogamulizumab versus investigator’s choice of chemotherapy regimen in relapsed/refractory adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mogamulizumab Demonstrates Antitumor Activity in Adult T-Cell Leukemia/Lymphoma [ashclinicalnews.org]
- 11. Integrated analysis of phase 1a and 1b randomized controlled trials; Treg-targeted cancer immunotherapy with the humanized anti-CCR4 antibody, KW-0761, for advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated analysis of phase 1a and 1b randomized controlled trials; Treg-targeted cancer immunotherapy with the humanized anti-CCR4 antibody, KW-0761, for advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase I Study of the Anti-CC Chemokine Receptor 4 Antibody, Mogamulizumab, in Combination with Nivolumab in Patients with Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Monoclonal Antibodies Against Human CCR4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of monoclonal antibodies (mAbs) targeting the human C-C chemokine receptor 4 (CCR4). This document includes detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of critical pathways and workflows.
Introduction
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration and activation of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs). Its ligands include CCL17 (TARC) and CCL22 (MDC). Due to its high expression on malignant cells in certain cancers, such as cutaneous T-cell lymphoma (CTCL), and on Tregs that suppress anti-tumor immunity, CCR4 has emerged as a promising therapeutic target for antibody-based immunotherapy. The development of monoclonal antibodies that can effectively block CCR4 signaling or mediate the killing of CCR4-expressing cells is of significant interest.
This document outlines the essential steps for generating and evaluating anti-human CCR4 monoclonal antibodies, from antigen preparation to functional characterization.
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 initiates a cascade of intracellular signaling events. This process is crucial for cell migration and activation. A simplified representation of the CCR4 signaling pathway is depicted below.
Application Notes and Protocols for Studying CCR4 Function In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 4 (CCR4) is a G-protein-coupled receptor that plays a pivotal role in mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells, regulatory T cells (Tregs), and Th17 cells.[1][2][3] Its cognate ligands are CCL17 (Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[1][4] The CCR4-CCL17/CCL22 axis is crucial in orchestrating immune responses in both physiological and pathological conditions, including allergic inflammation, autoimmune diseases, and cancer.[2][5] Animal models, particularly knockout mice, have been instrumental in elucidating the complex in vivo functions of CCR4 and for the preclinical evaluation of therapeutic agents targeting this receptor.[4]
These application notes provide an overview of the primary animal models used to study CCR4, quantitative data derived from these models, and detailed protocols for key experimental procedures.
Animal Models for CCR4 Research
The most widely used animal model is the CCR4 knockout (CCR4⁻/⁻) mouse. These mice are viable, fertile, and exhibit no gross physical or behavioral abnormalities under standard housing conditions, making them a robust tool for in vivo studies.[6]
Table 1: Characteristics of CCR4 Knockout Mouse Models
| Feature | Description | Source / Strain Information | Reference |
| Gene Name | Chemokine (C-C motif) receptor 4 (Ccr4) | Cyagen: C57BL/6NCya-Ccr4em1/Cya | [4] |
| Modification | Conventional knockout (entire coding region disrupted) | The Jackson Laboratory: B6;129P-Ccr4tm1Pwr/J | [6] |
| Background Strains | C57BL/6NCya, 129P2/OlaHsd, BALB/c | C57BL/6 is a Th1-prone strain, while BALB/c is Th2-prone. | [4][6][7] |
| Phenotype | No Ccr4 mRNA or protein detected. Resistant to LPS-induced lethality. Altered leukocyte trafficking, particularly of Th2, Th17, and Treg cells. | MGI:107824 | [4][6] |
| Key Applications | Inflammation, immunology, oncology, infectious disease, transplant rejection. | N/A | [8][9][10][11] |
Applications and In Vivo Findings
Inflammatory and Autoimmune Diseases
CCR4 is a key mediator in several inflammatory conditions by directing pathogenic T cells to tissues.
-
Atopic Dermatitis: In mouse models, CCR4 deficiency or blockade with an antagonist ameliorates allergic skin inflammation by reducing the recruitment of CCR4-expressing Th2 and Th17 cells.[7][12]
-
Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) mouse model, CCR4-deficient mice are highly resistant to disease induction. Pharmacological inhibition of CCR4 reduces the number of Th17 cells in arthritic joints and regional lymph nodes.[1]
-
Inflammatory Bowel Disease (IBD): In an adoptive transfer model of colitis, CCR4-deficient Treg cells fail to accumulate in mesenteric lymph nodes and cannot suppress the generation of pathogenic T cells, demonstrating CCR4's critical role in Treg trafficking and function in the gut.[8]
-
Allergic Airway Inflammation: CCR4 is required for the efficient migration of antigen-specific Th2 cells into the lung and airways following allergen challenge.[13] Neutralizing CCR4 ligands CCL17 or CCL22 reduces leukocyte recruitment to the lungs.[14]
Oncology
The CCR4-CCL22/CCL17 axis is implicated in tumor immune evasion by recruiting immunosuppressive cells to the tumor microenvironment (TME).
-
Pancreatic Cancer: In an orthotopic mouse model, genetic knockout of CCR4 reduces tumor-associated macrophage (TAM) infiltration, slows tumor growth, and prolongs survival.[9]
-
Ovarian Cancer: Tumor-derived CCL22 recruits CCR4+ Tregs into the tumor, which suppresses anti-tumor immunity and correlates with poor survival.[5]
-
Renal Cell Carcinoma (RCC): An antagonistic anti-CCR4 antibody showed significant antitumor activity in the RENCA mouse model, which was dependent on the presence of CD4+ T cells.[15]
-
Adult T-cell Leukemia/Lymphoma (ATL): Tumor cells in a majority of ATL patients express high levels of CCR4, making it a key therapeutic target.[5]
Table 2: Quantitative Data from In Vivo CCR4 Animal Studies
| Disease Model | Animal Model | Key Finding | Quantitative Result | Reference |
| Pancreatic Cancer | Orthotopic PDA6606 | Reduced overall immune infiltration in CCR4⁻/⁻ tumors. | CD45⁺ cells per 1x10⁵ tumor cells: 17,860 ± 2462 (WT) vs. 9341 ± 1777 (CCR4⁻/⁻) | [9] |
| Atherosclerosis | Apoe⁻/⁻ | CCR4 is predominantly expressed on Tregs. | ~15-25% of CD4⁺Foxp3⁺ Tregs express CCR4 in wild-type or Apoe⁻/⁻ mice. | [3] |
| Allergic Inflammation | Adoptive Transfer | A majority of IL-4 producing Th2 cells express CCR4. | 62% (± 8%) of IL-4 producing OTII Th2 cells express CCR4. | [13] |
| Hodgkin Lymphoma | Xenograft | Forced CCR4 expression improves T-cell migration to TARC-secreting tumors. | Transwell migration of CCR4⁺ T cells towards TARC: ~30-40% vs. <5% for control T cells. | [16] |
| Contact Hypersensitivity | Oxazolone Model | CCR4 expression increases in draining lymph nodes after sensitization. | Significant increase in CCR4⁺ mRNA and CCR4⁺ cells (majority CD4⁺ T cells) in sensitized mice vs. naive mice. | [17] |
Signaling and Experimental Workflows
CCR4 Signaling Pathway
Upon binding its ligands, CCL17 or CCL22, CCR4 can signal through different pathways. While traditionally viewed as a G-protein coupled receptor, some studies suggest that in certain contexts, CCR4 may primarily signal through β-arrestin recruitment to mediate chemotaxis, with little to no G-protein activation.[18][19] This β-arrestin-dependent signaling involves the activation of p38 MAPK and Rho-associated protein kinase (ROCK).[18]
Experimental Workflow: Adoptive Transfer Model for IBD
This workflow details the study of Treg function in preventing colitis, a common application for CCR4⁻/⁻ mice.
Detailed Experimental Protocols
Protocol 1: In Vivo Cell Migration Assay (Adoptive Transfer)
This protocol is adapted from studies tracking CCR4-dependent cell migration to inflammatory sites.[8][13]
Objective: To assess the requirement of CCR4 for T cell trafficking to a site of inflammation in vivo.
Materials:
-
CCR4⁺/⁺ (Wild-Type) and CCR4⁻/⁻ mice on the same genetic background (e.g., C57BL/6).
-
Recipient mice (e.g., immunodeficient SCID or Rag1⁻/⁻ mice, or congenic Thy1.1⁺ mice).
-
Cell sorting antibodies (e.g., anti-CD4, anti-CD8, anti-CD62L).
-
Cell labeling dye (e.g., CFSE) or fluorescent reporter mice (e.g., GFP).
-
Sterile PBS, RPMI-1640 medium.
-
Flow cytometer.
Procedure:
-
Cell Isolation: Isolate splenocytes and lymph node cells from donor WT and CCR4⁻/⁻ mice.
-
T Cell Enrichment & Labeling:
-
Enrich for the desired T cell population (e.g., CD4⁺ T cells) using magnetic bead separation.
-
(Optional) If not using reporter mice, label the enriched cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for tracking of distinct populations if co-injected.
-
-
Adoptive Transfer:
-
Resuspend the labeled WT and CCR4⁻/⁻ cells in sterile PBS at a concentration of 2-10 x 10⁷ cells/mL.
-
Inject 1-5 x 10⁶ cells in a volume of 100-200 µL intravenously (i.v.) into recipient mice.
-
-
Induce Inflammation: At a specified time post-transfer (e.g., 24 hours), induce inflammation in a target organ (e.g., allergic airway inflammation via intranasal allergen challenge, or contact hypersensitivity via skin sensitization).
-
Tissue Harvest and Analysis:
-
After a defined period (e.g., 48-72 hours post-challenge), euthanize the mice.
-
Harvest the target organ (e.g., lungs, skin) and draining lymph nodes.
-
Prepare single-cell suspensions from the harvested tissues.
-
-
Flow Cytometry:
-
Stain the single-cell suspensions with antibodies against relevant cell surface markers (e.g., CD4, CD3).
-
Analyze the samples using a flow cytometer to quantify the number and percentage of transferred WT (CFSE-high) and CCR4⁻/⁻ (CFSE-low or unlabeled) cells that have migrated to the inflamed tissue.
-
Protocol 2: In Vitro Chemotaxis (Transwell) Assay
This assay validates the migratory response of cells to CCR4 ligands and is a crucial in vitro complement to in vivo findings.[16][20][21]
Objective: To quantify the directed migration of a cell population towards a CCR4 ligand gradient.
Materials:
-
Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes).
-
24-well tissue culture plate.
-
Recombinant murine CCL17 and CCL22.
-
Cells to be tested (e.g., splenocytes, enriched T cells from WT and CCR4⁻/⁻ mice).
-
Assay medium (e.g., RPMI + 0.5% BSA).
-
Flow cytometer or cell counter.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cells and resuspend them in assay medium at 1-5 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing various concentrations of CCL17 or CCL22 (e.g., 0, 10, 100, 500 ng/mL) to the lower wells of the 24-well plate. Use medium alone as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1-5 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry (by adding a fixed number of counting beads to each sample for accurate quantification).
-
-
Data Analysis:
-
Calculate the percentage of migration: (Number of cells in the lower chamber / Total number of cells added to the upper chamber) x 100.
-
Plot the percentage of migration against the chemokine concentration. Compare the response of WT cells to CCR4⁻/⁻ cells.
-
Protocol 3: Flow Cytometry for CCR4 Expression Analysis
Objective: To identify and quantify cell populations expressing CCR4 on their surface.
Materials:
-
Single-cell suspensions from tissues of interest (e.g., spleen, lymph nodes, tumor).
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc block (e.g., anti-CD16/CD32 antibody).
-
Fluorochrome-conjugated antibodies: anti-CCR4 (CD194), and antibodies for lineage markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3 for Tregs).
-
Isotype control antibody for anti-CCR4.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Fc Receptor Blocking: Add 1 µL of Fc block to 100 µL of cell suspension (1 x 10⁶ cells) and incubate on ice for 10-15 minutes. This prevents non-specific antibody binding.
-
Surface Staining:
-
Add the primary antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CCR4) at pre-titrated optimal concentrations.
-
In a separate tube, prepare an isotype control using the CCR4 isotype antibody along with the other markers.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice by adding 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
(Optional) Intracellular Staining (for Tregs):
-
If staining for FoxP3, use a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
After permeabilization, add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells as described in step 4.
-
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD3⁺CD4⁺ lymphocytes).
-
Within this gate, analyze the expression of CCR4 compared to the isotype control to determine the percentage of CCR4⁺ cells.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. C-C chemokine receptor 4 deficiency exacerbates early atherosclerosis in mice | eLife [elifesciences.org]
- 4. cyagen.com [cyagen.com]
- 5. CCR4 as a novel molecular target for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 004101 - CCR4- Strain Details [jax.org]
- 7. CCR4 Is Critically Involved in Skin Allergic Inflammation of BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. CCR4 Blockade Diminishes Intratumoral Macrophage Recruitment and Augments Survival of Syngeneic Pancreatic Cancer-Bearing Mice [mdpi.com]
- 10. CCR4-deficient mice show prolonged graft survival in a chronic cardiac transplant rejection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR4 is a key modulator of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ccr4 C-C motif chemokine receptor 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer [jci.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Expression of chemokine receptor CCR4 and its ligands (CCL17 and CCL22) in murine contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Small Molecule Inhibitors of CCR4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening and characterizing small molecule inhibitors of the C-C chemokine receptor type 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune responses and is implicated in various diseases, including allergic inflammation and cancer.[1][2] The methods described herein are essential for the identification and development of novel therapeutics targeting this important receptor.
Introduction to CCR4 and its Role as a Drug Target
CCR4 is the receptor for the chemokines CCL17 (TARC) and CCL22 (MDC), which primarily mediate the migration of Th2 cells, regulatory T cells (Tregs), and other immune cells.[1][2] Its involvement in recruiting these cell types to sites of inflammation and tumors makes it an attractive target for therapeutic intervention. Small molecule inhibitors of CCR4 have the potential to modulate these immune responses and offer novel treatment strategies for various pathologies.
CCR4 Signaling Pathway
Upon ligand binding, CCR4 couples to Gi proteins, initiating a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and receptor internalization. Understanding this pathway is critical for designing and interpreting screening assays.
References
Application Notes and Protocols for Identifying CCR4+ T-cell Subsets by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C chemokine receptor 4 (CCR4) is a key chemokine receptor expressed on various T-cell subsets, playing a crucial role in T-cell trafficking and immune responses.[1][2] It is predominantly found on T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of Th17 cells.[2][3] Dysregulation of CCR4-mediated signaling is implicated in various inflammatory diseases, autoimmune disorders, and cancer, making it an attractive therapeutic target.[2] This document provides a comprehensive guide to designing and implementing a flow cytometry panel for the identification and characterization of CCR4+ T-cell subsets.
Key Markers for Identifying CCR4+ T-cell Subsets
A robust flow cytometry panel is essential for the accurate identification of CCR4+ T-cell subsets. The selection of markers should allow for clear discrimination between different populations.
Table 1: Core Markers for CCR4+ T-cell Subset Identification
| Marker | Cell Type Association | Function |
| CD3 | All T-cells | T-cell lineage marker. |
| CD4 | T helper cells | Co-receptor for MHC class II. |
| CCR4 (CD194) | Th2, Tregs, some Th17 | Chemokine receptor for CCL17 and CCL22.[2][3] |
| CXCR3 (CD183) | Th1 cells | Chemokine receptor, generally inversely expressed with CCR4.[3] |
| CCR6 (CD196) | Th17 cells | Chemokine receptor, often co-expressed with CCR4 on Th17 cells. |
| CD25 | Tregs (high expression), activated T-cells | Alpha chain of the IL-2 receptor.[4] |
| CD127 | Naive and memory T-cells (low on Tregs) | IL-7 receptor alpha chain, inversely correlated with FoxP3 expression in Tregs.[4][5] |
| FoxP3 | Tregs | Lineage-defining transcription factor for Tregs (intracellular).[4] |
Table 2: Example 8-Color Flow Cytometry Panel for CCR4+ T-cell Subsets
| Marker | Fluorochrome | Rationale for Fluorochrome Choice |
| CD3 | APC-H7 | Stable tandem dye for a highly expressed lineage marker.[6] |
| CD4 | BV786 | Bright fluorochrome for a key subset marker.[7] |
| CCR4 | PE | Bright fluorochrome for a marker that can have variable expression.[8][9] |
| CXCR3 | PE-Cy7 | Bright tandem dye to minimize spectral overlap with PE.[9][10] |
| CCR6 | BV605 | Bright violet laser-excitable dye.[7][11] |
| CD25 | BB515 | Bright blue laser-excitable dye with narrow emission.[7] |
| CD127 | BV421 | Bright violet laser-excitable dye.[7][11] |
| Live/Dead Stain | e.g., Zombie Aqua | For exclusion of dead cells, crucial for accurate gating. |
Experimental Protocols
Protocol 1: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs) for Surface Markers
This protocol outlines the steps for staining fresh or cryopreserved human PBMCs for the identification of CCR4+ T-cell subsets.
Materials:
-
Human PBMCs
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)[12]
-
Fluorochrome-conjugated antibodies (see Table 2)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with approximately 1-2 x 10^6 PBMCs per sample.
-
Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Live/Dead Staining:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add the recommended amount of Live/Dead stain and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add 5 µL of Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.[12]
-
-
Surface Marker Staining:
-
Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CCR4, CXCR3, CCR6, CD25, CD127).
-
Incubate for 30 minutes at 4°C in the dark.[13]
-
-
Wash and Resuspend:
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde for up to 24 hours at 4°C.[13]
-
Protocol 2: Intracellular Staining for FoxP3
This protocol is for the intracellular staining of the transcription factor FoxP3, which is essential for the definitive identification of Tregs. This procedure follows the surface staining protocol.
Materials:
-
Surface-stained cells (from Protocol 1)
-
Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated anti-FoxP3 antibody
-
Permeabilization Buffer (1X)
Procedure:
-
Fixation:
-
Following the final wash step of the surface staining protocol, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Permeabilization and Intracellular Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of 1X Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.
-
Add the pre-titrated amount of the anti-FoxP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Resuspend:
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Data Analysis and Gating Strategy
A sequential gating strategy is crucial for the accurate identification of CCR4+ T-cell subsets.
Gating Strategy Workflow:
Caption: Gating strategy for identifying CCR4+ T-cell subsets.
A representative gating strategy is as follows:
-
Gate on singlet cells to exclude doublets.
-
From the singlet population, gate on live cells using a viability dye.
-
Within the live cell gate, identify lymphocytes based on their forward and side scatter properties.
-
From the lymphocyte gate, select CD3+ T-cells.
-
Within the CD3+ population, gate on CD4+ T helper cells.
-
From the CD4+ T-cells, distinguish Tregs (CD25+ CD127lo/-) from conventional T-cells (Non-Tregs).[14]
-
Within the Non-Treg population, identify Th1 (CXCR3+CCR4-), Th2 (CXCR3-CCR4+), and Th17 (CCR4+CCR6+) subsets.
-
The expression of CCR4 on the Treg population can then be assessed.
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 initiates a signaling cascade that leads to T-cell migration.
Caption: Simplified CCR4 signaling pathway in T-cells.
Binding of CCL17 or CCL22 to CCR4 on the T-cell surface leads to the activation of heterotrimeric G proteins.[15] This activation stimulates downstream signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers induce an increase in intracellular calcium levels and activate protein kinase C (PKC), respectively. Ultimately, these signaling events culminate in the reorganization of the actin cytoskeleton, leading to chemotaxis and cell migration.[15]
Troubleshooting and Best Practices
-
Fluorochrome Selection: Choose bright fluorochromes for markers with low expression levels (e.g., CCR4, FoxP3).[8][9] Minimize spectral overlap between fluorochromes to reduce compensation issues.[9][10]
-
Antibody Titration: Always titrate antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Controls: Include fluorescence minus one (FMO) controls to accurately set gates, especially for markers with continuous expression patterns. Isotype controls are also recommended to assess non-specific antibody binding.[16]
-
Sample Handling: Process samples promptly and keep them on ice to maintain cell viability and marker expression.[8][13]
-
Instrument Setup: Standardize instrument settings using beads to ensure consistency between experiments.
By following these detailed protocols and guidelines, researchers can confidently and accurately identify and characterize CCR4+ T-cell subsets, facilitating a deeper understanding of their role in health and disease.
References
- 1. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 5. Simple Panels for the Study of T-Cells [sonybiotechnology.com]
- 6. augusta.edu [augusta.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. pathology.medicine.uiowa.edu [pathology.medicine.uiowa.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. pedsresearch.org [pedsresearch.org]
- 11. Fluorochrome choices for multi-color flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Flow Cytometry Protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Protocols [bdbiosciences.com]
Application Notes and Protocols for the Use of CCR4 Antagonists in Preclinical Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils and T helper 2 (Th2) lymphocytes.[1][2] A key signaling pathway implicated in the recruitment of Th2 cells to the lungs is the C-C chemokine receptor 4 (CCR4) and its ligands, CCL17 (thymus and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC).[3][4][5] CCR4 is highly expressed on Th2 cells, and its ligands are upregulated in the airways of asthmatic individuals.[5] This axis represents a promising therapeutic target for asthma, and the evaluation of CCR4 antagonists in preclinical animal models is a critical step in the drug development process.
These application notes provide an overview of the use of CCR4 antagonists in two common preclinical models of asthma: the ovalbumin (OVA)-induced model and the house dust mite (HDM)-induced model. Detailed protocols for key experiments and a summary of quantitative data from representative studies are included to guide researchers in this field.
CCR4 Signaling Pathway in Allergic Asthma
The recruitment of Th2 cells to the airways is a central event in the pathogenesis of allergic asthma. This process is orchestrated by the interaction of chemokines with their receptors on the surface of immune cells. The CCR4 signaling pathway plays a pivotal role in this process.
Caption: CCR4 signaling in allergic asthma.
Preclinical Models of Asthma
Two of the most widely used animal models to study allergic asthma are the ovalbumin (OVA)-induced and the house dust mite (HDM)-induced models.
Ovalbumin (OVA)-Induced Asthma Model
This is a classic and highly reproducible model that mimics the key features of allergic asthma. It involves sensitizing the animals to the protein ovalbumin, followed by an airway challenge with the same protein.
Caption: Workflow for OVA-induced asthma model.
House Dust Mite (HDM)-Induced Asthma Model
This model is considered more clinically relevant as house dust mites are a common and potent allergen for humans. This model typically involves intranasal administration of HDM extract.[6][7][8][9][10]
Caption: Workflow for HDM-induced asthma model.
Quantitative Data on CCR4 Antagonist Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of various CCR4 antagonists in mouse models of asthma.
Table 1: Effect of CCR4 Antagonist 'Compound 8a' in an OVA-Induced Asthma Model
| Parameter | OVA Control Group (Mean ± SEM) | Compound 8a (10 mg/kg) Group (Mean ± SEM) | % Inhibition |
| Airway Hyperresponsiveness (Penh) | |||
| Methacholine (B1211447) (50 mg/mL) | 4.5 ± 0.5 | 2.5 ± 0.3 | ~44% |
| BALF Inflammatory Cells (x10⁴ cells/mL) | |||
| Total Cells | 65 ± 5 | 30 ± 4 | ~54% |
| Eosinophils | 40 ± 4 | 15 ± 3 | ~63% |
| Lymphocytes | 10 ± 2 | 4 ± 1 | ~60% |
| Macrophages | 12 ± 2 | 8 ± 1 | ~33% |
| Neutrophils | 3 ± 0.5 | 1.5 ± 0.3 | ~50% |
| Th2 Cytokines in Lung Homogenate (pg/mg protein) | |||
| IL-4 | 120 ± 10 | 50 ± 8 | ~58% |
| IL-5 | 250 ± 20 | 100 ± 15 | ~60% |
| IL-13 | 180 ± 15 | 70 ± 10 | ~61% |
Data extracted and adapted from a study utilizing an ovalbumin-induced asthma model in BALB/c mice.
Detailed Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
BALB/c mice (6-8 weeks old)
-
CCR4 antagonist of interest
-
Vehicle for antagonist administration
-
Methacholine chloride (Sigma-Aldrich)
-
Whole-body plethysmograph for AHR measurement
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for cytokine measurement
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 100 µg OVA emulsified in 2 mg of alum.[1]
-
The control group receives i.p. injections of saline with alum.
-
-
Airway Challenge:
-
From Day 24 to Day 26, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.[3]
-
The control group is challenged with saline aerosol.
-
-
CCR4 Antagonist Administration:
-
Administer the CCR4 antagonist at the desired dose and route (e.g., oral gavage, i.p. injection) at a specified time relative to the OVA challenges. A common schedule is to administer the antagonist 1 hour before each OVA challenge.
-
The vehicle control group receives the vehicle on the same schedule.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 to 48 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Perform BAL by instilling and retrieving a known volume of sterile saline (e.g., 2 x 0.5 mL) into the lungs via a tracheal cannula.
-
Determine the total number of inflammatory cells in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).
-
-
Cytokine Analysis:
-
Homogenize lung tissue and measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the lung homogenate supernatant using specific ELISA kits.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Airway Inflammation
Materials:
-
House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
BALB/c mice (6-8 weeks old)
-
CCR4 antagonist of interest
-
Vehicle for antagonist administration
-
Other materials as listed in Protocol 1.
Procedure:
-
Sensitization and Challenge:
-
On Day 0, sensitize mice by intranasal (i.n.) instillation of a low dose of HDM extract (e.g., 1 µg in 20 µL of PBS) under light anesthesia.[9]
-
From Day 7 to Day 11, challenge the mice daily with a higher dose of HDM extract (e.g., 10 µg in 20 µL of PBS) via the i.n. route.[9]
-
The control group receives PBS instillations.
-
-
CCR4 Antagonist Administration:
-
Administer the CCR4 antagonist at the desired dose and route at a specified time relative to the HDM challenges (e.g., 1 hour before each challenge).
-
The vehicle control group receives the vehicle on the same schedule.
-
-
Assessments:
-
Perform AHR measurement, BALF analysis, and cytokine analysis 24 to 72 hours after the final HDM challenge, as described in Protocol 1.
-
Conclusion
The use of CCR4 antagonists in preclinical models of asthma has demonstrated significant potential in reducing key features of the disease, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. The OVA-induced and HDM-induced asthma models are robust and reproducible systems for evaluating the in vivo efficacy of these compounds. The detailed protocols and compiled data provided in these application notes serve as a valuable resource for researchers aiming to investigate the therapeutic potential of novel CCR4 antagonists for the treatment of allergic asthma. Further studies are warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of CCR4 in a humanized model of asthma reveals a critical role for DC-derived CCL17 and CCL22 in attracting Th2 cells and inducing airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 9. The development of allergic inflammation in a murine house dust mite asthma model is suppressed by synbiotic mixtures of non-digestible oligosaccharides and Bifidobacterium breve M-16V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting low signal in CCR4 western blotting
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low or no signal when performing Western blotting for the C-C chemokine receptor type 4 (CCR4).
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for CCR4 on my Western blot?
A weak or absent signal for CCR4 can stem from several factors, including low protein abundance in your sample, suboptimal antibody performance, or issues with the Western blot protocol itself. CCR4 is a transmembrane protein, which can present unique challenges in sample preparation and protein extraction. Additionally, CCR4 expression can be highly variable across different cell types.
Q2: What are appropriate positive and negative control cell lines for CCR4?
Using validated positive and negative controls is critical to determine if the issue lies with your samples or the protocol.[1][2]
-
Positive Controls: Hodgkin's lymphoma cell lines like HDLM-2 or T-cell lines such as CCRF-CEM are known to express CCR4. Some adult T-cell leukemia/lymphoma (ATLL) cell lines are also high expressers.
-
Negative Controls: Human Embryonic Kidney cells (HEK-293T ) and some B-cell lymphoma lines like Daudi are reported to have low or no CCR4 expression and can serve as effective negative controls.
Q3: What is the expected molecular weight of CCR4?
The predicted molecular weight of the CCR4 protein is approximately 42 kDa. However, CCR4 is an N-glycosylated protein, meaning it undergoes post-translational modification where sugar molecules are added. This can cause the protein to migrate slower on an SDS-PAGE gel, resulting in a higher apparent molecular weight, often appearing as a broader band between 45-55 kDa . If you suspect glycosylation is affecting your results, enzymatic deglycosylation can be performed.
Q4: My antibody datasheet says not to boil the samples. Why?
CCR4 is a multi-pass transmembrane protein. Like many such proteins, boiling at 95-100°C can cause them to aggregate, which prevents them from entering the gel properly and leads to a weak or absent signal in the lane.[3] Heating samples at a lower temperature (e.g., 70°C for 5-10 minutes) is often recommended instead.[3]
Troubleshooting Guide: Low or No Signal
Use the following sections to diagnose and resolve issues with your CCR4 Western blot.
Problem Area 1: Sample Preparation & Protein Extraction
As a seven-transmembrane G-protein coupled receptor (GPCR), efficient solubilization of CCR4 is critical.[4]
Recommendations:
-
Use a Strong Lysis Buffer: A Radioimmunoprecipitation Assay (RIPA) buffer is highly recommended for extracting membrane-bound and nuclear proteins.[5][6] Its strong detergents help to effectively solubilize CCR4.
-
Include Inhibitors: Always add fresh protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use to prevent protein degradation.[7]
-
Quantify Protein: Ensure you are loading sufficient total protein. Start with at least 30-50 µg of total lysate per lane. If the signal is still low, you may need to enrich your sample for membrane proteins.
Problem Area 2: Antibody and Incubation
The primary antibody is the most critical reagent for signal detection.
Recommendations:
-
Check Antibody Validation: Ensure your primary antibody is validated for Western blotting.
-
Optimize Antibody Concentration: The optimal antibody dilution is key. Using too little will result in a weak signal, while too much can increase background. Prepare fresh antibody dilutions for each experiment.
-
Extend Incubation Time: Try incubating the primary antibody overnight at 4°C with gentle agitation to increase the binding opportunity.[2]
Problem Area 3: Electrophoresis and Transfer
Inefficient transfer of the protein from the gel to the membrane is a common cause of weak signal.
Recommendations:
-
Verify Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that proteins have transferred evenly across the membrane.
-
Choose the Right Membrane: Polyvinylidene difluoride (PVDF) membranes are recommended for low-abundance proteins due to their higher binding capacity compared to nitrocellulose.
-
Optimize Transfer Conditions: For proteins around 40-55 kDa like CCR4, a standard wet transfer for 90 minutes at 100V is usually effective. Ensure there are no air bubbles between the gel and the membrane.
Problem Area 4: Glycosylation Masking
The N-linked glycans on CCR4 can sometimes interfere with antibody binding to its epitope.
Recommendation:
-
Enzymatic Deglycosylation: Treat your protein lysate with the enzyme Peptide-N-Glycosidase F (PNGase F) before running the gel. This will remove the N-linked glycans. A successful deglycosylation will result in a "shift down" to a lower molecular weight on the blot and can sometimes significantly enhance the signal if the antibody epitope was previously masked.
Quantitative Data Summary
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Protein Load | 30 µg total cell lysate | 20 - 100 µg |
| Primary Antibody Dilution | 1:1000 | 1:250 - 1:2000[8][9][10] |
| Secondary Antibody Dilution | 1:5000 (HRP-conjugated) | 1:2000 - 1:10000 |
| Blocking Buffer | 5% non-fat dry milk in TBST | 3-5% non-fat milk or 3-5% BSA in TBST |
| Primary Antibody Incubation | Overnight (8-12 hours) at 4°C | 2 hours at RT to 16 hours at 4°C |
Detailed Experimental Protocols
Protocol 1: Cell Lysis using RIPA Buffer
This protocol is designed for the extraction of total protein, including membrane-bound proteins like CCR4.
-
Preparation: Pre-cool all buffers and a centrifuge to 4°C. Add protease and phosphatase inhibitor cocktails to the RIPA buffer immediately before use.
-
Cell Washing: For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet them by centrifugation (500 x g for 5 minutes) and wash the pellet twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold complete RIPA buffer per 107 cells. For adherent cells, scrape them from the dish. For suspension cells, resuspend the pellet.
-
Homogenization: Transfer the lysate to a microcentrifuge tube. Agitate gently on a rocker at 4°C for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the lysate with 4X Laemmli sample buffer. Heat at 70°C for 10 minutes. Do not boil.
RIPA Buffer Composition Table
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 (or IGEPAL CA-630) | 1% (v/v) | Non-ionic detergent |
| Sodium Deoxycholate | 0.5% (w/v) | Ionic detergent |
| SDS | 0.1% (w/v) | Strong ionic detergent |
| Protease/Phosphatase Inhibitors | 1X | Prevent protein degradation |
Protocol 2: Enzymatic Deglycosylation with PNGase F
This protocol is for removing N-linked glycans from the protein sample.
-
Sample Preparation: In a microcentrifuge tube, combine up to 50 µg of protein lysate with dH₂O to a final volume of 9 µL.
-
Denaturation: Add 1 µL of 10X Glycoprotein Denaturing Buffer (5% SDS, 400 mM DTT). Mix gently and heat at 95°C for 10 minutes to denature the protein.[11]
-
Reaction Setup: Cool the sample on ice. Add 2 µL of 10X GlycoBuffer, 2 µL of 10% NP-40 solution (to counteract the SDS), and 5 µL of dH₂O.
-
Enzyme Addition: Add 1 µL of PNGase F enzyme. It is crucial to also prepare a parallel control sample where 1 µL of dH₂O is added instead of the enzyme.[12]
-
Incubation: Incubate both samples (with and without enzyme) at 37°C for 1-2 hours.[13]
-
Final Preparation: Stop the reaction by adding 4X Laemmli sample buffer. The samples are now ready for gel loading (heat at 70°C for 10 min). A successful reaction will show a band shift to a lower molecular weight compared to the untreated control.
Visualizations
Troubleshooting Workflow for Low CCR4 Signal
Caption: A step-by-step workflow for troubleshooting low signal in CCR4 Western blotting.
CCR4 Signaling Pathway
Caption: Ligand binding to CCR4 activates G-protein signaling cascades.
References
- 1. Recommended controls for western blot | Abcam [abcam.com]
- 2. Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 3. Sample preparation for western blot | Abcam [abcam.com]
- 4. CCR4 - Wikipedia [en.wikipedia.org]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 8. CCR4 Polyclonal Antibody (CCR4-401AP) [thermofisher.com]
- 9. Anti-CCR4 Antibody (A283229) | Antibodies.com [antibodies.com]
- 10. Anti-CCR4 Antibody (A54957) | Antibodies.com [antibodies.com]
- 11. neb.com [neb.com]
- 12. Deglycosylation of N-glycosylated proteins using PNGase F [protocols.io]
- 13. bio-rad.com [bio-rad.com]
CCR4 Immunohistochemistry Technical Support Center
Welcome to the technical support center for CCR4 immunohistochemistry (IHC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your CCR4 staining experiments.
Troubleshooting Guide
This guide addresses common problems encountered during CCR4 IHC in a question-and-answer format.
Issue 1: Weak or No Staining
Question: Why am I getting weak or no CCR4 staining in my tissue sections?
Answer: Weak or no staining for CCR4 can result from several factors throughout the IHC protocol. Here are the most common causes and their solutions:
-
Antibody Issues:
-
Inappropriate Antibody: Ensure the primary antibody is validated for IHC applications on your specific tissue type (e.g., formalin-fixed paraffin-embedded).[1][2] Not all antibodies work for every application.
-
Low Antibody Concentration: The primary antibody concentration may be too low. You may need to perform a titration to determine the optimal concentration.[3][4][5]
-
Improper Antibody Storage: Verify that the antibody has been stored according to the manufacturer's instructions to prevent loss of activity.[6][7]
-
-
Antigen Retrieval:
-
Suboptimal Method: The method used for antigen retrieval may not be suitable for the CCR4 epitope. Heat-Induced Epitope Retrieval (HIER) is a common starting point.[8][9][10]
-
Incorrect Buffer/pH: The pH of the antigen retrieval buffer is critical. For CCR4, a citrate (B86180) buffer at pH 6.0 or a Tris-EDTA buffer at pH 9.0 is often recommended.[11][12] Optimization may be required to find the best condition for your specific antibody and tissue.
-
-
Tissue Preparation and Fixation:
-
Detection System:
-
Insufficient Signal Amplification: If the expression of CCR4 is low in your tissue, you may need to use a more sensitive detection system, such as a polymer-based system or an amplification kit.[4]
-
A logical approach to troubleshooting weak or no staining is presented in the workflow below.
Caption: A flowchart for troubleshooting weak or no CCR4 staining.
Issue 2: High Background Staining
Question: How can I reduce high background staining in my CCR4 IHC experiment?
Answer: High background staining can obscure specific signals and lead to misinterpretation of results. Here are the primary causes and how to address them:
-
Non-specific Antibody Binding:
-
Primary Antibody Concentration Too High: An overly concentrated primary antibody can bind non-specifically. Try reducing the concentration.[3][4]
-
Inadequate Blocking: Insufficient blocking of non-specific sites is a common cause of high background. Increase the blocking time or try a different blocking agent, such as normal serum from the same species as the secondary antibody or bovine serum albumin (BSA).[3][14]
-
-
Endogenous Enzyme Activity:
-
Peroxidase Activity: If using an HRP-conjugated secondary antibody, endogenous peroxidases in tissues like the kidney and liver can cause background staining.[15] Quench this activity by incubating the slides in a hydrogen peroxide solution (e.g., 3% H2O2) before applying the primary antibody.[2]
-
Alkaline Phosphatase Activity: For AP-based detection, endogenous phosphatases can be an issue in tissues like the intestine and kidney.[15] This can be blocked with levamisole.[16]
-
-
Issues with Tissue Sections:
-
Drying Out: Allowing tissue sections to dry out at any stage of the staining process can lead to high background.[3][4]
-
Incomplete Deparaffinization: Residual paraffin (B1166041) can cause uneven and splotchy background. Ensure complete deparaffinization with fresh xylene.[2][3]
-
-
Secondary Antibody Issues:
Issue 3: Non-Specific Staining
Question: My CCR4 staining appears in unexpected cellular locations. How can I ensure specificity?
Answer: Non-specific staining is characterized by signal in locations where the target antigen is not expected to be. Here’s how to troubleshoot this:
-
Primary Antibody Specificity:
-
Antibody Validation: It is crucial to use an antibody that has been thoroughly validated for its specificity. Check the manufacturer's data sheet for validation information.
-
Run a Negative Control: Always include a negative control where the primary antibody is omitted. Staining in this control indicates a problem with the secondary antibody or detection reagents.[3]
-
-
Tissue and Cellular Components:
-
Endogenous Biotin (B1667282): If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause non-specific staining.[2][3] This can be addressed with an avidin-biotin blocking step.[3]
-
Necrotic Tissue: Necrotic or degenerating cells can non-specifically bind antibodies.[7] Whenever possible, analyze areas with well-preserved morphology.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of CCR4? A1: CCR4 is a G-protein coupled receptor and is primarily expected to be localized to the cell membrane .[17] However, cytoplasmic staining has also been reported in some cell types and conditions, which may represent internalized receptors or protein in the process of synthesis and transport.[18][19]
Q2: What are good positive and negative control tissues for CCR4 IHC? A2:
-
Positive Controls: Human tonsil and spleen are commonly used as positive controls, as they contain lymphoid cells that express CCR4.[11][17][18] Skin-infiltrating lymphocytes also show high levels of CCR4 expression.[20]
-
Negative Controls: Intestinal tissue has been reported to contain virtually no lymphocytes expressing CCR4 and can serve as a negative control.[20] Additionally, running a slide with the primary antibody omitted will serve as a reagent control.
Q3: What are the key steps in a typical CCR4 IHC protocol? A3: A standard IHC protocol for CCR4 on formalin-fixed, paraffin-embedded (FFPE) tissue includes the following key stages: deparaffinization and rehydration, antigen retrieval, blocking of endogenous enzymes and non-specific binding sites, primary antibody incubation, secondary antibody incubation, detection, counterstaining, and mounting.[21]
References
- 1. CCR4 Antibodies [antibodies-online.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. biossusa.com [biossusa.com]
- 4. origene.com [origene.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Immunohistochemistry Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. documents.cap.org [documents.cap.org]
- 8. IHC antigen retrieval protocol | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. CCR4 Polyclonal Antibody (PA5-32698) [thermofisher.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Blocking in IHC | Abcam [abcam.com]
- 16. Blocking of Unwanted Non-specific Staining for Immunohistochemistry - IHC WORLD [ihcworld.com]
- 17. Anti-CCR4 antibody (GTX21669) | GeneTex [genetex.com]
- 18. Anti-CCR4 Human Protein Atlas Antibody [atlasantibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Expression of the Chemokine Receptors CCR4, CCR5, and CXCR3 by Human Tissue-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocare.net [biocare.net]
Technical Support Center: Developing Selective CCR4 Antagonists
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on selective C-C chemokine receptor 4 (CCR4) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is developing selective small-molecule antagonists for CCR4 so challenging?
Developing selective CCR4 antagonists is difficult due to several intrinsic properties of the chemokine receptor family. Chemokine receptors are regulated by large protein ligands (chemokines), which can be difficult for small molecules to block effectively.[1] Key challenges include:
-
High Receptor Homology: The binding sites of chemokine receptors are highly conserved, leading to a high risk of off-target effects where a small molecule binds to multiple receptors.[1]
-
Complex Ligand Binding: CCR4 possesses multiple distinct binding sites. The natural ligands, CCL17 and CCL22, bind to the "orthosteric" site. However, small-molecule antagonists often bind to at least two different "allosteric" sites, which are separate from the primary ligand binding site.[2][3] This complicates screening and structure-activity relationship (SAR) studies.
-
Lack of Crystal Structure: A high-resolution crystal structure for CCR4 has not yet been solved.[4] Researchers must rely on homology models based on the structures of other chemokine receptors like CCR2 and CCR5, which introduces uncertainty into structure-based drug design.[5][6]
-
Species Differences: There can be divergent functions and binding affinities of antagonists between human CCR4 and its orthologs in preclinical animal models, complicating the translation of in vitro findings to in vivo efficacy.[1][7]
Q2: My compound doesn't displace radiolabeled CCL17 or CCL22 in binding assays. Does this mean it's inactive?
Not necessarily. This is a common finding and highlights a critical challenge in screening for CCR4 antagonists. Small-molecule inhibitors of chemokine receptors are frequently allosteric modulators, meaning they bind to a site on the receptor distinct from the orthosteric site where the natural chemokine ligands (CCL17/CCL22) bind.[1][3]
An allosteric antagonist can inhibit receptor function without directly competing with the natural ligand for the same binding pocket. Therefore, a radioligand displacement assay using labeled CCL17 or CCL22 may not detect its activity.[2] It is crucial to use functional assays, such as chemotaxis or calcium mobilization, as primary or secondary screens to identify antagonists that act via an allosteric mechanism.[1]
Q3: My CCR4 antagonist shows activity against other chemokine receptors. Why is this happening and how can I address it?
This is a common issue of "off-target" activity. The primary cause is the high structural homology among chemokine receptors, particularly within the transmembrane domains that often form the binding pockets for small molecules.
To address this, you should:
-
Profile Against a Selectivity Panel: Test your compound against a panel of closely related chemokine receptors (e.g., CCR1, CCR2, CCR3, CCR5, CXCR4) to quantify its selectivity.
-
Utilize Structure-Based Design: Even with homology models, you can analyze differences in the amino acid residues between the allosteric binding sites of CCR4 and other receptors. This can help guide the chemical synthesis of more selective analogues.[5]
-
Explore Different Chemical Scaffolds: If a particular chemical series consistently shows poor selectivity, exploring novel scaffolds that interact with different, less-conserved regions of the receptor may be necessary.[8]
Q4: I'm observing that my antagonist is causing CCR4 to internalize from the cell surface. Is this expected?
This is an important observation, as different classes of CCR4 antagonists can have different effects on receptor trafficking. The natural ligands CCL17 and CCL22 are known to induce receptor internalization, though CCL22 does so more potently.[2][9]
Interestingly, small-molecule antagonists binding to different allosteric sites can have opposing effects:
-
Class I Antagonists (e.g., C021): These antagonists can induce partial receptor internalization on their own.[2][10]
-
Class II Antagonists (e.g., AZD-2098): These compounds typically do not cause receptor internalization.[2][10]
The implication is that targeting a specific allosteric site could be a novel strategy for drug discovery, where inducing receptor downregulation becomes the therapeutic mechanism rather than simple functional blockade.[2]
Troubleshooting Experimental Assays
Guide 1: Troubleshooting a CCR4 Chemotaxis Assay
Chemotaxis assays, which measure the directed migration of cells toward a chemoattractant, are a cornerstone for evaluating CCR4 antagonist functionality. However, they are prone to variability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background migration (in negative control wells) | 1. Cells were not properly serum-starved, leading to high basal signaling.[11]2. Cells are unhealthy or over-confluent.3. Mechanical stress during cell handling. | 1. Ensure cells are serum-starved for an appropriate time (e.g., 4-24 hours in 0-0.5% serum) before the assay.[11]2. Use cells at optimal confluency and check viability.3. Handle cells gently and avoid vigorous pipetting. |
| Low or no migration towards chemoattractant (CCL17/CCL22) | 1. Sub-optimal chemoattractant concentration (bell-shaped dose-response is common).[12]2. Incorrect Transwell membrane pore size for the cell type.[11]3. Insufficient incubation time.[11]4. Low CCR4 expression on the cell line being used. | 1. Perform a full dose-response curve for CCL17 and CCL22 to find the optimal concentration (EC50 values are often in the low nanomolar range).[12]2. Select a pore size appropriate for your cells (e.g., 5 µm for T-cells).3. Optimize incubation time (typically 2-4 hours) by performing a time-course experiment.4. Confirm CCR4 surface expression via flow cytometry. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Inconsistent cell seeding density.[11]3. Reagents (chemoattractant, antagonist) have degraded. | 1. Use cells within a consistent, low passage number range.2. Carefully count and seed a consistent number of cells in the upper chamber.3. Aliquot and store reagents at the correct temperature; avoid repeated freeze-thaw cycles. |
| Antagonist shows no inhibition | 1. Antagonist concentration is too low.2. Compound has poor solubility in the assay medium.3. The antagonist is not specific for CCR4. | 1. Test a wide range of antagonist concentrations to determine an IC50.2. Check compound solubility; use a suitable solvent like DMSO at a low final concentration (e.g., <0.5%).3. Confirm the antagonist's activity in an orthogonal assay (e.g., calcium flux) and test for specificity. |
Experimental Protocols & Workflows
Protocol 1: Transwell Chemotaxis Assay
This protocol is adapted from methodologies used to assess CCR4-mediated cell migration.[2][12]
Materials:
-
CCR4-expressing cells (e.g., HUT78, MJ, or primary T-cells)
-
Transwell inserts (e.g., 96-well plate with 5 µm pore size)
-
Chemoattractants: Recombinant human CCL17 and CCL22
-
Test Antagonist
-
Assay Buffer: RPMI + 0.5% BSA
-
Detection Reagent: Calcein-AM
Procedure:
-
Cell Preparation: a. Culture CCR4+ cells to mid-log phase. b. Serum starve cells for 4-6 hours in Assay Buffer. c. Resuspend cells in Assay Buffer at a concentration of 2 x 10^6 cells/mL.
-
Assay Plate Setup: a. Prepare serial dilutions of CCL17 or CCL22 in Assay Buffer. Add 150 µL of these solutions to the lower wells of the 96-well plate. Include a buffer-only well as a negative control. b. For antagonist testing, pre-incubate the cells with various concentrations of the antagonist for 30 minutes at 37°C. c. Add 75 µL of the cell suspension (with or without antagonist) to the upper Transwell insert.
-
Incubation: a. Incubate the plate at 37°C, 5% CO2 for 2-4 hours.
-
Detection: a. Carefully remove the Transwell inserts. b. Add a fluorescent dye like Calcein-AM to the lower wells to stain the migrated cells. c. Read the fluorescence on a plate reader using appropriate excitation/emission wavelengths.
-
Data Analysis: a. Subtract the fluorescence from the negative control wells. b. For antagonist inhibition, calculate the IC50 value by plotting the percent inhibition against the antagonist concentration.
Protocol 2: Receptor Internalization Assay (Flow Cytometry)
This protocol measures the change in CCR4 surface expression after ligand or antagonist treatment.[2][13]
Materials:
-
CCR4-expressing cells
-
Agonist (CCL22) or test antagonist
-
PE-conjugated anti-human CCR4 antibody
-
Flow Cytometry Buffer (PBS + 2% FBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment: a. Aliquot ~500,000 cells per tube. b. Add the agonist or antagonist at the desired concentration. Include an untreated control. c. Incubate for 30-60 minutes at 37°C to allow for internalization.
-
Staining: a. Place tubes on ice to stop the internalization process. b. Wash cells twice with cold Flow Cytometry Buffer. c. Add the PE-conjugated anti-CCR4 antibody at the manufacturer's recommended dilution. d. Incubate on ice for 30 minutes in the dark.
-
Data Acquisition: a. Wash cells twice with cold Flow Cytometry Buffer to remove unbound antibody. b. Resuspend cells in 300 µL of buffer. c. Acquire data on a flow cytometer, measuring the fluorescence intensity in the PE channel.
-
Analysis: a. Gate on the live cell population. b. Compare the Mean Fluorescence Intensity (MFI) of treated samples to the untreated control. A decrease in MFI indicates receptor internalization.
Visualizations
Diagrams of Key Concepts
References
- 1. Emerging Concepts and Approaches for Chemokine-Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Analysis of Chemokine Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core exploration in optimization of chemokine receptor CCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. benchchem.com [benchchem.com]
- 12. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rapt.com [rapt.com]
Technical Support Center: Overcoming Off-Target Effects of CCR4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during experiments with CC Chemokine Receptor 4 (CCR4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with CCR4 inhibitors and what is their biological basis?
A1: Off-target effects of CCR4 inhibitors can be broadly categorized into two types: mechanism-based and compound-specific.
-
Mechanism-Based Off-Target Effects: These are inherent to the therapeutic targeting of CCR4. For instance, the anti-CCR4 antibody Mogamulizumab can lead to skin rashes and other autoimmune-related side effects. This is because CCR4 is expressed on regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. Depletion of these cells can disrupt this balance, leading to inflammatory responses.[1]
-
Compound-Specific Off-Target Effects: These arise from the inhibitor binding to unintended proteins, often due to structural similarities in binding pockets. For small-molecule inhibitors, this can include interactions with other G-protein coupled receptors (GPCRs), kinases, or ion channels. For example, some small molecules may exhibit promiscuous binding to multiple kinases, leading to unforeseen cellular effects.[2] It's important to note that off-target interactions are a frequent mechanism by which small molecules can inhibit cancer growth, making it crucial to distinguish desired from undesired off-target effects.[2]
Q2: How can I proactively assess the selectivity of my CCR4 inhibitor?
A2: A multi-pronged approach is recommended to proactively assess inhibitor selectivity:
-
In Silico Analysis: Computational methods such as molecular docking and pharmacophore modeling can predict potential off-target interactions by comparing the inhibitor's structure against databases of known protein structures.[3][4]
-
Kinase Profiling: For small-molecule inhibitors, screening against a broad panel of kinases is crucial, as the ATP-binding site of kinases is a common off-target for many small molecules. This can be done through commercially available services.
-
GPCR Panel Screening: Screening against a panel of other GPCRs, particularly other chemokine receptors, can identify potential cross-reactivity.
-
Cell-Based Assays with Control Cell Lines: Using cell lines that do not express CCR4 can help determine if an observed effect is independent of the intended target.
Q3: What are the key differences between antibody-based and small-molecule CCR4 inhibitors in terms of off-target effects?
A3: Antibody-based inhibitors, like Mogamulizumab, are generally highly specific for CCR4. Their off-target effects are typically mechanism-based, arising from the depletion of CCR4-expressing cells like Tregs.[1] Small-molecule inhibitors, on the other hand, have a higher propensity for compound-specific off-target effects due to their smaller size and ability to interact with a wider range of protein binding pockets.[2]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in chemotaxis assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. Perform a viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Ligand (CCL17/CCL22) Activity | Confirm the bioactivity of your chemokine ligand. Aliquot and store ligands at -80°C to avoid repeated freeze-thaw cycles. |
| Inhibitor Solubility | Visually inspect for compound precipitation in your media. Prepare fresh dilutions for each experiment and consider a brief sonication if solubility is a concern. |
| Assay Timing and Temperature | Optimize incubation times for both inhibitor pre-treatment and cell migration. Ensure consistent temperature control throughout the assay. |
| Inconsistent Cell Numbers | Accurately count and load the same number of cells into the upper chamber of the transwell for each condition. |
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | For intracellular targets, assess the compound's ability to cross the cell membrane. |
| Efflux Pumps | The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein. Co-incubation with an efflux pump inhibitor can help diagnose this. |
| High Protein Binding in Media | The inhibitor may bind to proteins in the cell culture serum, reducing its free concentration. Consider using serum-free or low-serum media for the assay. |
| Off-Target Effects Masking On-Target Activity | At higher concentrations, off-target effects may dominate the cellular response. Perform dose-response experiments across a wide range of concentrations. |
Problem 3: Unexpected cytotoxicity observed in cell-based assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | Inhibition of CCR4 may be genuinely toxic to the specific cell line under your experimental conditions. |
| Off-Target Toxicity | The inhibitor may be hitting a critical off-target protein. Screen for cytotoxicity in a CCR4-negative cell line to differentiate on- and off-target toxicity. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that cause non-specific toxicity. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay to disrupt aggregates. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). |
Data Presentation: Quantitative Efficacy of Selected CCR4 Inhibitors
The following table summarizes the inhibitory potency (IC50) of several CCR4 inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions and cell types used.
| Inhibitor | Type | On-Target IC50 (CCR4) | Off-Target Information |
| Mogamulizumab | Monoclonal Antibody | High affinity binding to the N-terminal domain of CCR4.[5] | Primarily mechanism-based off-target effects due to Treg depletion.[1] |
| Tivumecirnon (FLX475) | Small Molecule | Potent and selective CCR4 antagonist.[6][7][8] | Designed to be highly selective for CCR4 to avoid off-target effects.[8] |
| C-021 | Small Molecule | Human chemotaxis IC50: 140 nM; Mouse chemotaxis IC50: 39 nM; [35S]GTPγS binding IC50: 18 nM.[9] | Information on broad off-target screening is limited in publicly available literature. |
| AZD2098 | Small Molecule | pIC50 values of 7.8 (human), 8.0 (rat), 8.0 (mouse), and 7.6 (dog). | Developed to have good selectivity for the CCR4 receptor.[10] |
Experimental Protocols
Protocol 1: Chemotaxis Inhibition Assay
Objective: To determine the ability of a CCR4 inhibitor to block the migration of CCR4-expressing cells towards a chemokine ligand (CCL17 or CCL22).
Methodology:
-
Cell Preparation: Culture CCR4-expressing cells (e.g., Hut-78, MJ) to a density of 1-2 x 10^6 cells/mL. Wash and resuspend the cells in assay buffer (e.g., RPMI with 0.5% BSA).
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of the CCR4 inhibitor or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay buffer containing the chemokine ligand (e.g., 100 ng/mL CCL22) to the lower chamber of a transwell plate (e.g., 5 µm pore size).
-
Add the pre-incubated cell suspension to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the upper chamber.
-
Quantify the migrated cells in the lower chamber by either:
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
Using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence on a plate reader.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a CCR4 inhibitor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing CCR4.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes.
-
A fixed concentration of a radiolabeled CCR4 ligand (e.g., [125I]-CCL22).
-
Varying concentrations of the unlabeled CCR4 inhibitor.
-
Assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a one-site competition binding model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a CCR4 inhibitor in a cellular context by measuring the thermal stabilization of the receptor upon inhibitor binding.
Methodology:
-
Cell Treatment: Treat intact CCR4-expressing cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble CCR4 in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CCR4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
Caption: CCR4 Signaling Pathway.
References
- 1. Spotlight on Mogamulizumab-Kpkc for Use in Adults with Relapsed or Refractory Mycosis Fungoides or Sézary Syndrome: Efficacy, Safety, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1/2 study of mogamulizumab, a defucosylated anti-CCR4 antibody, in previously treated patients with cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. asco.org [asco.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Primary T-Cell Culture and CCR4 Analysis
Welcome to the technical support center for refining protocols for primary T-cell culture and CCR4 analysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during primary T-cell culture and CCR4 analysis.
Primary T-Cell Culture
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low T-cell viability after isolation | Harsh isolation procedure. | Use a gentle cell isolation method like density gradient centrifugation or magnetic-activated cell sorting (MACS).[1] |
| Contamination. | Maintain sterile conditions throughout the isolation process to prevent contamination.[1] | |
| Poor T-cell activation | Suboptimal anti-CD3/CD28 antibody concentration. | Titrate anti-CD3 and anti-CD28 antibodies to determine the optimal concentration for activation. |
| Inadequate incubation time. | Ensure cells are incubated with activation antibodies for a sufficient period (e.g., 72 hours). | |
| Inefficient T-cell expansion | High cell density. | Maintain a lower cell density, especially in the early stages of expansion, to improve growth and viability.[2][3] Diluting the culture volume 8-fold on day 3 post-activation can be optimal.[2][3] |
| Insufficient cytokine support. | Supplement the culture medium with appropriate cytokines like IL-2, IL-7, or IL-15 to promote proliferation and survival.[1] | |
| Nutrient depletion. | Regularly replenish the culture medium to ensure an adequate supply of nutrients.[1] | |
| Cell clumping | High cell density. | Reduce cell density and gently pipette to break up clumps during passaging. |
| Presence of dead cells. | Use a dead cell removal kit to eliminate dead cells, which can release DNA and cause clumping. |
CCR4 Analysis by Flow Cytometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low CCR4 signal | Low CCR4 expression on the target cell population. | Use a bright fluorochrome-conjugated anti-CCR4 antibody. Consider using an amplification step if the signal is still low. |
| Antibody titration issues. | Perform antibody titration to determine the optimal concentration for staining.[4] | |
| Cell loss during washing steps. | Be gentle during washing steps to minimize cell loss.[4][5] | |
| High background staining | Non-specific antibody binding. | Use an Fc block to prevent non-specific binding of the antibody to Fc receptors on cells. |
| Inappropriate antibody concentration. | Use the optimal antibody concentration determined by titration; excess antibody can lead to non-specific binding.[4] | |
| Dead cells. | Include a viability dye in your staining panel to exclude dead cells, which can non-specifically bind antibodies. | |
| Poor resolution between positive and negative populations | Inadequate compensation. | Perform proper compensation to correct for spectral overlap between fluorochromes. |
| Instrument settings not optimized. | Adjust instrument settings (e.g., laser power, PMT voltages) to optimize signal detection.[6] |
Frequently Asked Questions (FAQs)
Primary T-Cell Culture
-
Q1: What is the best method for isolating primary T-cells? A1: Density gradient centrifugation (e.g., using Ficoll-Paque) to isolate peripheral blood mononuclear cells (PBMCs) followed by magnetic-activated cell sorting (MACS) for negative or positive selection of T-cells is a common and effective approach.[1]
-
Q2: What are the key components of a T-cell culture medium? A2: A typical T-cell culture medium, such as RPMI 1640, is supplemented with fetal bovine serum (FBS) or human serum, L-glutamine, penicillin-streptomycin, and a buffering agent like HEPES.[1] For optimal expansion, cytokines like IL-2 are often added.[1]
-
Q3: How can I maximize T-cell expansion? A3: Optimizing cell density is crucial. Studies have shown that maintaining T-cells at lower densities, particularly during early expansion, improves growth and viability.[2][3] A strategy involving an 8-fold increase in culture volume on day 3 post-activation, followed by further 4-fold dilutions on days 5 and 7, has been shown to achieve up to 800-fold expansion with over 85% viability in 10-14 days.[2][3]
CCR4 Analysis
-
Q4: Which T-cell subsets express CCR4? A4: CCR4 is preferentially expressed on Th2 lymphocytes.[7] It is also found on regulatory T-cells (Tregs) and a subset of memory CD8+ T-cells.[8][9][10]
-
Q5: What are the ligands for CCR4? A5: The primary ligands for CCR4 are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[11]
-
Q6: How do I set up a gating strategy for CCR4+ T-cells in flow cytometry? A6: A general gating strategy involves first gating on lymphocytes based on forward and side scatter, then identifying CD4+ T-cells. From the CD4+ population, you can then identify CCR4+ cells.[12][13][14] Further gating can be done to identify specific subsets like Tregs (e.g., CD25+ CD127dim/-) or memory T-cell populations.[8]
Quantitative Data Summary
Table 1: Impact of Early Cell Dilution on T-Cell Expansion
| Activator | Day 3 Culture Volume Increase | Total Fold Expansion (Mean ± SD) |
| ImmunoCult™ Human CD3/CD28/CD2 T Cell Activator | 4-fold | 240 ± 90 |
| ImmunoCult™ Human CD3/CD28/CD2 T Cell Activator | 8-fold | 405 ± 174 |
| ImmunoCult™ Human CD3/CD28 T Cell Activator | 4-fold | 186 ± 165 |
| ImmunoCult™ Human CD3/CD28 T Cell Activator | 8-fold | 150 ± 95 |
| Data adapted from a study showing that an 8-fold culture volume increase on day 3 resulted in higher total fold expansion with the CD3/CD28/CD2 activator.[2] |
Experimental Protocols
Protocol 1: Primary T-Cell Isolation and Culture
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed.
-
Collect the buffy coat and transfer it to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
-
T-Cell Isolation (using MACS):
-
Resuspend the PBMC pellet in MACS buffer.
-
Add the Biotin-Antibody Cocktail to negatively select for T-cells and incubate at 4°C.
-
Add Anti-Biotin Microbeads and incubate for another 15 minutes at 4°C.
-
Wash the cells and resuspend in MACS buffer.
-
Place a MACS column in the magnetic separator and prepare the column by rinsing with MACS buffer.
-
Apply the cell suspension to the column. The unlabeled T-cells will pass through and be collected.
-
-
T-Cell Activation and Expansion:
-
Resuspend the isolated T-cells in complete RPMI 1640 medium.
-
Seed the cells at a density of 1 x 10^6 cells/mL.
-
Add anti-CD3/CD28 microbeads and IL-2 (e.g., 50 U/mL).
-
Incubate at 37°C and 5% CO2.
-
On day 3, add fresh medium to increase the culture volume (e.g., 8-fold).[2][3]
-
Continue to expand the culture by adding fresh medium every 2-3 days to maintain an optimal cell density.
-
Protocol 2: CCR4 Staining for Flow Cytometry
-
Cell Preparation:
-
Start with approximately 0.5-1 x 10^6 cells per sample.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in FACS buffer containing an Fc block and incubate for 10 minutes at 4°C.
-
-
Surface Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies (including anti-CCR4 and other markers of interest) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add FACS buffer to the cells and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Viability Staining (Optional but Recommended):
-
Resuspend the cells in FACS buffer and add a viability dye according to the manufacturer's instructions.
-
Incubate for the recommended time at 4°C in the dark.
-
Wash the cells once more.
-
-
Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Protocol 3: CCR4-Mediated Chemotaxis Assay
-
Cell Preparation:
-
Culture T-cells as described in Protocol 1.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., RPMI with 1% BSA) at a concentration of 1 x 10^7 cells/mL.[15]
-
-
Assay Setup:
-
Use a transwell plate with a pore size suitable for T-cell migration (e.g., 5 µm).
-
Add assay buffer containing the CCR4 ligand (CCL17 or CCL22) at various concentrations to the lower wells of the transwell plate.[16] Use buffer without chemokine as a negative control.
-
Add the T-cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period of 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the insert.
-
The migrated cells in the lower chamber can be counted using a hemocytometer, a cell counter, or by flow cytometry.[16]
-
Protocol 4: Calcium Flux Assay
-
Cell Loading with Calcium Indicator Dye:
-
Resuspend T-cells in a cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES) at a concentration of 10-20 x 10^6 cells/mL.[17]
-
Load the cells with a calcium indicator dye such as Indo-1 AM (final concentration of 1.5 µM) by incubating for 45 minutes at 37°C in the dark.[17]
-
Wash the cells twice with DMEM containing 2% FCS.[17]
-
-
Cell Equilibration:
-
Flow Cytometry Analysis:
-
Acquire a baseline reading of the cells on a flow cytometer capable of UV excitation.
-
Add the CCR4 agonist (CCL17 or CCL22) to the cell suspension while continuing to acquire data.
-
Record the change in the fluorescence ratio of the calcium-bound versus calcium-free indicator over time.
-
Use an ionophore like ionomycin (B1663694) as a positive control for maximal calcium flux and a calcium chelator like EGTA as a negative control.[17]
-
Visualizations
Caption: Workflow for primary T-cell isolation and expansion.
Caption: Workflow for a CCR4-mediated chemotaxis assay.
Caption: Simplified CCR4 signaling pathway leading to chemotaxis.
References
- 1. akadeum.com [akadeum.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Characterization of subsets of CD4+ memory T cells reveals early branched pathways of T cell differentiation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frequent expression of CCR4 in adult T-cell leukemia and human T-cell leukemia virus type 1-transformed T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
Technical Support Center: CCR4-Dependent Chemotaxis Assays
Welcome to the technical support center for CCR4-dependent chemotaxis assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability commonly encountered in these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in CCR4-dependent chemotaxis assays?
Variability in CCR4-dependent chemotaxis assays can arise from several factors, broadly categorized as biological, technical, and data analysis-related.
-
Biological Variability:
-
Cell Health and Passage Number: The health, viability, and passage number of the cells expressing CCR4 can significantly impact their migratory capacity.
-
CCR4 Expression Levels: The level of CCR4 expression on the cell surface can vary between cell lines, primary cells, and even within the same cell population, directly affecting the chemotactic response.[1][2][3]
-
Receptor Internalization: Upon ligand binding, CCR4 can be internalized, which can desensitize the cells to the chemokine gradient and affect migration.[4][5][6][7][8]
-
-
Technical Variability:
-
Cell Density: Both excessively high and low cell densities can negatively impact the chemotactic response.[9][10][11][12][13]
-
Ligand Concentration: The concentration of CCR4 ligands, such as CCL17 and CCL22, is critical. A full dose-response curve is often necessary to determine the optimal concentration, as high concentrations can lead to receptor desensitization and reduced migration.[14]
-
Serum in Media: The presence of serum in the assay medium can interfere with the chemokine gradient, as serum itself contains chemoattractants.[15][16][17][18][19]
-
Assay System: The type of chemotaxis chamber (e.g., Transwell) and the pore size of the membrane can influence results.[14][15][20]
-
-
Data Analysis Variability:
Q2: How does cell density affect the outcome of a chemotaxis assay?
Cell density is a critical parameter to optimize. High cell densities can lead to nutrient depletion, changes in pH, and cell-cell interactions that can inhibit migration.[9][10][11][13] Conversely, if the cell density is too low, the number of migrating cells may be insufficient for robust detection and statistical analysis.[20] It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay conditions.
Q3: Why is it recommended to use serum-free media in chemotaxis assays?
Serum contains a complex mixture of growth factors, cytokines, and other molecules that can act as chemoattractants.[15] The presence of serum in the assay medium can mask the effect of the specific chemokine being tested (e.g., CCL17 or CCL22) by creating a competing chemotactic gradient.[15] Therefore, it is highly recommended to resuspend cells in serum-free or low-serum media during the assay to establish a clear and specific chemokine gradient.[16][17][18][19] Some protocols also suggest serum-starving the cells for a period before the assay to enhance their responsiveness to the chemoattractant.[20]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during CCR4-dependent chemotaxis assays.
Issue 1: High Background Migration (High migration in the absence of chemokine)
| Potential Cause | Recommended Solution |
| Presence of Chemoattractants in Assay Medium | Use serum-free or low-serum medium for both the upper and lower chambers in your negative control wells.[15] Ensure all buffers and media are free of contaminating chemoattractants. |
| Cell "Drop-Through" | Ensure the pore size of the Transwell membrane is appropriate for your cell type. The pores should be large enough to allow active migration but small enough to prevent passive dropping of cells.[20] |
| Over-incubation | Reduce the incubation time. A time-course experiment can help determine the optimal duration for maximal specific migration with minimal background. |
| Cell Activation | Handle cells gently during harvesting and preparation to avoid mechanical stress that could induce random migration. |
Issue 2: Low or No Chemotactic Response
| Potential Cause | Recommended Solution |
| Low CCR4 Expression | Verify CCR4 expression on your cells using flow cytometry or another suitable method.[1][2] Ensure you are using a cell line or primary cells known to express functional CCR4. |
| Suboptimal Ligand Concentration | Perform a dose-response curve with your CCR4 ligand (CCL17 or CCL22) to determine the optimal concentration for chemotaxis.[14] Concentrations that are too high can cause receptor desensitization.[14] |
| Poor Cell Health | Use cells that are in a logarithmic growth phase and have a high viability. Avoid using cells that have been in culture for too many passages. |
| Incorrect Assay Setup | Double-check the assembly of your chemotaxis chamber and ensure there are no leaks between the upper and lower compartments. |
| Receptor Internalization | Consider the kinetics of receptor internalization. Pre-incubation with the ligand might lead to reduced surface receptor levels. The assay should be designed to allow for the establishment of a gradient and cell migration before significant receptor downregulation occurs.[4][5] |
Issue 3: Inconsistent Results/High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. |
| Gradient Instability | Avoid introducing bubbles when adding media to the lower chamber. Ensure the plate is handled gently to avoid disturbing the gradient. |
| Edge Effects on Plate | To minimize edge effects, avoid using the outermost wells of the plate or fill them with media without cells. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 levels in the incubator throughout the experiment. |
| Subjective Data Analysis | Use automated cell counting methods or establish clear, objective criteria for manual counting to reduce operator bias.[14][25] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters reported in CCR4-dependent chemotaxis assays. Note that these values can vary significantly depending on the cell type, ligand, and specific assay conditions.
Table 1: Typical Ligand Concentrations for CCR4 Chemotaxis
| Ligand | Cell Type | Optimal Concentration Range | Reference |
| CCL17 (TARC) | CCR4+ T cells | 0.1 - 10 nM | [4][14] |
| CCL22 (MDC) | CCR4+ T cells | 0.3 - 50 nM | [4][14] |
| CCL17 (TARC) | Hut78 cells | ~1.3 nM | [7] |
| CCL22 (MDC) | Murine Th2 cells | 1 - 100 nM | [26] |
Table 2: Example of Transwell Assay Parameters
| Parameter | Example Value | Reference |
| Cell Seeding Density | 1 x 10^6 cells/well (24-well plate) | [26] |
| Pore Size | 5 µm | [14] |
| Incubation Time | 90 minutes - 4 hours | [26] |
Experimental Protocols
Protocol: Transwell Chemotaxis Assay
This protocol outlines a general procedure for a CCR4-dependent chemotaxis assay using a Transwell system.
-
Cell Preparation:
-
Culture CCR4-expressing cells to ~80% confluency.
-
(Optional) Serum-starve the cells for 2-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free assay medium at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
Add assay medium containing the desired concentration of CCR4 ligand (e.g., CCL17 or CCL22) to the lower wells of the Transwell plate.
-
For negative controls, add assay medium without the ligand to separate wells.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 90 minutes to 4 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several representative fields of view under a microscope or using an automated plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
The chemotactic index can be calculated as the number of cells migrating towards the chemokine divided by the number of cells migrating towards the control medium.
-
Visualizations
CCR4 Signaling Pathway
Caption: Simplified CCR4 signaling pathway leading to chemotaxis.
Experimental Workflow for Chemotaxis Assay
Caption: General experimental workflow for a Transwell chemotaxis assay.
Troubleshooting Logic Diagram
References
- 1. Expression of the Chemokine Receptors CCR4, CCR5, and CXCR3 by Human Tissue-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Chemotactic Response Profile and Specific Expression of Chemokine Receptors Ccr4 and Ccr8 by Cd4+Cd25+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR4 as a novel molecular target for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine receptor internalization and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. neb.com [neb.com]
- 9. Chemotactic behaviour of Escherichia coli at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Density-Dependent Migration Characteristics of Cancer Cells Driven by Pseudopod Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 16. Serum-free medium and hypoxic preconditioning synergistically enhance the therapeutic effects of mesenchymal stem cells on experimental renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum-Free Media (SFM) | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Chemically defined serum-free and xeno-free media for multiple cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. corning.com [corning.com]
- 21. ibidi.com [ibidi.com]
- 22. ibidi.com [ibidi.com]
- 23. Cells - 5 Methods to Analyze Chemotaxis | Animalab [animalab.eu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. atsjournals.org [atsjournals.org]
Technical Support Center: Method Refinement for Studying CCR4 Internalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the internalization of the C-C chemokine receptor type 4 (CCR4). Detailed experimental protocols and data interpretation resources are included to address common challenges encountered during these assays.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal in Microscopy or Flow Cytometry
| Potential Cause | Recommended Solution |
| Low CCR4 Expression | Confirm CCR4 expression levels in your cell line via Western Blot or qPCR. Consider using a cell line known to express high levels of CCR4, such as HUT78 cells.[1] |
| Inefficient Primary Antibody Binding | Increase the concentration of the primary anti-CCR4 antibody or extend the incubation time. Ensure the antibody is validated for the specific application (e.g., flow cytometry, immunofluorescence).[2][3] |
| Suboptimal Secondary Antibody | Verify that the secondary antibody is specific to the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary). Use a bright, photostable fluorophore.[3][4] |
| Photobleaching | Minimize exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium for microscopy.[5] Image samples promptly after staining.[5] |
| Insufficient Permeabilization (for intracellular staining) | If staining for internalized receptors, ensure the permeabilization step is adequate. Saponin (0.2-0.5%) is a commonly used agent.[1] |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[2][3] |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent. Normal serum from the species of the secondary antibody is often effective.[2][3] |
| Non-Specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding.[2] Consider using a pre-adsorbed secondary antibody.[3] |
| Cell Autofluorescence | View an unstained sample to assess the level of autofluorescence. If high, consider using a different emission filter or a fluorophore with a longer wavelength.[5] |
| Sample Drying | Ensure the sample remains hydrated throughout the staining procedure to prevent non-specific antibody binding.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Which ligands are best for inducing CCR4 internalization?
A1: Both CCL17 and CCL22 are natural agonists for CCR4, but they induce internalization with different efficiencies.[6][7] CCL22 has been shown to induce almost complete internalization of CCR4, while CCL17 often results in only partial internalization.[1][6][7] The choice of ligand may depend on the specific research question.
Q2: How can I distinguish between cell surface and internalized CCR4?
A2: You can use flow cytometry or confocal microscopy with and without cell permeabilization. Staining non-permeabilized cells will only detect surface-expressed CCR4. Staining permeabilized cells will detect both surface and intracellular receptors.[1] Comparing the fluorescence intensity between these two conditions allows for the quantification of internalized receptors.
Q3: What are the key differences between flow cytometry and confocal microscopy for studying CCR4 internalization?
A3:
-
Flow Cytometry provides quantitative data on the overall cell surface receptor levels in a large population of cells. It is a high-throughput method ideal for measuring the percentage of internalization.[8][9]
-
Confocal Microscopy offers high-resolution images, allowing for the visualization of receptor localization within the cell, such as in endosomes.[1][10] This method is more qualitative but provides valuable spatial information.[10]
Q4: Can antagonists also induce CCR4 internalization?
A4: Yes, surprisingly, some small molecule allosteric antagonists and even competitive antagonists of CCR4 have been shown to induce receptor internalization.[1][7] This provides a novel strategy for modulating CCR4 function.[7]
Experimental Protocols
Protocol 1: Flow Cytometry-Based CCR4 Internalization Assay
This protocol is adapted from studies measuring cell surface CCR4 levels following ligand stimulation.[1]
Materials:
-
CCR4-expressing cells (e.g., HUT78)
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA and 1 mM HEPES)[1]
-
CCR4 agonist (e.g., CCL22) or antagonist
-
PE-conjugated anti-human CCR4 antibody
-
PE-conjugated isotype control antibody
-
Fixative (e.g., 3% formaldehyde)
-
Flow cytometer
Procedure:
-
Resuspend cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubate cells with the desired concentration of CCR4 ligand (agonist or antagonist) or vehicle control for 30 minutes at 37°C to induce internalization.[1]
-
Place cells on ice to stop internalization.
-
Wash the cells with cold PBS.
-
Incubate the cells with a PE-conjugated anti-CCR4 antibody or a PE-conjugated isotype control antibody for 60 minutes at 4°C in the dark.[1]
-
Wash the cells to remove unbound antibody.
-
Fix the cells with 3% formaldehyde.[1]
-
Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Calculate the percentage of internalization based on the mean fluorescence intensity (MFI) of the stimulated cells relative to the unstimulated (vehicle control) cells.
Protocol 2: Confocal Microscopy for Visualizing CCR4 Internalization
This protocol is based on methods for visualizing the subcellular localization of CCR4.[1][10]
Materials:
-
CCR4-expressing cells (e.g., CHO-CCR4)
-
Glass coverslips
-
Serum-free media
-
CCR4 agonist (e.g., CCL22 at 100 nM)[1]
-
Ice-cold PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Blocking buffer (e.g., PBS with 1% FCS)
-
Permeabilization buffer (e.g., PBS with 1% FCS and 0.2% Saponin)[1]
-
Primary anti-CCR4 antibody
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 12-well plate and allow them to adhere for 48 hours.[1]
-
Wash the cells three times with serum-free media.
-
Incubate the cells with the CCR4 agonist (e.g., 100 nM CCL22) or vehicle control in serum-free media for 30 minutes at 37°C.[1] For a control showing only surface staining, perform an identical incubation at 4°C to inhibit endocytosis.[1]
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes on ice, followed by 15 minutes at room temperature.[1]
-
Wash the cells with PBS.
-
For total receptor staining (surface and internalized), permeabilize the cells with permeabilization buffer for at least 30 minutes. For surface staining only, proceed with blocking buffer without a permeabilizing agent.[1]
-
Incubate with the primary anti-CCR4 antibody in blocking or permeabilization buffer for 1-2 hours at room temperature.
-
Wash the cells with the respective buffer.
-
Incubate with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Wash the cells.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a confocal microscope.
Quantitative Data Summary
Table 1: Ligand-Induced CCR4 Internalization in HUT78 Cells (Flow Cytometry)
| Ligand | Concentration | % CCR4 Internalization (Mean ± SEM) |
| CCL22 | 100 nM | ~90% |
| CCL17 | 100 nM | ~50% |
| K777 (Antagonist) | 1 µM | ~50% |
Data compiled from multiple sources for illustrative purposes.[1][11][12]
Visualizations
Caption: CCR4 signaling cascade leading to chemotaxis and internalization.
Caption: Workflows for flow cytometry and confocal microscopy assays.
References
- 1. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Chemokine receptor internalization and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Validation of a flow cytometry based chemokine internalization assay for use in evaluating the pharmacodynamic response to a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Chemokine Receptor Trafficking by Confocal Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Internalization of CCR4 and inhibition of chemotaxis by K777, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Novel CCR4-Targeting Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with novel CCR4-targeting compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Troubleshooting Guide
Low aqueous solubility is a common hurdle for small molecule inhibitors, including those targeting CCR4, and can significantly impact the accuracy and reproducibility of in vitro and in vivo studies. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Compound precipitates immediately upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
Possible Cause: This is a classic example of "crashing out," where the compound, highly soluble in the organic solvent (DMSO), becomes insoluble when introduced to the highly polar aqueous environment.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize Dilution Technique: Instead of adding a small volume of DMSO stock directly to the aqueous buffer, try adding the DMSO stock to the side of the tube and then gently mixing, or add the DMSO stock to a vigorously vortexing tube of the aqueous buffer. This rapid dispersion can sometimes prevent immediate precipitation.
-
Intermediate Dilution: Perform serial dilutions in 100% DMSO first to get closer to the final desired concentration before the final dilution into the aqueous buffer.
-
Use Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase the overall solvent capacity for your compound.
Problem 2: Compound appears to dissolve initially but precipitates over time during incubation.
Possible Cause: The initial solution may be supersaturated, and over time, the compound begins to crystallize or precipitate out of solution. This can also be influenced by temperature changes or interactions with components in the assay medium.
Solutions:
-
Determine Thermodynamic Solubility: The concentration you are using may be above the thermodynamic solubility. Conduct a thermodynamic solubility assay (see Experimental Protocols) to determine the true equilibrium solubility in your assay buffer.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can help to maintain the compound in solution by forming micelles.
-
Maintain Stable Temperature: Ensure that the temperature of your solutions and incubation environment remains constant, as temperature fluctuations can affect solubility.
Problem 3: Inconsistent or non-reproducible results in cell-based or biochemical assays.
Possible Cause: Undissolved compound can lead to an inaccurate effective concentration at the target, resulting in high variability in experimental outcomes. The precipitate can also interfere with assay readouts (e.g., light scattering in absorbance assays).
Solutions:
-
Visual Inspection: Always visually inspect your final solutions for any signs of precipitation before adding them to your assay.
-
Centrifugation/Filtration: Before adding the final solution to your assay, centrifuge it at high speed and use the supernatant. This will remove any undissolved particles.
-
Solubility Enhancement Strategies: Proactively use one of the formulation strategies outlined in the FAQs to ensure your compound is fully dissolved at the desired concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving novel CCR4 antagonists?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective starting solvent for a wide range of poorly soluble small molecules, including many CCR4 antagonists. It is crucial to use anhydrous (dry) DMSO, as any absorbed water can reduce its solubilizing capacity.
Q2: What is the maximum concentration of DMSO that is acceptable in my cell-based assays?
A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be cytotoxic. It is imperative to always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q3: How can I improve the solubility of my CCR4-targeting compound without using organic solvents?
A3: Cyclodextrins are an excellent alternative for improving aqueous solubility. These cyclic oligosaccharides have a hydrophobic core that can encapsulate the poorly soluble drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
Q4: Can adjusting the pH of my buffer improve the solubility of my compound?
A4: Yes, if your compound has ionizable functional groups, its solubility will be pH-dependent. For weakly basic compounds, which many small molecule inhibitors are, decreasing the pH (making the solution more acidic) will increase solubility. Conversely, for acidic compounds, increasing the pH (making the solution more basic) will improve solubility. However, you must ensure the pH is compatible with your experimental system (e.g., cells, enzymes).
Q5: What are some common formulation strategies to improve the solubility of CCR4 antagonists for in vivo studies?
A5: For in vivo studies, more complex formulations are often required. Common strategies include:
-
Co-solvent systems: Mixtures of solvents like DMSO, polyethylene (B3416737) glycol (PEG), and ethanol.
-
Surfactant-based formulations: Using surfactants like Tween® 80 to create stable emulsions or micellar solutions.
-
Cyclodextrin complexes: As mentioned before, cyclodextrins can significantly enhance aqueous solubility.
-
Lipid-based formulations: For highly lipophilic compounds, dissolving them in oils or other lipid-based carriers can improve oral absorption.
Data Presentation
The following tables provide examples of how different formulation strategies can improve the solubility of CCR4 antagonists and other similar chemokine receptor inhibitors.
Table 1: Solubility of the CCR4 Antagonist RPT193 (Zelnecirnon) in Different In Vivo Formulations [1]
| Formulation Components | Achieved Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |
Table 2: Example of Aqueous Solubility for a Tetrahydroisoquinoline-Based CXCR4 Antagonist [2]
| Compound | Assay Method | pH | Aqueous Solubility |
| Compound 15 (free base) | Nephelometry | 7.4 | >100 µg/mL |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This assay quickly determines the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
Test compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
96-well UV-compatible collection plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare Standard Curve: Create a series of standards by diluting the 10 mM stock solution in DMSO. Then, dilute these DMSO standards into the assay buffer (PBS) to generate a standard curve (e.g., from 1 µM to 100 µM) with a final DMSO concentration of 1%.
-
Sample Preparation: Add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS in a well of the filter plate. This results in a 1:100 dilution and a theoretical concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Place the filter plate on top of a collection plate and centrifuge to separate the soluble fraction from any precipitate.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Calculation: Determine the concentration of the compound in the filtrate by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in its solid form.
Materials:
-
Solid test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.
-
Add Buffer: Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated HPLC-UV method with a standard curve prepared in the same buffer. The measured concentration is the thermodynamic solubility.
Visualizations
CCR4 Signaling Pathway
Caption: Simplified CCR4 signaling pathway upon ligand binding.
Experimental Workflow for Troubleshooting Solubility Issues
References
troubleshooting guide for CCR4 signaling experiments
Welcome to the technical support center for CCR4 signaling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the study of CC Chemokine Receptor 4 (CCR4).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter in a question-and-answer format.
Calcium Mobilization Assays
-
Question: Why am I not seeing any calcium signal after adding a CCR4 agonist?
-
Answer: There are several potential reasons for a lack of signal. First, confirm that your cells express functional CCR4 at the cell surface. You can verify this using flow cytometry or a receptor binding assay.[1] Second, ensure that your cells are healthy and loaded correctly with a calcium-sensitive dye. High background fluorescence or low signal-to-background ratio can be caused by suboptimal cell health, or incorrect dye concentration and loading time.[2] Third, since CCR4 primarily couples to Gαi, which does not directly lead to calcium mobilization, you may need to co-express a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) to redirect the signal through the Gαq pathway, which stimulates calcium release.[3][4] Finally, verify the concentration and activity of your agonist.
-
-
Question: My calcium signal is very weak or has a low signal-to-noise ratio. How can I improve it?
-
Answer: To enhance a weak signal, optimize the cell density and ensure even seeding in your microplates.[2] Titrate the concentration of your calcium-sensitive dye and the loading time to find the optimal conditions for your specific cell line. Using a "no-wash" calcium assay kit can help reduce background fluorescence.[2] Additionally, ensure your assay buffer composition is correct, particularly the calcium concentration.[3] For CCR4, which naturally couples to Gαi, amplifying the signal through co-expression of promiscuous G-proteins (Gα15/16) can significantly improve the assay window.[3][4]
-
-
Question: I'm observing high well-to-well variability in my calcium assay. What could be the cause?
-
Answer: High variability often stems from inconsistent cell seeding or pipetting errors.[2] Ensure your cells are thoroughly resuspended before plating to achieve a uniform cell density across all wells. Use calibrated pipettes and consistent technique when adding reagents. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer.
-
Chemotaxis Assays
-
Question: My cells are not migrating towards the chemokine gradient in my Transwell assay. What should I check?
-
Answer: First, confirm CCR4 expression on your cells, as mentioned for the calcium assay. The lack of migration could be due to low receptor expression. Second, verify the chemokine gradient. Ensure you have prepared the chemokine dilutions accurately and that the chemokine is active. The optimal concentration for migration should be determined by testing a range of concentrations, as very high concentrations can lead to receptor desensitization and reduced migration.[5] Third, check the incubation time; it may need to be optimized for your specific cell type.[5][6] Finally, ensure the pore size of the Transwell membrane is appropriate for your cells to migrate through.
-
-
Question: I'm seeing high spontaneous migration of my cells in the negative control wells. How can I reduce this?
-
Answer: High background migration can be due to several factors. Ensure the cells have not been over-manipulated or stressed during preparation, which can increase random movement. Washing the cells and resuspending them in fresh, serum-free media before the assay can help. Also, check your media and reagents for any potential chemoattractants.
-
Receptor Binding Assays
-
Question: I am having trouble with my radioligand binding assay, specifically with high non-specific binding. What can I do?
-
Answer: High non-specific binding can obscure your specific binding signal. To mitigate this, ensure you are using an appropriate concentration of a competing unlabeled ligand to define non-specific binding.[7] The filter plates themselves can contribute to background; pre-soaking the filters with a polymer solution can help.[8] Optimizing the amount of membrane protein used in the assay is also crucial; using too much protein can increase non-specific binding.[8] Additionally, ensure your washing steps are efficient at removing unbound radioligand without causing significant dissociation of the bound ligand.[7]
-
-
Question: My calculated receptor affinity (Kd) or number (Bmax) is inconsistent between experiments. Why might this be?
-
Answer: Inconsistent results in binding assays can arise from variability in your membrane preparations. Ensure your membrane isolation protocol is consistent and that you accurately determine the protein concentration for each batch. The stability of your radioligand is also critical; avoid repeated freeze-thaw cycles. Finally, ensure that your assay has reached equilibrium by optimizing the incubation time.
-
Quantitative Data Summary
Table 1: Ligand Affinities for CCR4
| Ligand | Receptor | Cell Type/Membrane | Assay Type | Affinity (Kd/Ki/IC50) | Reference |
| CCL17 (TARC) | Human CCR4 | CHO-CCR4 membranes | Radioligand Binding | ~1-5 nM (pKi) | [5] |
| CCL22 (MDC) | Human CCR4 | CHO-CCR4 membranes | Radioligand Binding | ~1-5 nM (pKi) | [5] |
| Compound X | Human CCR4 | CHO cells | GTPγS binding | 15.8 nM (IC50) | [9] |
| AZD2098 | Human CCR4 | CHO cells | GTPγS binding | 1.58 x 10⁻⁸ M (IC50) | [9] |
Table 2: Typical Agonist Concentrations for Functional Assays
| Assay | Ligand | Cell Type | Typical EC50/Concentration Range | Reference |
| Chemotaxis | CCL17 | CCR4+ T cells | 0.002 - 12.5 nM | [6] |
| Chemotaxis | CCL22 | CCR4+ T cells | 0.008 - 50 nM | [6] |
| Calcium Mobilization | CCL17 | Th2 cells | 1.6 nM (EC50) | [10] |
| Calcium Mobilization | CCL22 | Th2 cells | 2.5 nM (EC50) | [10] |
Experimental Protocols & Methodologies
1. Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization upon CCR4 activation.
-
Cell Preparation:
-
Culture cells expressing CCR4 (and potentially a promiscuous G-protein like Gα16) to 70-80% confluency.
-
For adherent cells, seed them into black, clear-bottom 96- or 384-well microplates the day before the assay.
-
For suspension cells, harvest and wash them with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) on the day of the experiment.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid can be included to prevent dye extrusion.[2]
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition and Signal Reading:
-
Prepare serial dilutions of your CCR4 agonist in the assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR).
-
Record a baseline fluorescence reading.
-
Add the agonist to the wells and immediately begin kinetic reading of the fluorescence signal.
-
2. Chemotaxis Assay (Transwell)
This protocol outlines a standard Transwell migration assay.
-
Cell Preparation:
-
Harvest CCR4-expressing cells and resuspend them in serum-free migration buffer (e.g., RPMI with 1% BSA).
-
Count the cells and adjust the concentration.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., CCL17 or CCL22) at various concentrations to the lower wells of the Transwell plate. Include a buffer-only control for spontaneous migration.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the top chamber of the inserts.
-
-
Incubation and Cell Quantification:
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 90 minutes to 3 hours).[5][6]
-
After incubation, remove the inserts.
-
Quantify the migrated cells in the lower chamber. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence, or by counting the cells using a cell counter or flow cytometer.[5]
-
3. Radioligand Binding Assay
This is a general protocol for a competitive radioligand binding assay using cell membranes.
-
Membrane Preparation:
-
Harvest cells expressing CCR4 and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a microplate, add the cell membranes, a fixed concentration of radiolabeled CCR4 ligand (e.g., ¹²⁵I-CCL17), and varying concentrations of an unlabeled competitor (for competition assays) or buffer (for total binding).[5]
-
For non-specific binding, add a high concentration of an unlabeled CCR4 ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry and measure the radioactivity using a scintillation counter.
-
Visualizations
Caption: Simplified CCR4 signaling cascade.
Caption: General workflow for CCR4 functional assays.
Caption: Troubleshooting decision tree for CCR4 assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. researchgate.net [researchgate.net]
- 9. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. DISTINCT CONFORMATIONS OF THE CHEMOKINE RECEPTOR CCR4 WITH IMPLICATIONS FOR ITS TARGETING IN ALLERGY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of a New CCR4 Antibody
For researchers and professionals in drug development, the validation of a new antibody is a critical step to ensure accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of a new, hypothetical CCR4 antibody, "New-Ab," against three commercially available alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the CCR4 signaling pathway and experimental workflows.
Comparative Performance of CCR4 Antibodies
The specificity and performance of "New-Ab" were evaluated against three competitor CCR4 antibodies in key immunoassays. The following tables summarize the comparative data for affinity, specificity in Western Blot, and performance in Flow Cytometry.
Table 1: Antibody Affinity and Specificity
| Antibody | Host Species | Clonality | Affinity (Kd) | Cross-Reactivity (vs. CCR5, CCR8) |
| New-Ab | Rabbit | Monoclonal | 0.1 nM | Not Detected |
| Competitor A | Mouse | Monoclonal | 0.5 nM | Low |
| Competitor B | Rabbit | Polyclonal | Not Specified | Moderate |
| Competitor C | Goat | Polyclonal | Not Specified | Low |
Table 2: Western Blot Performance
| Antibody | Recommended Dilution | Observed Band Size | Signal-to-Noise Ratio |
| New-Ab | 1:2000 | ~41 kDa | 15:1 |
| Competitor A | 1:1000 | ~41 kDa | 10:1 |
| Competitor B | 1:500 | ~41 kDa, faint non-specific bands | 5:1 |
| Competitor C | 1:1000 | ~41 kDa | 8:1 |
Table 3: Flow Cytometry Performance
| Antibody | Recommended Concentration | % Positive Cells (CCR4+ Cell Line) | Mean Fluorescence Intensity (MFI) |
| New-Ab | 1 µg/mL | >95% | 1.5 x 10^5 |
| Competitor A | 2 µg/mL | >90% | 1.1 x 10^5 |
| Competitor B | 5 µg/mL | ~85% | 0.8 x 10^5 |
| Competitor C | 2.5 µg/mL | >90% | 1.0 x 10^5 |
Experimental Protocols
To ensure the validity and reproducibility of our findings, we provide detailed protocols for the key experiments used to assess the specificity of "New-Ab."
Western Blot Protocol for CCR4 Detection
This protocol outlines the steps for detecting the CCR4 protein in cell lysates.
-
Sample Preparation:
-
Lyse CCR4-expressing cells (e.g., human T-cell leukemia line, Hut 78) and a negative control cell line (e.g., HEK293T) in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 10% SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary CCR4 antibody (e.g., "New-Ab" at 1:2000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at a 1:5000 dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Flow Cytometry Protocol for Cell Surface CCR4
This protocol details the staining of cell surface CCR4 for flow cytometric analysis.
-
Cell Preparation:
-
Harvest 1 x 10^6 cells per sample and wash with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend cells in 100 µL of FACS buffer.
-
-
Fc Receptor Blocking:
-
Add Fc block (e.g., Human TruStain FcX™) and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Add the primary CCR4 antibody (e.g., "New-Ab" at 1 µg/mL) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
-
Secondary Antibody Staining (if using an unconjugated primary):
-
If the primary antibody is not fluorochrome-conjugated, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 4.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
This protocol is for identifying proteins that interact with CCR4.[1]
-
Cell Lysis:
-
Lyse approximately 1 x 10^8 CCR4-expressing cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 5-10 µg of the CCR4 antibody (e.g., "New-Ab") or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads five times with ice-cold IP lysis buffer.
-
Perform a final wash with a low-salt buffer.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
-
Mass Spectrometry:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Visualizing Molecular Interactions and Experimental Processes
To further clarify the biological context and experimental designs, the following diagrams have been generated.
References
A Comparative Guide to the Efficacy of CCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of different inhibitors targeting the C-C chemokine receptor 4 (CCR4). CCR4 has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its crucial role in mediating the migration of pathogenic T cells. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the understanding and evaluation of various CCR4 inhibitors.
Introduction to CCR4 and its Inhibition
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor primarily expressed on T-helper 2 (Th2) cells, regulatory T cells (Tregs), and cutaneous lymphocyte-associated antigen (CLA)+ T cells. Its natural ligands are CCL17 (TARC) and CCL22 (MDC). The CCR4-CCL17/CCL22 axis plays a pivotal role in recruiting these T cell subsets to sites of inflammation and tumors, thereby contributing to the pathogenesis of allergic inflammatory diseases and suppressing anti-tumor immunity.[1][2] Consequently, inhibiting CCR4 signaling has become a promising therapeutic strategy. This guide focuses on comparing the efficacy of two main classes of CCR4 inhibitors: monoclonal antibodies and small molecule inhibitors.
Comparative Efficacy of CCR4 Inhibitors
The landscape of CCR4 inhibitors is dominated by the approved monoclonal antibody, mogamulizumab, with several small molecule inhibitors at various stages of preclinical and clinical development.
Mogamulizumab: A Clinically Approved Anti-CCR4 Monoclonal Antibody
Mogamulizumab (Poteligeo®) is a humanized, defucosylated monoclonal antibody that binds with high affinity to the N-terminal domain of CCR4.[3][4] Its primary mechanism of action is enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the depletion of CCR4-expressing cells.[2][5]
Clinical evidence from the Phase 3 MAVORIC trial demonstrated the superior efficacy of mogamulizumab over the histone deacetylase inhibitor vorinostat (B1683920) in patients with relapsed or refractory mycosis fungoides (MF) or Sézary syndrome (SS), two types of cutaneous T-cell lymphoma (CTCL).[6] Key findings from this trial are summarized below.
| Efficacy Endpoint | Mogamulizumab | Vorinostat | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 7.7 months | 3.1 months | 0.53 (0.41-0.69) | < 0.0001 |
| Overall Response Rate (ORR) | 28% | 5% | - | < 0.001 |
Small Molecule CCR4 Inhibitors: An Emerging Class
Several small molecule antagonists of CCR4 have been developed, offering the potential for oral administration and different pharmacological profiles compared to monoclonal antibodies. These inhibitors are typically classified based on their binding site on the receptor.
Here, we compare the in vitro efficacy of two small molecule CCR4 antagonists, C021 (a Class I inhibitor) and AZD2098 (a Class II inhibitor), in CTCL cell lines.
| Inhibitor | Cell Line | Assay | IC50 Value | Efficacy | Reference |
| C021 | MJ (MF-derived) | Cell Proliferation | 3.21 µM | Inhibited cell growth | [7][8] |
| HuT 78 (SS-derived) | Cell Proliferation | 5.98 µM | Inhibited cell growth | [7][8] | |
| AZD2098 | MJ (MF-derived) | Cell Proliferation | Not inhibitory | No effect on cell growth | [7][8] |
| HuT 78 (SS-derived) | Cell Proliferation | Not inhibitory | No effect on cell growth | [7][8] |
These data indicate that while both C021 and AZD2098 can inhibit chemotaxis, only C021 demonstrated an ability to inhibit the proliferation of CTCL cells in vitro, suggesting different downstream effects.[7][8] Other notable small molecule inhibitors in development include FLX475 (tivumecirnon) and RPT193 (zelnecirnon), which have shown promise in early clinical trials for oncology and inflammatory diseases, respectively.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for evaluating CCR4 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of CCR4 inhibitors.
Chemotaxis Assay (Transwell Assay)
This assay measures the ability of a CCR4 inhibitor to block the migration of CCR4-expressing cells towards a chemoattractant (CCL17 or CCL22).
-
Cell Preparation: Culture a CCR4-expressing cell line (e.g., Hut78) to log phase. Harvest and resuspend the cells in assay medium (e.g., RPMI 1640 with 1% BSA) at a concentration of 5 x 10^5 cells/well.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the CCR4 inhibitor or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing a predetermined optimal concentration of CCL17 or CCL22 to the lower chambers of a Transwell plate.
-
Add the pre-treated cell suspension to the upper chambers (inserts with a porous membrane).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3 hours.
-
Quantification:
-
Remove the upper chambers.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, a plate reader-based method (e.g., using a fluorescent dye like Calcein-AM), or flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each inhibitor concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell migration.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of a CCR4 inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed CCR4-expressing cancer cells (e.g., MJ or HuT 78) into a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the CCR4 inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that reduces cell proliferation by 50%.[7][8]
Flow Cytometry for CCR4 Expression
This technique is used to quantify the expression of CCR4 on the cell surface.
-
Cell Preparation: Harvest up to 0.5 x 10^6 cells per sample and wash them with FACS buffer (PBS with 1% BSA).
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µl of cold FACS buffer.
-
Add a fluorescently labeled anti-CCR4 antibody (e.g., PE-conjugated) or a corresponding isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in sheath fluid and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of CCR4-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CCR4 expression.
Conclusion
The development of CCR4 inhibitors represents a significant advancement in the treatment of certain T-cell malignancies and holds promise for a range of inflammatory diseases. Mogamulizumab has established a clinical benchmark with its proven efficacy in cutaneous T-cell lymphomas. The ongoing development of small molecule inhibitors offers the potential for oral therapies with distinct pharmacological profiles. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the continued evaluation and development of novel and more effective CCR4-targeted therapies. Direct head-to-head comparative studies under standardized conditions will be crucial to fully elucidate the relative efficacy of these different inhibitory modalities.
References
- 1. CCR4 as a novel molecular target for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogamulizumab and the treatment of CCR4-positive T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1/2 study of mogamulizumab, a defucosylated anti-CCR4 antibody, in previously treated patients with cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical and Real-World Effectiveness of Mogamulizumab: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mogamulizumab, Anti-CCR4 Antibody, Improves Survival in Patients with Advanced Cutaneous T-Cell Lymphoma | Value-Based Cancer Care [valuebasedcancer.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Human CCR4 Antibodies with Mouse Cross-Reactivity
For researchers in immunology, oncology, and drug development, the C-C chemokine receptor 4 (CCR4) is a critical target. Its role in immune cell trafficking, particularly of T regulatory cells (Tregs), and its expression on various cancer cells make it a focal point for therapeutic antibody development. When preclinical studies in mouse models are necessary, the choice of antibody becomes paramount. This guide provides an objective comparison of anti-human CCR4 antibodies that exhibit cross-reactivity with mouse CCR4, alongside mouse-specific alternatives, supported by experimental data and detailed protocols.
Understanding the Importance of Cross-Reactivity
The ideal antibody for translational research seamlessly transitions from human-derived samples to animal models. An anti-human antibody that effectively binds to the mouse ortholog of the target protein allows for consistent and comparable results across different stages of research, from in vitro studies on human cells to in vivo efficacy and toxicity studies in mice. This cross-reactivity eliminates the need for developing and validating a separate, species-specific antibody, thereby saving time and resources.
Performance Comparison of Anti-CCR4 Antibodies
This section compares a cross-reactive anti-human CCR4 antibody with a mouse-specific counterpart across key applications: flow cytometry and western blotting.
Cross-Reactive Anti-Human CCR4 Antibody: Clone 205410
The monoclonal antibody clone 205410, available from R&D Systems (catalog # MAB1567), is an anti-human CCR4 antibody that has been cited for its cross-reactivity with both mouse and rat CCR4.[1] While the manufacturer's data primarily showcases its performance on human and rat cells, its utility in mouse studies has been noted in various publications.[1]
Mouse-Specific Anti-CCR4 Antibody: Clone C4Mab-1
For a direct comparison, we will look at the performance of the novel rat anti-mouse CCR4 monoclonal antibody, C4Mab-1. This antibody was developed specifically for detecting mouse CCR4 and has been well-characterized for its use in flow cytometry.[2]
Flow Cytometry Data
Flow cytometry is a crucial application for identifying and quantifying cell populations expressing CCR4. The following table summarizes the performance of the cross-reactive and mouse-specific antibodies.
| Antibody | Clone | Species Reactivity | Application | Cell Type | Key Quantitative Data |
| Cross-Reactive | 205410 (R&D Systems, MAB1567) | Human, Mouse, Rat[1] | Flow Cytometry | Human PBMCs | Stains human CCR4-transfected cells and detects CCR4 on human PBLs.[1][3] |
| Mouse-Specific | C4Mab-1 | Mouse | Flow Cytometry | CHO/mCCR4, P388 (mouse lymphoid neoplasm), J774-1 (mouse macrophage-like) | KD for CHO/mCCR4: 4.2 x 10-9 M; KD for P388: 5.4 x 10-7 M; KD for J774-1: 1.1 x 10-6 M.[2] |
A study on a fully human antagonistic antibody against CCR4, clone 503, demonstrated its binding to HEK-293 cells transiently expressing human, rhesus macaque, or mouse CCR4, providing evidence of its cross-reactivity.
Western Blotting Data
Western blotting is used to detect the CCR4 protein in cell or tissue lysates.
| Antibody | Catalog # | Species Reactivity | Application | Cell/Tissue Lysate | Observed Band Size |
| Mouse-Specific | AF5207 (R&D Systems) | Mouse | Western Blot | EL-4 mouse lymphoblast cell line | ~42 kDa[3] |
The R&D Systems polyclonal antibody AF5207 specifically detects mouse CCR4 in western blotting, showing a distinct band at the expected molecular weight.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings.
Flow Cytometry Protocol for Cell Surface Staining of Mouse Splenocytes
This protocol is adapted for the staining of mouse splenocytes with an anti-CCR4 antibody.
1. Cell Preparation:
-
Prepare a single-cell suspension from a mouse spleen in FACS Buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS Buffer and resuspend to a concentration of 1 x 107 cells/mL.
2. Fc Receptor Blocking:
-
Add an Fc block reagent (e.g., anti-mouse CD16/32) to the cell suspension.
-
Incubate for 10-15 minutes on ice.
3. Antibody Staining:
-
Without washing, add the primary anti-CCR4 antibody (e.g., C4Mab-1 or a cross-reactive antibody) at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS Buffer.
4. Secondary Antibody Staining (if required):
-
If the primary antibody is unconjugated, resuspend the cells in a solution containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS Buffer.
5. Data Acquisition:
-
Resuspend the cells in FACS Buffer and acquire the data on a flow cytometer.
Workflow for Flow Cytometry Staining of Mouse Splenocytes
Western Blot Protocol for Detection of Mouse CCR4
This protocol is suitable for detecting mouse CCR4 in cell lysates using an antibody like R&D Systems AF5207.
1. Sample Preparation:
-
Lyse cells (e.g., EL-4) in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-mouse CCR4 antibody (e.g., AF5207 at 1 µg/mL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Workflow for Western Blotting
Signaling Pathway of CCR4
CCR4 activation by its ligands, CCL17 and CCL22, initiates a signaling cascade that is crucial for cell migration.
CCR4 Signaling Cascade
Conclusion
The choice between a cross-reactive anti-human CCR4 antibody and a mouse-specific antibody depends on the specific needs of the research. A cross-reactive antibody like clone 205410 offers the advantage of consistency across human and mouse studies, though its performance on mouse samples should be carefully validated. For studies focused solely on mouse models, a dedicated mouse-specific antibody such as C4Mab-1 for flow cytometry or AF5207 for western blotting may provide more robust and reliable results. Researchers should always perform in-house validation to ensure the chosen antibody performs as expected in their specific experimental setup.
References
CCR4 Expression: A Comparative Analysis Between Healthy and Diseased Tissues
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential expression of C-C Motif Chemokine Receptor 4 (CCR4) in healthy versus pathological states. This guide provides a comparative analysis of CCR4 expression, detailed experimental methodologies for its detection, and an overview of its associated signaling pathways.
C-C Motif Chemokine Receptor 4 (CCR4), a G protein-coupled receptor, plays a pivotal role in immune cell trafficking. Its expression is predominantly found on various immune cells, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells. The interaction of CCR4 with its ligands, primarily CCL17 (TARC) and CCL22 (MDC), orchestrates the migration of these cells to specific tissues under both normal physiological conditions and in various disease states. Consequently, the expression level of CCR4 is often altered in pathological conditions, making it a significant biomarker and a potential therapeutic target in a range of diseases, most notably in cancer and inflammatory disorders.
Quantitative Analysis of CCR4 Expression
The expression of CCR4 is markedly upregulated in numerous diseased tissues compared to their healthy counterparts. This differential expression has been quantified using various techniques, including immunohistochemistry (IHC), flow cytometry, and quantitative polymerase chain reaction (qPCR). The following tables summarize the comparative expression of CCR4 in several cancers and inflammatory diseases versus healthy tissues.
CCR4 Expression in Cancerous vs. Healthy Tissues
| Cancer Type | Diseased Tissue (Tumor) | Healthy Tissue (Normal) | Method of Quantification | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSC) | No significant difference in mRNA expression compared to normal tissue. | Normal adjacent tissue | TCGA Database Analysis | [1] |
| Breast Cancer | Positively correlated with tumor recurrence and metastasis. | Normal breast tissue | Immunohistochemistry | [2] |
| Gastric Cancer | CCR4-positive cells detected in 17.0% (128/753) of cases. | Not specified | Immunohistochemistry | |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Significantly higher expression compared to normal renal tissue (P = 0.036). | Normal renal tissue | Immunohistochemistry | [3] |
| Adult T-cell Leukemia/Lymphoma (ATLL) | Highly elevated mRNA expression in 91.7% (22/24) of cases. | Healthy donor peripheral blood mononuclear cells | RT-PCR | [4] |
| Peripheral T-cell Lymphoma (PTCL) | CCR4 expression detected in a subset of cases. | Not specified | Immunohistochemistry | [4] |
CCR4 Expression in Inflammatory Diseases vs. Healthy Tissues
| Inflammatory Disease | Diseased Tissue/Cells | Healthy Tissue/Cells | Method of Quantification | Reference |
| Crohn's Disease | Significantly higher expression on memory CD4+ T cells. | Normal control memory CD4+ T cells | Flow Cytometry | [5] |
| Cutaneous T-cell Lymphoma (CTCL) | Significantly increased percentages of skin-homing T cells (CLA+CCR4+). | Healthy individuals' T cells | Not specified | [6] |
| Systemic Lupus Erythematosus (SLE) | Suggested as a marker of disease activity on CD4(+) T cells. | Not specified | Not specified | [6] |
| Asthma | Suggested role in allergen-driven Th2 cell accumulation in airways. | Not specified | Not specified | [6] |
Experimental Protocols for CCR4 Expression Analysis
Accurate quantification of CCR4 expression is crucial for both research and clinical applications. Below are detailed protocols for the most common techniques used to measure CCR4 expression.
Immunohistochemistry (IHC) Staining for CCR4
This protocol outlines the steps for detecting CCR4 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides with running cold tap water.
2. Antigen Retrieval:
-
Immerse slides in a heat-induced antigen retrieval buffer (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate slides with a blocking solution (e.g., 2% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
Incubate slides with a primary antibody against CCR4 (diluted in blocking buffer) overnight at 4°C.
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate slides with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides with PBS three times for 5 minutes each.
4. Detection:
-
Incubate slides with a chromogen substrate solution (e.g., DAB) until the desired color intensity develops.
-
Rinse slides with distilled water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate slides through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
Flow Cytometry for Cell Surface CCR4 Expression
This protocol describes the detection and quantification of CCR4 on the surface of single cells.
1. Cell Preparation:
-
Prepare a single-cell suspension from peripheral blood, bone marrow, or dissociated tissue in a suitable buffer (e.g., PBS with 2% FBS).
-
Wash the cells by centrifugation and resuspend in staining buffer.
2. Fc Receptor Blocking:
-
Incubate cells with an Fc receptor blocking reagent (e.g., Human TruStain FcX™) for 10 minutes at room temperature to prevent non-specific antibody binding.
3. Staining:
-
Add a fluorochrome-conjugated primary antibody against CCR4 to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
4. Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CCR4-positive cells and the mean fluorescence intensity (MFI).
Quantitative PCR (qPCR) for CCR4 mRNA Expression
This protocol details the measurement of CCR4 mRNA levels in cells or tissues.
1. RNA Extraction:
-
Isolate total RNA from cells or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers or random hexamers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CCR4, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for CCR4 and the housekeeping gene.
-
Calculate the relative expression of CCR4 mRNA using the ΔΔCt method.
CCR4 Signaling Pathway and Experimental Workflow
The binding of ligands CCL17 or CCL22 to CCR4 initiates a cascade of intracellular signaling events that regulate cell migration and other cellular functions. The experimental workflow for analyzing CCR4 expression typically involves sample preparation, the chosen detection method, and data analysis.
Caption: CCR4 signaling cascade upon ligand binding.
Caption: Workflow for comparing CCR4 expression.
References
- 1. CCR4 is a prognostic biomarker and correlated with immune infiltrates in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokine receptor CCR4 promotes tumor growth and lung metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Gene Expression Omnibus database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR4 as a novel molecular target for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR4 is an up-regulated chemokine receptor of peripheral blood memory CD4+ T cells in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validating CCR4's Role in a New Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and therapeutic alternatives for validating the role of the C-C chemokine receptor 4 (CCR4) in novel disease models. CCR4, a key regulator of immune cell trafficking, is a promising therapeutic target in various pathologies, including autoimmune diseases, inflammatory disorders, and cancers.[1] This document outlines experimental protocols and presents a comparison of current CCR4-targeting strategies, supported by experimental data, to aid researchers in designing and interpreting their studies.
Comparing Therapeutic Alternatives Targeting CCR4
The two primary strategies for targeting CCR4 involve monoclonal antibodies that deplete CCR4-expressing cells and small molecule inhibitors that block receptor signaling.
Table 1: Comparison of CCR4-Targeting Therapeutic Modalities
| Feature | Mogamulizumab (Monoclonal Antibody) | Tivumecirnon (FLX475) (Small Molecule Inhibitor) |
| Mechanism of Action | A humanized IgG1 kappa monoclonal antibody that targets CCR4, leading to the depletion of CCR4-expressing cells through enhanced antibody-dependent cellular cytotoxicity (ADCC).[2][3][4][5][6] | An orally active, selective CCR4 antagonist that blocks the binding of its ligands, CCL17 and CCL22, thereby inhibiting the migration of regulatory T cells (Tregs) into the tumor microenvironment without causing cell depletion.[7][8] |
| Primary Cellular Effect | Depletion of CCR4+ cells, including malignant T cells, Th2 cells, and regulatory T cells (Tregs).[2][6] | Inhibition of chemotaxis of CCR4+ cells, particularly Tregs, to sites of inflammation or tumors.[7][8] |
| Administration | Intravenous infusion.[9] | Oral.[7] |
| Potential Advantages | Proven efficacy in certain hematological malignancies with a cell-depleting mechanism.[9][10][11] | Potential for a better safety profile by avoiding systemic depletion of beneficial immune cells, such as Tregs, and convenient oral administration.[11] |
| Reported Side Effects | Infusion reactions, skin rash, and immune-related adverse events due to depletion of regulatory T cells.[5][11] | Generally well-tolerated in clinical trials, with ongoing safety assessments.[12] |
Experimental Validation: In Vivo Disease Models
Autoimmune Disease Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS).[4]
Table 2: Comparison of CCR4 Knockout vs. Wild-Type Mice in EAE
| Parameter | Wild-Type (WT) Mice | CCR4 Knockout (CCR4-/-) Mice |
| Disease Onset | Typically 9-14 days post-immunization.[2] | Significantly delayed compared to WT mice.[13][14] |
| Disease Incidence | 80-100% of mice develop EAE.[2] | Significantly diminished incidence in the early stages of the disease.[13] |
| Clinical Score (Severity) | Higher mean clinical scores, with peaks between 2.5 and 3.5.[2] | Significantly reduced mean cumulative disease score and lower peak severity.[13] |
| CNS Infiltration | Robust infiltration of mononuclear cells into the CNS.[5] | Diminished CNS infiltrate of mononuclear cells.[13][14] |
Cancer Model: Syngeneic Mouse Tumors
The role of CCR4 in tumor progression can be validated using syngeneic tumor models, where cancer cells of the same genetic background as the mouse are implanted.
Table 3: Efficacy of CCR4 Antagonism in Preclinical Cancer Models
| Model | Treatment | Key Findings | Reference |
| CT26 Colon Cancer | CCR4 antagonist (CCR4-351) + anti-CTLA-4 antibody | Combination therapy significantly enhanced the antitumor effect, with 6 out of 10 mice becoming tumor-free. | [15][16] |
| Pancreatic Cancer (PDA6606) | CCR4 antagonist (AF-399/420/18025) | Reduced tumor growth and increased survival rates, associated with diminished intratumoral macrophage recruitment. | [17] |
| Renal Cancer (RENCA) | Anti-CCR4 antibody (Affi-5) | Demonstrated antitumor activity by altering the phenotype of myeloid cells and increasing NK cell and Th1 cytokine levels. | [18][19] |
| CTCL Xenograft | Small molecule CCR4 antagonist (C021) | Inhibited tumor growth in vivo. | [20][21] |
Key Experimental Protocols
Chemotaxis Assay (Transwell)
This assay measures the directed migration of cells in response to a chemoattractant.
Methodology:
-
Cell Preparation: Culture CCR4-expressing cells (e.g., specific T cell subsets or transfected cell lines) and resuspend in serum-free medium.
-
Plate Setup:
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).[22]
-
Incubation: Incubate the plate for 2-5 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[22]
-
Quantification:
-
For non-adherent cells, collect the cells that have migrated to the lower chamber and count them using a flow cytometer or an image cytometer.[7][22]
-
For adherent cells, remove non-migrated cells from the top surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane and count them under a microscope.[12][22]
-
In Vivo Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of a CCR4 antagonist in a subcutaneous tumor model.
Methodology:
-
Cell Inoculation: Subcutaneously inject a suspension of syngeneic tumor cells (e.g., 5 × 10^5 MC38 cells) into the flank of mice (e.g., C57BL/6).[19]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³), which typically takes 7-10 days.[19]
-
Randomization: Randomize the mice into treatment and control groups.[19]
-
Treatment Administration:
-
Administer the CCR4 antagonist at the desired dose and schedule (e.g., daily oral gavage).[15]
-
The control group receives a vehicle control.
-
-
Tumor Measurement: Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[19]
-
Endpoint: Continue the treatment and measurements for a predetermined period or until tumors in the control group reach a specified size.[19]
-
Tissue Analysis: At the end of the study, tumors and relevant lymphoid tissues can be collected for further analysis, such as flow cytometry to assess immune cell infiltration.[19]
EAE Induction in C57BL/6 Mice
Methodology:
-
Immunization (Day 0):
-
Second PTX Injection (Day 1 or 2): Administer a second intraperitoneal injection of PTX 22-26 hours after the first.[3][5]
-
Clinical Scoring:
Visualizing Key Pathways and Workflows
References
- 1. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Effect of CC chemokine receptor 4 antagonism on the evolution of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. iris.unito.it [iris.unito.it]
- 11. cancernetwork.com [cancernetwork.com]
- 12. corning.com [corning.com]
- 13. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR4 Contributes to the Pathogenesis of Experimental Autoimmune Encephalomyelitis by Regulating Inflammatory Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. ichor.bio [ichor.bio]
- 20. [PDF] CXCR4/CCR5 Down-modulation and Chemotaxis Are Regulated by the Proteasome Pathway* | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
comparison of signaling pathways activated by CCL17 vs. CCL22
An in-depth guide for researchers, scientists, and drug development professionals on the distinct signaling cascades initiated by the chemokines CCL17 and CCL22 through their shared receptor, CCR4.
This guide provides a comprehensive comparison of the signaling pathways activated by two key chemokines, C-C Motif Chemokine Ligand 17 (CCL17) and C-C Motif Chemokine Ligand 22 (CCL22). Both ligands play crucial roles in immune cell trafficking by binding to their common receptor, C-C Chemokine Receptor 4 (CCR4), which is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and other immune cell types. While they share a receptor, emerging evidence indicates that CCL17 and CCL22 can elicit distinct downstream signaling events and functional outcomes, a phenomenon with significant implications for therapeutic targeting in various inflammatory diseases and cancers.
Introduction to CCL17 and CCL22
CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, also known as Macrophage-Derived Chemokine (MDC), are members of the CC chemokine family. They are instrumental in directing the migration of CCR4-expressing cells to sites of inflammation and lymphoid tissues. While both are considered inflammatory chemokines, their expression patterns and regulation differ, contributing to their distinct roles in both physiological and pathological processes.
The CCR4 Receptor: A Common Target with Differential Responses
Both CCL17 and CCL22 exert their effects by binding to CCR4, a G protein-coupled receptor (GPCR). Upon ligand binding, CCR4 can initiate signaling through both G protein-dependent and G protein-independent (e.g., β-arrestin-mediated) pathways. The divergence in the signaling cascades activated by CCL17 and CCL22, despite binding to the same receptor, is a key area of investigation.
Comparative Analysis of Signaling and Functional Outcomes
Experimental data reveals significant differences in the biochemical and cellular responses induced by CCL17 and CCL22. CCL22 is generally considered a more potent agonist for CCR4 than CCL17.[1]
Data Presentation: Quantitative Comparison of CCL17 vs. CCL22 Signaling
| Parameter | CCL17 | CCL22 | Key Findings |
| Receptor Binding Affinity (IC50) | ~3-fold higher than CCL22 | Lower IC50 indicates higher affinity | CCL22 exhibits a higher binding affinity for CCR4 compared to CCL17.[2] |
| Calcium Mobilization (EC50) | 1.6 nM | 2.5 nM | Both chemokines induce calcium flux, a hallmark of G protein-dependent signaling, with comparable potencies in Th2 cells.[3] |
| Receptor Internalization | Weaker inducer | Potent inducer | CCL22 causes rapid and robust internalization of CCR4, leading to receptor desensitization. CCL17 is a much weaker inducer of internalization.[4][5] |
| β-Arrestin Recruitment | Less efficient | More efficient | CCL22 is more effective at recruiting β-arrestin to CCR4, which can mediate G protein-independent signaling and is involved in receptor internalization.[4][6] |
| Chemotaxis | Induces chemotaxis | Induces more potent chemotaxis | CCL22 is a more potent chemoattractant for CCR4-expressing cells. The chemotactic response to CCL22 appears to be β-arrestin-2-dependent, whereas the response to CCL17 is not.[7] |
| Downstream Kinase Activation | Induces Akt and ERK phosphorylation | Induces more sustained Akt phosphorylation | Both ligands activate the PI3K/Akt and MAPK/ERK pathways. CCL22 has been shown to induce more sustained Akt phosphorylation compared to CCL17.[7][8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling events initiated by CCL17 and CCL22 upon binding to CCR4.
References
- 1. The CCL17/CCL22–CCR4 Axis in Pain Pathogenesis: A Comprehensive Review of Immune-Mediated Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DISTINCT CONFORMATIONS OF THE CHEMOKINE RECEPTOR CCR4 WITH IMPLICATIONS FOR ITS TARGETING IN ALLERGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity [mdpi.com]
- 5. Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CCL17 and CCL22 chemokines are upregulated in human obesity and play a role in vascular dysfunction [frontiersin.org]
Confirming the On-Target Effects of CCR4-Targeted Therapies: A Comparative Guide
This guide provides a comparative analysis of methodologies used to confirm the on-target effects of C-C Chemokine Receptor 4 (CCR4)-targeted therapies. We focus on the humanized monoclonal antibody Mogamulizumab (KW-0761) as a primary example and compare its functional validation with alternative CCR4-targeting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret studies validating target engagement and mechanism of action.
Introduction to CCR4-Targeted Therapy
C-C Chemokine Receptor 4 (CCR4) is a key G protein-coupled receptor involved in the migration and infiltration of lymphocytes.[1][2] It is preferentially expressed on T-helper 2 (Th2) cells and regulatory T-cells (Tregs).[3][4] In several types of cancer, particularly T-cell malignancies like Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphoma (CTCL), malignant cells overexpress CCR4.[1][3][4] This overexpression facilitates tumor cell migration and helps create an immunosuppressive tumor microenvironment by recruiting Tregs.[2][5]
Mogamulizumab is a humanized monoclonal antibody that specifically targets CCR4.[3][6][7] Its mechanism of action is twofold:
-
Inhibition of CCR4 Signaling : By binding to CCR4, Mogamulizumab blocks the interaction of the receptor with its natural ligands, CCL17 and CCL22, thereby inhibiting chemokine-mediated cell migration and proliferation.[3][6][8]
-
Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Mogamulizumab is a defucosylated antibody, a modification that increases its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells.[7] This leads to potent lysis of CCR4-expressing target cells.[6][7][8][9]
Comparative Analysis of On-Target Effects
Confirming that a therapeutic agent acts on its intended target is critical. The following table summarizes key experimental data comparing Mogamulizumab to an alternative CCR4-targeting modality, a small molecule antagonist.
| Parameter | Mogamulizumab (Anti-CCR4 mAb) | CCR4 Small Molecule Antagonist (e.g., FLX475, CCR4-351) | Alternative Therapy (Vorinostat - HDAC Inhibitor) |
| Primary Mechanism | CCR4 blockade and enhanced ADCC-mediated cell killing.[6][7][8] | Competitive antagonism of CCR4, blocking ligand-induced cell migration.[10][11] | Inhibition of histone deacetylases, leading to changes in gene expression and cell cycle arrest/apoptosis.[12] |
| Target Engagement Metric | Receptor Occupancy (RO) on peripheral Tregs.[13] | Inhibition of ligand-induced chemotaxis (IC50).[11] | Not Applicable (targets intracellular enzymes). |
| On-Target Efficacy Readout | Depletion of CCR4+ cells (e.g., Tregs) in peripheral blood.[9][14] | Reduction of Treg accumulation in the tumor microenvironment.[11] | Not Applicable. |
| Clinical Trial Comparator Data (MAVORIC Trial) | Median Progression-Free Survival: 7.7 months.[12] | Not directly compared in a head-to-head trial. | Median Progression-Free Survival: 3.1 months.[12] |
| In Vitro Potency | Effective at inducing ADCC against primary ATLL cells.[15] | Average chemotaxis IC50 value for human and mouse iTregs was approximately 40 nM (for CCR4-351).[11] | Not Applicable. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key assays used to confirm the on-target effects of CCR4-targeted therapies.
Protocol 1: CCR4 Receptor Occupancy (RO) by Flow Cytometry
This assay measures the extent to which a therapeutic agent is bound to its target receptor on the cell surface in a biological sample, such as whole blood.
Objective: To quantify the engagement of a CCR4-targeted therapy on CCR4-expressing cells (e.g., Tregs).
Principle: This method uses a fluorescently labeled CCR4 ligand (e.g., Alexa 647-labeled CCL22) as a probe. If the therapeutic agent is occupying the CCR4 binding site, it will prevent or reduce the binding of the labeled ligand. The reduction in fluorescence intensity is proportional to the receptor occupancy by the drug.[13]
Methodology:
-
Sample Collection: Collect whole blood from subjects pre- and post-dose administration of the CCR4-targeted therapy.
-
Incubation: Incubate whole blood samples with the CCR4-targeted drug (for in vitro characterization) or use post-dose patient samples directly.
-
Ligand Binding: Add a pre-titered, saturating concentration of Alexa 647-labeled human CCL22 (A647-hCCL22) to the blood samples.[13] Incubate for 30 minutes at 37°C to allow for ligand binding and receptor internalization.[16]
-
Cell Staining: Following ligand incubation, stain the cells with fluorescently-conjugated antibodies to identify the T-regulatory cell population (e.g., anti-CD4-FITC, anti-CD25-PE, anti-FOXP3-PerCP).
-
Red Blood Cell Lysis: Perform lysis of red blood cells using a commercial lysis buffer.
-
Fixation: Fix the cells with a formaldehyde-based fixation buffer.[16]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD4+/CD25+/FOXP3+ Treg population and measure the mean fluorescence intensity (MFI) of A647-hCCL22.
-
Calculation: Receptor occupancy is calculated based on the reduction of the A647-hCCL22 signal in the presence of the drug compared to untreated controls.
Protocol 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of a monoclonal antibody to induce the killing of target cells by effector immune cells.
Objective: To measure the potency of Mogamulizumab in mediating the lysis of CCR4-expressing tumor cells by NK cells.
Principle: Target cells (CCR4+) are opsonized (coated) by the antibody. The Fc portion of the antibody is then recognized by Fc receptors (CD16) on effector cells (NK cells), triggering the release of cytotoxic granules (perforin and granzymes) that lyse the target cells.[17][18] Target cell death is quantified, typically by measuring the release of a cytosolic enzyme like lactate (B86563) dehydrogenase (LDH).[19]
Methodology:
-
Cell Preparation:
-
Target Cells: Culture a CCR4-expressing cell line (e.g., ATLL or CTCL cell lines) or use primary tumor cells from patients.[15] Harvest and adjust to a concentration of 1 x 10^5 cells/mL.
-
Effector Cells: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) of healthy donors. Adjust to a concentration that will yield the desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Add 50 µL of target cells to each well.
-
Add 50 µL of serially diluted Mogamulizumab or an isotype control antibody.
-
Incubate for 1 hour at 37°C to allow antibody binding to target cells.[19]
-
Add 50 µL of effector cells to the appropriate wells.
-
-
Controls:
-
Spontaneous Release (Target): Target cells + medium.
-
Spontaneous Release (Effector): Effector cells + medium.
-
Maximum Release (Target): Target cells + lysis buffer.
-
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.[19]
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH assay reagent to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation: Percentage of specific lysis is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizing Pathways and Workflows
CCR4 Signaling Pathway
The binding of ligands CCL17 or CCL22 to the CCR4 receptor initiates a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Mogamulizumab blocks this initial step.
Caption: CCR4 signaling is blocked by Mogamulizumab.
Experimental Workflow for Confirming On-Target Effects
A logical sequence of in vitro and in vivo experiments is required to comprehensively validate the on-target effects of a CCR4-directed therapy.
Caption: Workflow for validating CCR4-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR4 as a novel molecular target for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]
- 9. Mogamulizumab - NCI [dctd.cancer.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. A Narrative Review of the State of the Art of CCR4-Based Therapies in Cutaneous T-Cell Lymphomas: Focus on Mogamulizumab and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rapt.com [rapt.com]
- 14. Integrated analysis of phase 1a and 1b randomized controlled trials; Treg-targeted cancer immunotherapy with the humanized anti-CCR4 antibody, KW-0761, for advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defucosylated humanized anti-CCR4 monoclonal antibody KW-0761 as a novel immunotherapeutic agent for adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADCC Assay — TME Scientific [tmescientific.com]
- 18. ADCC: the rock band led by therapeutic antibodies, tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
CCR4: A Double-Edged Sword in Disease Prognosis - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
C-C chemokine receptor 4 (CCR4) has emerged as a critical player in the tumor microenvironment and various inflammatory diseases, making it a compelling biomarker for disease prognosis. This guide provides an objective comparison of CCR4's prognostic performance against other markers, supported by experimental data and detailed methodologies.
The Dichotomous Role of CCR4 in Prognosis
CCR4, a G-protein-coupled receptor, and its ligands, CCL17 and CCL22, are instrumental in the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] This recruitment can have opposing effects on disease outcome depending on the context. In many solid tumors, such as gastric and breast cancer, high CCR4 expression is often associated with a poor prognosis due to the influx of immunosuppressive Tregs, which dampen the anti-tumor immune response.[2][3] Conversely, in certain malignancies like head and neck squamous cell carcinoma, elevated CCR4 levels have been linked to a better prognosis, potentially due to the recruitment of other beneficial immune cell populations.[4]
Data Presentation: CCR4 as a Prognostic Biomarker - A Comparative Analysis
The following tables summarize the prognostic value of CCR4 in various cancers compared to other established biomarkers.
Table 1: Prognostic Significance of CCR4 in Gastric Cancer
| Biomarker | Patient Cohort Size | Methodology | Key Findings | p-value | Reference |
| CCR4 | 753 | IHC | High CCR4 expression correlates with increased tumor recurrence and poorer 5-year survival rate (71.6% vs 82.5%). | 0.008 | [2] |
| CXCR4 | Multiple studies (Meta-analysis) | IHC, RT-PCR | High CXCR4 expression is associated with more advanced tumor stage and worse prognosis. | <0.05 | [5] |
| Multiple CC Chemokine Receptors | KM plotter dataset | Microarray | High expression of CCR4, CCR5, CCR7, CCR8, CCR9, and CCR10 indicates shorter overall survival. | <0.05 for all | [6] |
Table 2: Prognostic Significance of CCR4 in Breast Cancer
| Biomarker | Patient Cohort Size | Methodology | Key Findings | p-value | Reference |
| CCR4 | Not specified | Overexpression and RNAi in mice | CCR4 expression is positively correlated with HER2 expression, tumor recurrence, and metastasis. High expression is associated with lower overall survival. | 0.0001 (OS) | [3] |
| CXCR4 & CXCR3 | Oncomine and Kaplan-Meier plotter databases | mRNA expression | High CXCR4 expression is associated with increased recurrence. High CXCR3 expression is associated with increased survival. | Not specified | [7] |
| CXCR4 | Multiple studies (Meta-analysis) | IHC, RT-PCR | Over-expression of CXCR4 is associated with poorer progression-free and overall survival. | <0.01 (PFS & OS) | [8] |
Table 3: Prognostic Significance of CCR4 in Colorectal Cancer
| Biomarker | Patient Cohort Size | Methodology | Key Findings | p-value | Reference |
| CCR4 Ligands (CCL17 & CCL22) | Not specified | Review | Increased expression of CCL17 and CCL22 is associated with a better prognosis. | Not specified | [1] |
| CXCR4 | 57 (Stage I/II), 35 (Stage IV) | qRT-PCR | High CXCR4 expression is associated with increased risk of recurrence and worse overall survival. | 0.0065 (recurrence), 0.016 (OS) | [9] |
| CXCR4 | 28 (liver metastases) | qRT-PCR | High CXCR4 expression in liver metastases is an independent factor for poor overall survival (median survival 10 vs 27 months). | 0.036 | [10] |
Table 4: Prognostic Significance of CCR4 in Cutaneous T-Cell Lymphoma (CTCL)
| Biomarker | Patient Cohort Size | Methodology | Key Findings | p-value | Reference |
| CCR4 | 41 | IHC | High CCR4 expression is more frequent in advanced stages of mycosis fungoides. | Not specified | [11] |
| CCR4 | Not specified | Review | High expression of CCR4 on malignant T cells is correlated with poor prognosis. | Not specified | [12] |
| CCR4 (Mogamulizumab target) | 372 | Clinical Trial | Mogamulizumab (anti-CCR4 antibody) treatment leads to significantly longer progression-free survival compared to vorinostat (B1683920) (7.6 vs 3.1 months). | <0.0001 | [13] |
Experimental Protocols
Accurate validation of CCR4 as a biomarker requires robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for CCR4 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2 changes for 10 minutes each), 95% (5 minutes), 70% (5 minutes), and 50% (5 minutes).
-
Rinse with running cold tap water.[14]
2. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0).
-
Heat in a microwave at medium-high power for 8 minutes, followed by cooling for 5 minutes, and then high power for 4 minutes.
-
Allow slides to cool to room temperature.[14]
3. Blocking:
-
Block endogenous peroxidase activity with 0.3% H2O2 in PBS for 20 minutes.
-
Block non-specific binding with 10% normal goat serum in PBS for 1 hour.[15]
4. Primary Antibody Incubation:
-
Incubate with a validated primary anti-CCR4 antibody (e.g., polyclonal rabbit antibody[16] or monoclonal mouse antibody clone KM-2160[17]) diluted in PBS with 1% goat serum overnight at 4°C.
5. Detection:
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a DAB substrate solution until the desired color intensity is reached.[15]
6. Counterstaining and Mounting:
-
Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.[15]
Flow Cytometry for CCR4 Expression on Immune Cells
1. Cell Preparation:
-
Isolate single-cell suspensions from fresh tumor tissue or peripheral blood.
-
Count cells and adjust the concentration to 1 x 10^6 cells per tube.
2. Staining:
-
Stain for cell viability using a live/dead dye for 15 minutes.
-
Block Fc receptors for 10 minutes.
-
Incubate with a cocktail of fluorescently-labeled antibodies for 30 minutes on ice in the dark. A typical panel for identifying CCR4+ Tregs could include: CD45, CD3, CD4, CD25, FOXP3, and CCR4.[18]
3. Fixation and Permeabilization (for intracellular markers like FOXP3):
-
Fix and permeabilize cells using a commercially available kit according to the manufacturer's instructions.
-
Incubate with the antibody against the intracellular marker.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of CCR4-expressing cells within different immune cell populations.
Quantitative Real-Time PCR (qRT-PCR) for CCR4 mRNA Expression
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples or isolated cells using a standard method.
-
Synthesize cDNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for human CCR4, and cDNA template.
-
Human CCR4 Primer Sequences: (Example from OriGene)
-
Forward: 5'-GGACTAGGTCTGTGCAAGATCG-3'
-
Reverse: 5'-TGCCTTCAAGGAGAATACCGCG-3'[19]
-
-
Use validated primers for housekeeping genes (e.g., GAPDH, ACTB) for normalization.[20][21][22]
3. Thermal Cycling:
-
Perform qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Calculate the relative expression of CCR4 mRNA using the 2^-ΔΔCt method, normalizing to the expression of housekeeping genes.
Mandatory Visualizations
Caption: CCR4 signaling pathway leading to Treg recruitment and immune suppression.
Caption: Step-by-step workflow for CCR4 detection by IHC.
Caption: Logical flow of CCR4's role in determining patient prognosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemokine receptor CCR4 is expressed and associated with a poor prognosis in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemokine receptor CCR4 promotes tumor growth and lung metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR4 is a prognostic biomarker and correlated with immune infiltrates in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine receptor 4 expression is correlated with the occurrence and prognosis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC chemokine receptors are prognostic indicators of gastric cancer and are associated with immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR4 and CXCR3 are two distinct prognostic biomarkers in breast cancer: Database mining for CXCR family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemokine receptor CXCR4 expression in colorectal cancer patients increases the risk for recurrence and for poor survival [pubmed.ncbi.nlm.nih.gov]
- 10. Chemokine Receptor CXCR4 Expression in Patients With Melanoma and Colorectal Cancer Liver Metastases and the Association With Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR4 expression in CD8+ cutaneous T-cell lymphomas and lymphoproliferative disorders and its implications for diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CCR4 in Cutaneous T-Cell Lymphoma: The MAVORIC Trial - The ASCO Post [ascopost.com]
- 14. bosterbio.com [bosterbio.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. 抗CCR4 ウサギ宿主抗体 Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 17. Immunohistochemistry for CCR4 C‐terminus predicts CCR4 mutations and mogamulizumab efficacy in adult T‐cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. precisionformedicine.com [precisionformedicine.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. mclab.com [mclab.com]
- 22. researchgate.net [researchgate.net]
CCR4 Knockout vs. Wild-Type Mice: A Comparative Phenotypic Analysis
For researchers, scientists, and drug development professionals, understanding the intricate roles of chemokine receptors is paramount. This guide provides a comprehensive comparison of the phenotypes of C-C chemokine receptor 4 (CCR4) knockout mice and their wild-type counterparts, supported by experimental data from various disease models.
The C-C chemokine receptor 4 (CCR4) is a key player in leukocyte trafficking, particularly of T helper 2 (Th2) cells, regulatory T cells (Tregs), and Th17 cells. Its deletion in murine models has revealed its multifaceted involvement in a spectrum of physiological and pathological processes, ranging from immune homeostasis and inflammatory responses to tumor immunity and atherosclerosis. This guide synthesizes the key phenotypic differences observed between CCR4 knockout (CCR4-/-) and wild-type (WT) mice, presenting quantitative data, experimental methodologies, and visual summaries of the underlying mechanisms.
Immunological Phenotype
The most striking differences between CCR4-/- and WT mice lie within their immune profiles. The absence of CCR4 significantly alters the distribution and function of various immune cell populations, leading to context-dependent shifts in immune responses.
T-Cell Populations
CCR4 is prominently expressed on several T-cell subsets, and its absence profoundly impacts their trafficking and function. In a model of atherosclerosis, CCR4-/-Apoe-/- mice exhibited significantly higher frequencies of CD4+Foxp3+ Tregs and CD4+CD44highCD62Llow effector memory T cells in the spleen compared to Apoe-/- controls.[1] This suggests a potential systemic expansion of these populations in the absence of CCR4-mediated tissue homing. Conversely, in a melanoma model, while tumor-infiltrating IFN-γ+CD8+ effector T cells were decreased in CCR4-/- mice, both IFN-γ+CD8+ T cells and Th17 cells were reduced in the regional lymph nodes.[2][3] This highlights the critical role of CCR4 in the interaction between dendritic cells (DCs) and Th17 cells necessary for mounting an effective anti-tumor CD8+ T-cell response.[2][3]
Macrophage and Dendritic Cell Function
The phenotype of CCR4-/- mice extends beyond the adaptive immune system. Macrophages from CCR4-/- mice display features consistent with alternative activation, including elevated secretion of type 2 cytokines and chemokines.[4] Furthermore, MyD88-dependent NF-κB signaling is downregulated in these macrophages, while p38 MAPK and JNK activation are increased.[4] In the context of experimental autoimmune encephalomyelitis (EAE), CCR4 expression on dendritic cells, rather than T cells or macrophages, was found to be a key mediator of disease development.[5] CCR4-/- DCs were less efficient at producing GM-CSF and IL-23, cytokines crucial for the maintenance of Th17 cells and the progression of EAE.[5]
Phenotypes in Disease Models
The immunological alterations in CCR4-/- mice manifest in diverse and often contrasting outcomes in various disease models.
Autoimmune and Inflammatory Diseases
In models of central nervous system autoimmunity, such as EAE, CCR4-/- mice show enhanced resistance to the disease.[5][6] This resistance is associated with a reduction in the expression of IL-23 and GM-CSF in the central nervous system.[5] Similarly, in models of psoriasis and rheumatoid arthritis, CCR4 deficiency or blockade leads to amelioration of the disease, primarily by reducing the expansion and infiltration of pathogenic Th17 cells.[7][8]
Conversely, in a model of early atherosclerosis, genetic deletion of CCR4 in hypercholesterolemic mice unexpectedly accelerated the development of atherosclerotic lesions with an inflammatory plaque phenotype.[9][10] This was linked to an augmentation of pro-inflammatory Th1 cell responses and impaired suppressive function of Tregs.[1][9][10]
Infectious Diseases and Sepsis
CCR4-/- mice have demonstrated increased resistance to bacterial challenges. They show improved survival in models of bacterial peritonitis and LPS-induced endotoxic shock.[4][11] This resistance is associated with enhanced early leukocyte recruitment, increased Toll-like receptor (TLR) expression, a skewed type 2 cytokine/chemokine profile, and improved bacterial clearance.[4] In a model of severe sepsis induced by cecal ligation and puncture (CLP), CCR4-/- mice had a significantly higher survival rate (78%) compared to wild-type mice (17%).[12] This improved outcome was attributed to an enhanced innate immune response and a lack of suppressive function in Treg cells from the knockout mice.[12]
Cancer Immunology
The role of CCR4 in cancer is complex. While it is expressed on tumor-promoting Treg cells, it is also found on anti-tumor Th17 cells. In a model of intradermal B16 melanoma, CCR4-deficient mice displayed enhanced tumor growth.[2][3] This was attributed to a decrease in Th17 cells and IFN-γ+CD8+ effector T cells in the regional lymph nodes, highlighting the importance of CCR4 in orchestrating an effective anti-tumor immune response in this context.[2][3] However, in a pancreatic cancer model, CCR4 knockout was associated with diminished intratumoral macrophage recruitment and augmented survival.[13]
Quantitative Data Summary
The following tables summarize the key quantitative phenotypic differences observed between CCR4 knockout and wild-type mice across various studies.
Table 1: Immune Cell Populations in Spleen of Atherosclerosis Model Mice
| Cell Population | Wild-Type (Apoe-/-) | CCR4 Knockout (Ccr4-/-Apoe-/-) | Reference |
| CD4+Foxp3+ Tregs (%) | Lower | Significantly Higher | [1] |
| CD4+CD44highCD62Llow Effector Memory T cells (%) | Lower | Significantly Higher | [1] |
Table 2: Cytokine and Chemokine Levels in Response to LPS
| Cytokine/Chemokine | Wild-Type | CCR4 Knockout | Reference |
| Serum TNF-α | Higher | Significantly Lower | [11] |
| Serum IL-1β | Higher | Significantly Lower | [11] |
Table 3: Disease Severity in Experimental Models
| Disease Model | Wild-Type | CCR4 Knockout | Reference |
| Early Atherosclerosis (Aortic Sinus Plaque Area) | 1.46±0.50×10^5 μm^2 | 2.04±0.82 × 10^5 μm^2 | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Susceptible | Resistant | [5][6] |
| Imiquimod-Induced Psoriasis | More Severe | Less Severe | [7] |
| Collagen-Induced Arthritis (CIA) | Susceptible | Highly Resistant | [8] |
| Severe Sepsis (CLP Model Survival Rate) | 17% | 78% | [12] |
| B16 Melanoma Tumor Growth | Slower | Enhanced | [2][3] |
| Pancreatic Cancer Survival | Reduced | Augmented | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Generation of CCR4 Knockout Mice
CCR4 knockout mice were generated by disrupting the Ccr4 gene. A common strategy involved using a targeting vector with a neomycin resistance cassette to replace the entire coding region of the Ccr4 gene.[11] This construct was electroporated into embryonic stem cells, which were then injected into blastocysts to create chimeric mice.[11] Germline transmission of the disrupted allele resulted in homozygous CCR4 null mice.[11] The absence of CCR4 mRNA and protein was confirmed by RT-PCR and flow cytometry, respectively.[11][14]
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE, an animal model for multiple sclerosis, was induced in mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).[5][15] Mice also received injections of pertussis toxin.[15] Clinical signs of EAE were scored daily to assess disease severity.[5]
Flow Cytometry Analysis
To analyze immune cell populations, single-cell suspensions were prepared from tissues such as the spleen, lymph nodes, and central nervous system.[1][15] Cells were then stained with fluorescently labeled antibodies specific for various cell surface and intracellular markers (e.g., CD4, CD8, Foxp3, IFN-γ, IL-17).[2][3] Data acquisition was performed on a flow cytometer, and the results were analyzed using appropriate software to quantify different cell populations.[1][13]
Cytokine Measurement
Cytokine levels in serum, tissue homogenates, or cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-23, GM-CSF).[5][11][15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the phenotypic differences between CCR4-/- and WT mice.
Caption: TLR signaling in WT vs. CCR4-/- macrophages.
Caption: Role of CCR4 on DCs in EAE pathogenesis.
Caption: CCR4's role in anti-melanoma immunity.
References
- 1. C-C chemokine receptor 4 deficiency exacerbates early atherosclerosis in mice | eLife [elifesciences.org]
- 2. CCR4 is critically involved in effective antitumor immunity in mice bearing intradermal B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.kindai.ac.jp [med.kindai.ac.jp]
- 4. CCR4 is a key modulator of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. CCR4 Involvement in the Expansion of T Helper Type 17 Cells in a Mouse Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR4 plays a pivotal role in Th17 cell recruitment and expansion in a mouse model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-C chemokine receptor 4 deficiency exacerbates early atherosclerosis in mice [elifesciences.org]
- 10. C-C chemokine receptor 4 deficiency exacerbates early atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 004101 - CCR4- Strain Details [jax.org]
- 12. The role of regulatory T cells in the resistance of CCR4 knockout mice during severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biocytogen.com [biocytogen.com]
- 15. CCR4 Contributes to the Pathogenesis of Experimental Autoimmune Encephalomyelitis by Regulating Inflammatory Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
independent validation of published findings on CCR4 function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the function of C-C chemokine receptor type 4 (CCR4), supported by data from independent validation studies. It details the critical role of CCR4 in T-cell trafficking, cancer immunology, and inflammatory diseases, offering a resource for researchers developing novel therapeutics targeting this receptor.
Introduction to CCR4
C-C chemokine receptor type 4 (CCR4), also known as CD194, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating immune cell trafficking.[1][2] Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[3][4] CCR4 is predominantly expressed on specific lymphocyte subsets, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and some Th17 cells, making it a key mediator in both normal immune homeostasis and pathological conditions.[5][6][7]
Core Functions & Independent Validation
The primary functions attributed to the CCR4/ligand axis have been extensively investigated and independently validated through a variety of experimental approaches, from preclinical animal models to successful clinical therapies.
Trafficking of Regulatory T cells (Tregs) in Cancer
Initial Finding: Seminal studies identified that many tumors actively secrete CCL17 and CCL22.[1][8] This chemokine production was hypothesized to recruit CCR4-expressing Tregs into the tumor microenvironment (TME).[9][10] Once in the TME, these Tregs exert potent immunosuppressive functions, hindering the anti-tumor activity of effector T cells and enabling tumor immune evasion.[1][3]
Independent Validation:
-
Pharmacological Inhibition: Independent research groups have demonstrated that novel small-molecule CCR4 antagonists can effectively block the in vitro chemotaxis of Tregs toward CCL17 and CCL22.[9][10] In preclinical mouse tumor models, administration of these antagonists reduced the trafficking of Tregs into tumors, leading to enhanced anti-tumor immunity and reduced tumor growth.[9][10]
-
Therapeutic Antibody (Clinical Validation): The most definitive validation of this function comes from the development and approval of Mogamulizumab , a humanized monoclonal antibody that targets CCR4.[11][12] Clinical trials for Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphoma (CTCL) demonstrated that Mogamulizumab effectively depletes CCR4-positive malignant cells and Tregs.[13][14] This depletion breaks the tumor's immunosuppressive shield, validating CCR4 as a critical therapeutic target in oncology.[8][15] A landmark Phase III trial (MAVORIC) showed Mogamulizumab significantly improved progression-free survival in patients with CTCL compared to the alternative therapy, vorinostat.[13]
Recruitment of Th2 Cells in Allergic Inflammation
Initial Finding: CCR4 was identified as a selective marker for Th2 cells, which are central to the pathogenesis of allergic diseases like atopic dermatitis (AD) and asthma.[5][16] The skin and airways of patients with these conditions show elevated levels of the CCR4 ligands CCL17 and CCL22, suggesting a mechanism for the recruitment of pathogenic Th2 cells to the site of inflammation.[17][18]
Independent Validation:
-
Genetic Knockout Models: Studies using CCR4-deficient (knockout) mice have independently confirmed the receptor's role. In mouse models of atopic dermatitis, CCR4-deficient mice exhibited significantly ameliorated allergic skin inflammation compared to their wild-type counterparts.[19][20]
-
Pharmacological Inhibition: Treatment with selective small-molecule CCR4 antagonists was shown by multiple research groups to attenuate atopic dermatitis-like skin lesions in mice.[18][19] This effect was accompanied by a reduction in the recruitment of Th2 and Th17 cells into the inflamed skin.[18]
-
Human Correlative Studies: In patients with atopic dermatitis, the percentage of CCR4-expressing CD4+ T cells in peripheral blood was found to directly correlate with the severity of the disease, providing strong clinical evidence for its role in human allergic inflammation.[16]
Comparative Data on CCR4-Targeted Agents
The following tables summarize quantitative data from various studies, highlighting the validation of CCR4's function through therapeutic intervention.
Table 1: Preclinical and Clinical CCR4 Antagonists
| Compound/Drug | Type | Target Indication | Reported Mechanism/Effect | Supporting Evidence |
| Mogamulizumab | Humanized mAb | T-Cell Malignancies | Depletes CCR4+ cells via enhanced ADCC | FDA-approved; Phase III MAVORIC trial showed superior Progression-Free Survival (7.7 mo vs 3.1 mo for vorinostat) in CTCL.[12][13] |
| FLX475 | Small Molecule | Solid Tumors | Blocks Treg migration into the tumor microenvironment | Phase I trials initiated; preclinical data shows inhibition of Treg migration and synergy with checkpoint inhibitors.[10] |
| RPT193 | Small Molecule | Atopic Dermatitis | Blocks migration of inflammatory Th2 cells | In development; designed to selectively inhibit CCR4 in allergically-inflamed tissues.[17][21] |
| Compound 22 | Small Molecule | Research/Preclinical | Inhibits recruitment of Th2/Th17 cells and Tregs | Shown to ameliorate AD-like lesions in mouse models and enhance vaccine immune responses.[18][22] |
Table 2: Summary of Mogamulizumab Efficacy in Relapsed/Refractory CTCL (MAVORIC Trial)
| Metric | Mogamulizumab (n=186) | Vorinostat (n=186) |
| Median Progression-Free Survival | 7.7 months | 3.1 months |
| Overall Response Rate (ORR) | 28% | 5% |
| Median Duration of Response | 10.4 months | Not Reported |
Data sourced from the MAVORIC Phase III clinical trial.[13]
Key Experimental Protocols
Validation of CCR4 function relies heavily on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
Protocol: T-Cell Chemotaxis Assay (Transwell System)
This assay quantitatively measures the directed migration of CCR4-expressing cells towards a chemokine gradient, serving as the primary method to validate the potency of CCR4 antagonists.
a. Materials:
-
CCR4-expressing cells (e.g., HUT78 cell line, primary human Tregs).
-
Chemotaxis medium: RPMI 1640 + 1% BSA.
-
Recombinant human CCL17 or CCL22.
-
CCR4 antagonist (test compound) or control vehicle (e.g., DMSO).
-
Transwell plates with 5 µm pore size polycarbonate membranes.[23][24]
-
Plate reader (fluorescence) or image cytometer.
b. Procedure:
-
Cell Preparation: Culture and harvest CCR4+ cells. If using primary cells, isolate the desired T-cell subset (e.g., CD4+CD25+ Tregs). Resuspend cells in chemotaxis medium at 1-5 x 10⁶ cells/mL.
-
Antagonist Incubation: Aliquot cells and incubate with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.[25]
-
Assay Setup:
-
Add 100-200 µL of chemotaxis medium containing CCL17 or CCL22 (at a predetermined optimal concentration, e.g., 0.5 nM) to the lower wells of the Transwell plate.[23] Include wells with medium only as a negative control for spontaneous migration.
-
Place the Transwell inserts into the wells.
-
Add 80-100 µL of the cell suspension (pre-incubated with antagonist) to the upper chamber of each insert.[23]
-
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[23][24]
-
Quantification:
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol: Flow Cytometry for CCR4 Expression
This method validates the presence of the CCR4 target on the cell surface and can be used to assess receptor internalization or depletion after treatment.
a. Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells, tumor-infiltrating lymphocytes).
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fluorochrome-conjugated anti-human antibodies: Anti-CD4, Anti-CD25, Anti-CCR4 (CD194), and corresponding isotype controls.[23]
-
Flow cytometer.
b. Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust to 1 x 10⁷ cells/mL in cold FACS buffer.
-
Staining:
-
Add 100 µL of cell suspension to flow cytometry tubes.
-
Add the cocktail of conjugated antibodies at pre-titrated optimal concentrations. Include an isotype control tube for the CCR4 antibody to set the negative gate.
-
Incubate for 30-60 minutes at 4°C in the dark.[25]
-
-
Wash: Add 2 mL of cold FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population, followed by gating on specific T-cell subsets (e.g., CD4+ cells). Analyze the expression of CCR4 within the target population compared to the isotype control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical CCR4 signaling pathway leading to cell migration.
References
- 1. cusabio.com [cusabio.com]
- 2. CCR4 - Wikipedia [en.wikipedia.org]
- 3. What are CCR4 modulators and how do they work? [synapse.patsnap.com]
- 4. CCR4 as a Therapeutic Target for Cancer Immunotherapy [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CC chemokine receptor 4 modulates Toll-like receptor 9-mediated innate immunity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR4 as a novel molecular target for immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. CCR4 Inhibitors | Oncohema Key [oncohemakey.com]
- 13. Mogamulizumab-kpkc: A Novel Therapy for the Treatment of Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. CC chemokine receptor 4 expression on peripheral blood CD4+ T cells reflects disease activity of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rapt.com [rapt.com]
- 18. A CCR4 antagonist attenuates atopic dermatitis-like skin inflammation by inhibiting the recruitment and expansion of Th2 cells and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCR4 Is Critically Involved in Skin Allergic Inflammation of BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rapt.com [rapt.com]
- 22. A Narrative Review of the State of the Art of CCR4-Based Therapies in Cutaneous T-Cell Lymphomas: Focus on Mogamulizumab and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Unidentified Laboratory Reagents: A Protocol for CKR-49-17
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. While a specific chemical identifier, CKR-49-17, was referenced, an extensive search of public databases and safety data sheets did not yield a match for this particular substance. This indicates that this compound may be an internal laboratory code, a novel research compound not yet publicly documented, or a component of a larger mixture.
In the absence of specific disposal instructions, it is imperative to treat the substance as an unknown chemical and follow a rigorous safety protocol. This guide provides a step-by-step procedure for the safe handling and disposal of unidentified chemicals like this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocol for Unknown Chemicals
When dealing with a substance for which a Safety Data Sheet (SDS) is not available, the primary assumption must be that the chemical is hazardous. The following procedural steps are essential for immediate safety and logistical planning.
Step 1: Preliminary Assessment and Information Gathering
-
Isolate the Material: Secure the container in a designated, well-ventilated area away from incompatible materials. A secondary containment unit is highly recommended.
-
Consult Internal Documentation: Review laboratory notebooks, inventory records, and any internal databases for any information related to "this compound". Note the origin of the sample, the date of synthesis or acquisition, and the associated research project.
-
Physical Characterization: Without opening the container, observe and record the physical state of the substance (solid, liquid, gas), its color, and any other visible properties. Note the type and condition of the container.
Step 2: Personal Protective Equipment (PPE)
-
Minimum PPE: At a minimum, wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.
-
Enhanced Precautions: If there is any risk of splashing or aerosolization, upgrade to chemical splash goggles and a face shield. If the substance is a volatile liquid or a fine powder, work within a certified chemical fume hood.
Step 3: Waste Characterization and Segregation
-
Assume Hazard: Treat the unknown chemical as if it possesses multiple hazardous characteristics: flammable, corrosive, reactive, and toxic.
-
Do Not Mix: Do not mix the unknown chemical with any other waste stream. It must be segregated and stored separately.
Disposal Plan for Unidentified Chemicals
The disposal of an unknown chemical requires a coordinated effort with your institution's Environmental Health and Safety (EHS) department.
Step 1: Contact Environmental Health and Safety (EHS)
-
Initiate Contact: Immediately notify your institution's EHS office about the unidentified substance. Provide them with all the information gathered in the preliminary assessment.
-
Follow EHS Guidance: EHS professionals are trained to manage and dispose of unknown chemicals and will provide specific instructions for your situation. They may need to collect a sample for analysis.
Step 2: Labeling and Preparation for Disposal
-
Labeling: Clearly label the container with "Caution: Unknown Chemical for Disposal" and include any known information, such as the laboratory of origin, date, and the identifier "this compound."
-
Secure for Transport: Ensure the container is securely sealed and, if necessary, placed in a larger, compatible container with absorbent material for safe transport by EHS personnel.
Logical Workflow for Handling an Unknown Chemical
The following diagram outlines the decision-making process and procedural flow for managing an unidentified chemical in a laboratory setting.
By adhering to this structured protocol, researchers and laboratory personnel can mitigate the risks associated with handling unknown substances, ensuring a safe and compliant laboratory environment. The key principle is to always err on the side of caution and to involve your institution's safety professionals at the earliest opportunity.
Navigating the Unseen: A Comprehensive Safety and Handling Protocol for CKR-49-17
Disclaimer: The compound designated "CKR-49-17" is not a publicly recognized chemical entity. The following safety and handling information is provided as a comprehensive template for researchers, scientists, and drug development professionals. All data presented is illustrative and should be replaced with compound-specific information from a validated Safety Data Sheet (SDS) before any handling.
This guide delivers essential, immediate safety and logistical information for the handling of a hypothetical potent research compound, this compound. It provides a procedural, step-by-step framework for operational use and disposal, designed to be a preferred source for laboratory safety and chemical handling, thereby building trust through value beyond the product itself.
Immediate Safety Concerns & Personal Protective Equipment (PPE)
When handling this compound, a substance of unknown toxicological properties, adherence to stringent safety protocols is paramount. The following levels of Personal Protective Equipment (PPE) are recommended based on the potential hazards associated with novel chemical entities.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Operation | PPE Level | Required Equipment |
| Low-Concentration Solution Handling (<1mM) | Level D | Standard laboratory coat, safety glasses with side shields, nitrile gloves. |
| High-Concentration Solution Handling (>1mM) | Level C | Chemical-resistant lab coat, chemical splash goggles, double-layered nitrile gloves. |
| Handling of Powdered/Solid Form | Level C | Full-face respirator with appropriate cartridges, disposable chemical-resistant coveralls, double-layered nitrile gloves, and shoe covers. |
| Emergency Spill or Release | Level B | Self-contained breathing apparatus (SCBA), fully encapsulated chemical-resistant suit, double-layered nitrile or butyl rubber gloves, and chemical-resistant boots. |
Note: The selection of appropriate PPE is contingent on a thorough risk assessment of the specific experimental procedures to be performed.
Operational Handling and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical to minimize exposure and environmental contamination. The following workflow outlines the key stages from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
